Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGROBAFGODPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535001 | |
| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89204-91-1 | |
| Record name | Methyl 5-(2-chlorophenyl)-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89204-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" chemical properties
An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Synthesizing data from established chemical literature and supplier technical sheets, this document details the compound's core properties, plausible synthetic routes, reactivity, and its strategic importance in the development of novel therapeutic agents.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous natural products and synthetic pharmaceutical agents. Its unique electronic properties, ability to act as a bioisostere for ester and amide groups, and its rigid, planar structure make it an attractive scaffold for modulating drug-receptor interactions. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate serves as a critical intermediate, offering multiple points for chemical diversification in the quest for new bioactive molecules.[1][2]
Core Chemical and Physical Properties
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a functionally rich molecule featuring an oxazole core, a chlorinated aromatic ring, and a methyl ester group. These features dictate its physical properties, reactivity, and utility in synthetic applications.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | N/A |
| CAS Number | 89204-91-1 | [1][3][4] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1][3][4] |
| Molecular Weight | 237.64 g/mol | [1][3][4] |
| Purity (Typical) | ≥98% | [1][4] |
| Storage Conditions | Store at -20°C for long-term stability. | [3] |
Structural Analysis
The molecule's structure is defined by the oxazole ring substituted at the C4 and C5 positions. The 2-chlorophenyl group at C5 introduces steric and electronic effects that influence the molecule's conformation and reactivity, while the methyl carboxylate at C4 provides a key handle for further chemical modification.
Caption: Chemical structure of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Synthesis and Mechanistic Insights
While specific proprietary synthesis routes may vary, a plausible and efficient method for constructing substituted oxazoles involves the cyclization of β-enamino ketoester intermediates. This approach offers good control over regioselectivity and is adaptable for various substituted analogs.[5][6]
Plausible Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable 1,3-dicarbonyl compound.
Caption: General synthetic workflow for oxazole-4-carboxylates.
Experimental Protocol (Representative)
This protocol is a representative example based on established methodologies for similar heterocyclic systems.[5][6]
-
Step 1: Synthesis of the β-Enamino Ketoester Intermediate.
-
To a solution of the appropriate 1,3-dicarbonyl precursor (e.g., methyl 2-(2-chlorobenzoyl)acetate) (1.0 eq) in a suitable solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Rationale: DMF-DMA serves as both a reactant and a dehydrating agent, efficiently driving the condensation reaction to form the enamine.
-
Heat the reaction mixture at 80-100°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude β-enamino ketoester, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization to Form the Oxazole Ring.
-
Dissolve the crude β-enamino ketoester intermediate (1.0 eq) in methanol.
-
Add hydroxylamine hydrochloride (1.5 eq).
-
Rationale: Hydroxylamine attacks the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. Methanol is an effective polar protic solvent for this transformation.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product remains in solution, concentrate the mixture in vacuo and purify the residue using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to afford the pure Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
-
Spectroscopic Characterization (Predicted)
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not publicly available, its expected spectral features can be reliably predicted based on its functional groups and data from closely related analogs.[5][6][7]
Table 2: Predicted NMR and IR Spectral Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons (C₆H₄) | δ 7.2 - 7.6 ppm (multiplet, 4H) | Protons on the 2-chlorophenyl ring. |
| Oxazole Proton (C2-H) | δ ~8.5 ppm (singlet, 1H) | The proton at the C2 position of the oxazole ring is typically deshielded. | |
| Methyl Ester Protons (OCH₃) | δ ~3.9 ppm (singlet, 3H) | Protons of the methyl group attached to the ester oxygen. | |
| ¹³C NMR | Oxazole Ring Carbons | C2: ~150 ppm, C4: ~108 ppm, C5: ~180 ppm | Characteristic shifts for substituted oxazole rings, based on similar structures.[5] |
| Ester Carbonyl (C=O) | δ ~162 ppm | Typical chemical shift for an ester carbonyl carbon. | |
| Methyl Ester Carbon (OCH₃) | δ ~53 ppm | Typical chemical shift for a methyl ester carbon. | |
| Aromatic Carbons (C₆H₄) | δ 125 - 135 ppm | Range for carbons in the substituted phenyl ring. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | Strong absorption characteristic of an ester carbonyl group. |
| C=N / C=C Stretch | ~1500-1650 cm⁻¹ | Absorptions from the oxazole and phenyl rings. | |
| C-O Stretch | ~1100-1300 cm⁻¹ | Stretching vibrations from the ester and oxazole ether linkages. | |
| C-Cl Stretch | ~750-800 cm⁻¹ | Characteristic absorption for an ortho-substituted chlorobenzene. |
Reactivity and Derivatization Potential
The true value of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate lies in its potential for chemical diversification, making it a versatile scaffold for building libraries of drug candidates.[1]
-
Ester Manipulation: The methyl ester at C4 is a primary site for modification. It can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HBTU, EDCI) to generate a library of amides.
-
Aryl Halide Cross-Coupling: The 2-chlorophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or Buchwald-Hartwig amination with various amines can be used to replace the chlorine atom, introducing significant structural diversity and allowing for the exploration of new pharmacophores.
-
Oxazole Ring Chemistry: While the oxazole ring is aromatic and relatively stable, it can participate in certain reactions. For instance, electrophilic substitution is possible, though the existing substituents will direct the regioselectivity.
Caption: Key derivatization pathways for drug discovery.
Applications in Research and Drug Development
This compound is primarily utilized as a strategic intermediate in the synthesis of more complex molecules with potential therapeutic value.[1]
-
Antitumor Agents: The oxazole scaffold is a component of several potent anticancer compounds. Research on related 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates has demonstrated significant cytotoxic activity against a panel of 60 human cancer cell lines, suggesting that derivatives of this core structure are promising candidates for oncology drug discovery.[2][8]
-
Antimicrobial Compounds: Its role as a precursor for potential antimicrobial agents is also noted.[1] The structural features can be tailored to target specific bacterial or fungal enzymes or cellular processes.
-
Chemical Libraries: Due to its multiple points of diversification, it is an ideal building block for generating combinatorial libraries. These libraries are essential tools in high-throughput screening campaigns to identify hit compounds against new biological targets.[1]
Handling, Storage, and Safety
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: For maximum product stability and longevity, long-term storage at -20°C is recommended.[3] Ensure the container is tightly sealed to prevent moisture uptake.
-
Safety: The compound is intended for research use only. While specific toxicity data is limited, related chlorinated aromatic compounds and acylating agents should be handled with care.
Conclusion
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is more than a simple chemical reagent; it is a versatile and powerful building block for medicinal chemistry and drug discovery. Its well-defined structure, multiple reactive handles, and the established biological relevance of the oxazole scaffold make it a high-value intermediate for developing next-generation therapeutics, particularly in the fields of oncology and infectious diseases. A thorough understanding of its properties, synthesis, and reactivity is crucial for scientists aiming to leverage its full potential.
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Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. MySkinRecipes. [Link]
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Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
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Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]
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Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central, National Institutes of Health. [Link]
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methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]
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On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central, National Institutes of Health. [Link]
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Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
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An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and agrochemical development. This document delves into the molecule's structural elucidation, synthesis, physicochemical properties, and potential applications, grounding all claims in verifiable scientific literature.
Introduction: The Oxazole Scaffold in Modern Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile building block for designing targeted therapeutic agents and novel agrochemicals. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, with its distinct substitution pattern, represents a key intermediate for creating diverse chemical libraries for screening and development.[2]
Molecular Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the key identifiers and physicochemical characteristics of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Chemical Structure and Identifiers
-
IUPAC Name: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
-
CAS Number: 89204-91-1[3]
-
Molecular Formula: C₁₁H₈ClNO₃[3]
-
Molecular Weight: 237.64 g/mol [3]
Physicochemical Data
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information. Further experimental determination of properties such as melting point, boiling point, and solubility is recommended for any practical application.
| Property | Value | Source(s) |
| Molecular Weight | 237.64 g/mol | [3] |
| Molecular Formula | C₁₁H₈ClNO₃ | [3] |
| Storage Temperature | -20°C | [3] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A logical synthetic approach involves the initial formation of the corresponding carboxylic acid, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which can then be esterified to yield the target compound. A Chinese patent describes the synthesis of the acid chloride precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, from the carboxylic acid.[3] This suggests the feasibility of the initial acid synthesis.
The following diagram illustrates a potential two-step synthesis:
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Esterification of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (General Procedure)
The following is a generalized protocol for the esterification of a carboxylic acid to its methyl ester, which can be adapted for the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Common esterification methods include Fischer esterification, reaction with thionyl chloride followed by methanol, or using methylating agents like methyl iodide or trimethylsilyldiazomethane.[4]
Method 1: Thionyl Chloride followed by Methanol
-
Acid Chloride Formation: To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature for 1-3 hours.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Structural Characterization (Anticipated Spectroscopic Data)
While experimental spectra for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the analysis of similar structures.[5][6]
¹H NMR:
-
Aromatic Protons (2-chlorophenyl group): Multiplets in the range of 7.2-7.8 ppm.
-
Oxazole Proton: A singlet around 8.0-8.5 ppm.
-
Methyl Ester Protons: A singlet around 3.8-4.0 ppm.
¹³C NMR:
-
Carbonyl Carbon (Ester): A signal in the range of 160-165 ppm.
-
Oxazole Ring Carbons: Signals between 120-160 ppm.
-
Aromatic Carbons (2-chlorophenyl group): Signals in the range of 125-135 ppm.
-
Methyl Ester Carbon: A signal around 52-55 ppm.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): Expected at m/z = 237 (for ³⁵Cl) and 239 (for ³⁷Cl) in a roughly 3:1 isotopic ratio.
Potential Applications in Research and Development
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.[2] The presence of the reactive ester group and the modifiable aromatic ring allows for a variety of chemical transformations.
Role in Drug Discovery
The oxazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][7]
-
Antimicrobial Agents: The structural similarity of oxazoles to natural biomolecules allows them to interact with microbial targets. Research on various oxazole derivatives has shown promising activity against a range of bacterial and fungal pathogens.[8][9]
-
Antitumor Agents: Numerous studies have highlighted the potential of oxazole-containing compounds as anticancer agents.[10][11] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of cell proliferation. The 2,4,5-trisubstituted oxazole framework, in particular, has been a focus of antiproliferative drug design.[12]
The following diagram illustrates the central role of the title compound as a building block for generating a library of potentially bioactive derivatives.
Caption: Potential applications of the title compound.
Agrochemical Research
Similar to its role in pharmaceuticals, this oxazole derivative is also a building block in the development of new agrochemicals.[2] The structural features can be modified to design novel pesticides with specific modes of action against various pests.
Safety and Handling
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
Store in a cool, dry, and well-ventilated place.
-
Conclusion
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features and the known bioactivities of related oxazole derivatives underscore its importance for further research and development. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for scientists in the field. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential.
References
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PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Retrieved from [Link]
- Genc, H., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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Royal Society of Chemistry. (n.d.). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
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Thai Science. (n.d.). Research Article: Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl) - ThaiScience. Retrieved from [Link]
- MDPI. (2020). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 25(23), 5743.
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ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
- Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935.
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National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]
- IAJPS. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).
- Asian Journal of Research in Biochemistry. (2019). Biochemical Studies of (5-P-chlorophenyl -2-benzo 5, 6-coumarin-3-yelthylidene aminothiazole) as Antitumor Agent. Asian Journal of Research in Biochemistry, 4(4), 1-13.
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Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS: 89204-91-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This document delves into its chemical properties, plausible synthetic routes, potential mechanisms of action, and the analytical methodologies crucial for its characterization. The insights provided herein are curated to empower researchers in leveraging this molecule for novel discoveries.
Core Molecular Attributes and Physicochemical Properties
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a 2-chlorophenyl group at the 5-position and a methyl carboxylate group at the 4-position of the oxazole ring are key structural features that dictate its reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 89204-91-1 | [1] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1] |
| Molecular Weight | 237.64 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
The chlorophenyl moiety introduces a degree of lipophilicity and can participate in various intermolecular interactions, including halogen bonding, which can be critical for binding to biological targets. The methyl ester functionality provides a site for potential hydrolysis or further chemical modification, making it a versatile intermediate in synthetic chemistry.[2]
Strategic Synthesis of the Oxazole Core
While a definitive, step-by-step protocol for the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established methods for constructing the oxazole ring. A common and effective approach involves the reaction of a β-enamino ketoester with hydroxylamine.
Proposed Synthetic Pathway
A likely synthetic route would start from the condensation of a 1,3-dicarbonyl compound with an appropriate amine to form a β-enamino ketoester intermediate. This intermediate would then undergo a cyclization reaction with hydroxylamine to yield the desired oxazole ring system.
Diagram: Proposed Synthetic Workflow
Caption: A plausible two-step synthetic approach.
Representative Experimental Protocol
The following protocol is a representative example based on the synthesis of structurally similar oxazole derivatives.[3] Researchers should optimize these conditions for the specific synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Step 1: Synthesis of the β-enamino ketoester intermediate
-
To a solution of a suitable 2-chloro-benzoylacetate starting material in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude β-enamino ketoester, if necessary, by column chromatography.
Step 2: Cyclization to form the oxazole ring
-
Dissolve the purified β-enamino ketoester in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture to reflux and maintain for a period determined by TLC monitoring.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Purify the final product, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, using techniques such as recrystallization or column chromatography.
Potential Biological Activities and Mechanisms of Action
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is primarily recognized as a key intermediate in the synthesis of bioactive molecules with potential applications in oncology and infectious diseases.[2] While specific biological data for this exact compound is limited, the broader class of oxazole and isoxazole derivatives has demonstrated significant pharmacological potential.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of oxazole-containing compounds. The proposed mechanisms of action are often multifaceted and target-specific.
-
Tubulin Polymerization Inhibition: Some substituted oxazoles have been shown to interact with the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
-
Kinase Inhibition: The oxazole scaffold can serve as a template for the design of kinase inhibitors. For instance, derivatives of oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4]
Diagram: Potential Anticancer Mechanisms
Caption: Two potential pathways for anticancer activity.
Antimicrobial Properties
The oxazole nucleus is also a feature in various compounds with antimicrobial activity. The mechanism can vary depending on the specific substituents and the target organism. Some oxazole derivatives have shown activity against Gram-positive bacteria.[5] The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, the methoxy protons of the ester group, and the oxazole ring proton.
-
¹³C NMR spectroscopy would provide signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the oxazole and phenyl rings. For structurally similar oxazole compounds, the oxazole ring carbons typically appear in the range of δ 108-180 ppm.[2]
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound (237.64 g/mol ).
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[6]
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for preliminary purity assessment.
Safety and Handling
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[7]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[7]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Applications in Research and Development
The primary utility of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate lies in its role as a versatile building block for the synthesis of more complex molecules.[2]
-
Drug Discovery: It serves as a scaffold for the generation of libraries of oxazole-based compounds for screening against various biological targets. Its derivatization can lead to the discovery of novel drug candidates with improved potency and selectivity.[2]
-
Agrochemical Research: The structural motifs present in this compound are also relevant in the design of new pesticides.[2]
-
Organic Synthesis: The functional groups on the molecule, namely the ester and the chloro-substituted phenyl ring, allow for a wide range of chemical transformations, including coupling reactions and functional group interconversions.[2]
Conclusion
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a chemical intermediate with considerable potential in the fields of pharmaceutical and agrochemical research. Its structural features provide a foundation for the development of novel bioactive compounds. This guide has offered a comprehensive overview of its properties, a plausible synthetic approach, potential biological activities, and essential analytical and safety considerations to aid researchers in their scientific endeavors. Further investigation into the specific biological targets and mechanisms of action of its derivatives is a promising area for future research.
References
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An In-Depth Technical Guide to the Synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1] This guide will delve into the strategic design of the synthesis, the underlying reaction mechanisms, a detailed experimental protocol, and the analytical considerations for product characterization.
Introduction: The Significance of the Oxazole Moiety
Oxazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] Their ability to engage with a diverse range of biological receptors and enzymes through various non-covalent interactions makes them attractive scaffolds for the design of novel therapeutic agents.[1] The target molecule, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, incorporates a substituted aryl group and a carboxylate functionality, providing valuable handles for further chemical modification and structure-activity relationship (SAR) studies.
Proposed Synthetic Strategy: A Modified Van Leusen Approach
While a specific, documented synthesis for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is not prevalent in the literature, a robust and logical pathway can be proposed based on the well-established Van Leusen oxazole synthesis.[3] This versatile reaction allows for the formation of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent.[4] A key variation of this reaction involves the use of isocyanoacetate esters, which enables the direct installation of a carboxylate group at the C4 position of the oxazole ring.
The proposed synthesis hinges on the base-catalyzed condensation of 2-chlorobenzaldehyde with methyl isocyanoacetate. This approach is advantageous due to the commercial availability of the starting materials and the generally mild reaction conditions associated with this class of transformations.
Reaction Pathway Overview
Caption: Proposed synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Mechanistic Insights: The Chemistry Behind the Transformation
The reaction proceeds through a series of well-understood steps, initiated by the deprotonation of the acidic α-carbon of methyl isocyanoacetate by a suitable base.
-
Deprotonation: A base, such as potassium carbonate, abstracts a proton from the α-carbon of methyl isocyanoacetate, generating a nucleophilic carbanion. The acidity of this proton is enhanced by the electron-withdrawing effects of both the isocyano and the ester groups.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, forming a tetrahedral intermediate.
-
Cyclization: The alkoxide intermediate then undergoes an intramolecular cyclization, with the oxygen atom attacking the electrophilic carbon of the isocyano group. This 5-endo-dig cyclization is a key step in forming the five-membered oxazoline ring.[5]
-
Dehydration/Aromatization: The oxazoline intermediate subsequently undergoes dehydration to yield the stable aromatic oxazole ring. In some variations of the Van Leusen synthesis, this step involves the elimination of a leaving group like p-toluenesulfinic acid from a TosMIC-derived intermediate.[3] In the case of isocyanoacetate, the aromatization is driven by the formation of the conjugated system.
Detailed Experimental Protocol
This protocol is a proposed methodology based on similar transformations found in the literature. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Sigma-Aldrich |
| Methyl Isocyanoacetate | C₄H₅NO₂ | 99.09 | ≥97% | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% | VWR |
| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Acros Organics |
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10 mmol) and methyl isocyanoacetate (1.09 g, 11 mmol).
-
Dissolve the starting materials in anhydrous methanol (40 mL).
-
To this solution, add anhydrous potassium carbonate (2.07 g, 15 mmol) in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results and Characterization
The final product, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, is expected to be a stable solid. The following table outlines the expected analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 2-chlorophenyl group (multiplet), a singlet for the oxazole C2-H, and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the oxazole ring carbons, the ester carbonyl carbon, and the methyl ester carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₈ClNO₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the oxazole ring, and C-Cl stretch of the aromatic ring. |
Conclusion
The proposed synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate via a modified Van Leusen reaction provides a scientifically sound and practical approach for obtaining this valuable heterocyclic compound. This guide offers a comprehensive framework for researchers and drug development professionals to undertake this synthesis, from the initial strategic planning to the final product characterization. The adaptability of the oxazole scaffold ensures that the synthesized molecule can serve as a key intermediate for the development of novel and potent therapeutic agents.
References
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Van Leusen Oxazole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
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Van Leusen reaction. In Wikipedia. Retrieved from [Link]
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Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Van Leusen Oxazole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
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Singh, R., Kumar, A., & Singh, A. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(3), 527-542. [Link]
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Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727–3732. [Link]
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Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]
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Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]
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Li, Y., et al. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. New Journal of Chemistry. [Link]
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Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Szabó, K. I., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 1118–1126. [Link]
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Cox, M. J., et al. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56(8), 749-757. [Link]
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Souldozi, A., & Yavari, I. (2018). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 118(23), 11474–11516. [Link]
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Cannizzaro reaction. (2021, December 9). L.S.College, Muzaffarpur. Retrieved from [Link]
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Wawrzyniak, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5594. [Link]
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Abdul Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7), x230623. [Link]
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"Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" derivatives and analogs
An In-depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate Derivatives and Analogs for Drug Discovery Professionals
Foreword
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, certain molecular frameworks, often termed "privileged scaffolds," repeatedly emerge as the basis for successful drugs. The oxazole core is one such scaffold, and its substituted derivatives are a focal point of modern medicinal chemistry. This guide provides a deep dive into the methyl 5-(2-chlorophenyl)oxazole-4-carboxylate core, offering a technical narrative for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying rationale of molecular design, synthesis, and optimization, grounded in established scientific principles.
The Strategic Importance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the design of bioactive molecules. Its prevalence in natural products and FDA-approved drugs stems from a combination of favorable properties:
-
Metabolic Stability: The aromatic nature of the oxazole ring imparts resistance to metabolic degradation, a crucial attribute for any drug candidate.
-
Bioisosteric Versatility: It can act as a bioisostere for other chemical groups, such as esters and amides, allowing chemists to fine-tune a molecule's properties while retaining its core binding interactions.
-
Synthetic Accessibility: Robust and versatile synthetic methods allow for the creation of diverse libraries of oxazole-containing compounds.
The specific scaffold, methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, is of particular interest. The 2-chlorophenyl group at the 5-position introduces both steric bulk and an electron-withdrawing element, which can significantly influence binding affinity and selectivity. The methyl carboxylate at the 4-position serves as a versatile chemical handle for generating derivatives with modified pharmacokinetic and pharmacodynamic profiles.
Core Synthesis: Building the Foundation
The construction of the methyl 5-(2-chlorophenyl)oxazole-4-carboxylate core is efficiently achieved through well-established synthetic routes, most notably variations of the Robinson-Gabriel synthesis or related cyclization strategies. A common and reliable method involves the reaction of an appropriate benzaldehyde with an isocyanoacetate.
Experimental Protocol: Synthesis via Base-Catalyzed Cyclization
This protocol outlines a standard procedure for synthesizing the core scaffold.
-
Reagent Preparation: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq) and methyl isocyanoacetate (1.1 eq) in anhydrous methanol.
-
Initiation of Reaction: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base is crucial for deprotonating the isocyanoacetate, facilitating its nucleophilic attack on the aldehyde.
-
Reaction Monitoring: Stir the mixture at ambient temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product.
-
Aqueous Work-up: Once the reaction is complete, quench the mixture with deionized water. This step removes the base and other water-soluble impurities.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate. The organic layer is then washed with brine to remove residual water.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Causality in Protocol Design:
-
The choice of a mild base like K₂CO₃ is critical to prevent side reactions, such as the self-condensation of the aldehyde.
-
Methanol is an excellent solvent choice as it effectively dissolves the reactants and is easily removed post-reaction.
-
Purification via column chromatography is a non-negotiable step to ensure the high purity required for accurate biological testing and subsequent derivatization.
Caption: Synthetic workflow for the oxazole core.
Derivatization Strategies: Probing Structure-Activity Relationships
The true potential of this scaffold is unlocked through systematic derivatization. The goal is to explore the chemical space around the core to identify modifications that enhance biological activity, selectivity, and drug-like properties.
Modification at the C4-Position: The Amide Library
The methyl ester at the C4-position is an ideal starting point for creating a library of diverse analogs. It can be readily converted into amides, which can introduce new hydrogen bond donors and acceptors, as well as varied steric and electronic features.
Experimental Protocol: Generation of an Amide Library
-
Saponification (Ester Hydrolysis): The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the core scaffold with a base like lithium hydroxide (LiOH) in a solvent mixture such as tetrahydrofuran (THF) and water.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a diverse panel of primary or secondary amines. A standard and highly efficient method utilizes a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).
-
Purification: Each resulting amide derivative is purified, typically using preparative HPLC, to ensure high purity for biological screening.
Caption: Workflow for C4-position amide derivatization.
Analog Synthesis: Modifying the Phenyl Ring
To further explore the structure-activity relationship (SAR), analogs with different substituents on the 5-phenyl ring can be synthesized. This is achieved by using appropriately substituted benzaldehydes as starting materials in the initial core synthesis protocol.
Structure-Activity Relationship (SAR) Analysis
The data generated from screening the derivative and analog libraries are crucial for building an SAR model. This model guides the rational design of next-generation compounds with improved potency and selectivity.
Table 1: Illustrative SAR Data for a Hypothetical Kinase Target
| Compound ID | R Group (at C4-Amide) | 5-Phenyl Substitution | IC₅₀ (nM) |
| 1 | -OCH₃ (Core Scaffold) | 2-Cl | >10,000 |
| 2 | -OH (Carboxylic Acid) | 2-Cl | >10,000 |
| 3 | -NH-Cyclopropyl | 2-Cl | 950 |
| 4 | -NH-Phenyl | 2-Cl | 320 |
| 5 | -NH-(4-Fluorophenyl) | 2-Cl | 150 |
| 6 | -NH-(4-Fluorophenyl) | 2-F | 85 |
| 7 | -NH-(4-Fluorophenyl) | 2,6-diCl | 450 |
SAR Insights:
-
The methyl ester and carboxylic acid (Compounds 1 & 2 ) are inactive, indicating that a larger, more complex group is required at the C4-position for target engagement.
-
The introduction of an amide linkage leads to a significant increase in potency (Compound 3 ).
-
Aromatic amides are preferred over aliphatic ones (compare Compound 4 to 3 ), suggesting a potential π-π stacking interaction in the binding pocket.
-
An electron-withdrawing substituent on the amide's phenyl ring further enhances potency (Compound 5 ), pointing to a favorable electronic interaction.
-
Modifying the substitution on the 5-phenyl ring also impacts activity. A 2-fluoro substitution is beneficial (Compound 6 ), while a bulkier 2,6-dichloro substitution is detrimental (Compound 7 ), suggesting steric constraints in that region of the binding site.
Conclusion and Future Outlook
The methyl 5-(2-chlorophenyl)oxazole-4-carboxylate core is a highly tractable and promising scaffold for drug discovery. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, and the clear SAR trends that can be derived from these libraries enable a rational, iterative approach to lead optimization. Future efforts should focus on expanding the diversity of the amide library, exploring a wider range of substitutions on the 5-phenyl ring, and undertaking detailed ADME/Tox profiling of the most promising candidates. The integration of computational chemistry and structural biology will undoubtedly accelerate the journey from this privileged scaffold to a clinically viable therapeutic agent.
References
A comprehensive understanding of the principles discussed in this guide can be further enriched by consulting authoritative sources in medicinal and synthetic chemistry. The following links provide access to high-quality, peer-reviewed research in these areas.
-
Journal of Medicinal Chemistry: A leading journal from the American Chemical Society covering the relationship between molecular structure and biological activity. [Link]
-
Organic Letters: A premier journal for rapid communication of cutting-edge research in organic synthesis. [Link]
-
Chemical Reviews: Provides comprehensive and authoritative reviews of recent research in chemistry. [Link]
A Technical Guide to the Spectroscopic Characterization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. The oxazole core is a significant heterocyclic motif in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development.[1][2][3] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. It further details the experimental protocols necessary to acquire this data, grounded in established scientific principles. The causality behind experimental choices and the interpretation of spectral data are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.
Introduction
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[4] The oxazole ring is a key structural component in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] Precise characterization of these molecules is critical for confirming their identity, purity, and for establishing structure-activity relationships (SAR) during the drug development process. This guide will focus on the three primary spectroscopic techniques used for the characterization of such small organic molecules: NMR, IR, and MS.
Predicted Spectroscopic Data
While specific experimental spectra for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are not widely published, its structure allows for the prediction of key spectroscopic features. These predictions are based on the analysis of similar oxazole derivatives and fundamental principles of spectroscopy.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6] For Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, both ¹H and ¹³C NMR are essential.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, the methyl protons of the ester, and potentially the single proton on the oxazole ring, though in this fully substituted case, there are no protons directly attached to the oxazole ring. The aromatic region will likely display a complex multiplet pattern due to the ortho, meta, and para protons on the chlorophenyl ring. The methyl ester protons will appear as a sharp singlet.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key resonances will include those for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the 2-chlorophenyl ring. The chemical shifts of the oxazole ring carbons are particularly diagnostic.[7][8]
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.3-7.6 (m, 4H) | Ar-H |
| ~ 3.9 (s, 3H) | -OCH₃ |
Note: These are predicted values and may vary based on solvent and experimental conditions.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9] For Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, the C=N and C-O bonds within the oxazole ring, and the C-Cl bond of the chlorophenyl group.[9][10]
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | ~ 1720-1740 | C=O stretch (ester) | | ~ 1600-1650 | C=N stretch (oxazole) | | ~ 1000-1300 | C-O stretch (ester and oxazole) | | ~ 750-800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[11] For Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (C₁₁H₈ClNO₃, MW: 237.64), the mass spectrum will show the molecular ion peak (M⁺) and fragment ions corresponding to the loss of specific groups.[12][13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
| Predicted Mass Spectrometry Data | | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Assignment | | ~ 237/239 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) | | | Loss of -OCH₃ | | | Loss of -COOCH₃ | | | Fragmentation of the oxazole ring[11] |
Experimental Protocols
To obtain the spectroscopic data, the following validated protocols should be followed.
Workflow for Spectroscopic Analysis
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 8. research.rug.nl [research.rug.nl]
- 9. journalspub.com [journalspub.com]
- 10. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. labsolu.ca [labsolu.ca]
- 13. 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
"Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" as a research chemical
An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Abstract
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern chemical research and development. With the CAS Number 89204-91-1, this compound is not typically an end-product but rather a highly versatile intermediate, prized for its strategically placed functional groups that allow for extensive derivatization.[1] Its oxazole core, substituted with a reactive methyl ester and a modifiable chlorophenyl ring, serves as a foundational scaffold for the synthesis of compound libraries targeting a wide array of biological endpoints. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's core properties, synthetic strategies, key applications in medicinal and agrochemical research, and robust protocols for its characterization and handling. We will explore its role in the development of novel antitumor and antimicrobial agents and its emerging significance as a building block for advanced therapeutic modalities like protein degraders.[1][2]
Core Molecular Profile
A thorough understanding of the molecular characteristics of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is fundamental to its effective utilization in research.
Nomenclature and Chemical Identifiers
The compound is systematically identified by the following descriptors, which are crucial for accurate sourcing and regulatory documentation.
| Identifier | Value |
| Chemical Name | Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate |
| CAS Number | 89204-91-1[1][2][3] |
| Molecular Formula | C₁₁H₈ClNO₃[1][2][3] |
| Molecular Weight | 237.64 g/mol [1][3] |
| PubChem CID | 13290634[2] |
| InChI Key | InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
Physicochemical and Handling Properties
The physical properties and storage conditions are critical for maintaining the compound's integrity and ensuring experimental reproducibility.
| Property | Value / Recommendation |
| Appearance | White to off-white solid (typical) |
| Purity | ≥98% (commonly available)[1][2] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF. |
| Storage Temperature | Recommended storage at -20°C for long-term stability and maximum product recovery.[3] Although some suppliers indicate room temperature storage, refrigeration minimizes degradation.[1][2] |
| Handling | Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or chemical fume hood. |
Structural Analysis and Reactivity
The utility of this molecule is derived directly from its structure, which contains three key regions for chemical modification:
-
The Oxazole Ring: A stable, aromatic five-membered heterocycle that acts as a rigid scaffold, correctly orienting the substituents in three-dimensional space for interaction with biological targets.
-
The Methyl Ester (-COOCH₃): This group is the primary site for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for a vast range of amide derivatives via coupling with various amines. This is the most common strategy for building chemical libraries from this scaffold.
-
The 2-Chlorophenyl Group (-C₆H₄Cl): The chlorine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This enables fine-tuning of steric and electronic properties to optimize biological activity.
Synthesis and Derivatization Strategies
While typically purchased as a starting material, understanding the synthesis of the core scaffold and its subsequent modification is essential for advanced research applications.
Conceptual Retrosynthetic Analysis
A plausible synthetic route can be envisioned by disconnecting the core structure into more fundamental precursors. The oxazole ring is often constructed from an α-acylamino ketone or a related open-chain precursor.
Caption: Retrosynthetic pathway for the target molecule.
Key Derivatization Workflow: From Ester to Bioactive Amide
The most critical workflow for this research chemical involves its conversion into a diverse library of amides. This two-step process unlocks its potential for structure-activity relationship (SAR) studies.
Sources
The Oxazole Scaffold: A Versatile Keel for Navigating Complex Therapeutic Waters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility allow for a diverse range of substitutions, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic targets of substituted oxazoles, delving into the molecular mechanisms that underpin their efficacy in oncology, inflammation, infectious diseases, and neurology. We will explore the causality behind experimental designs for lead discovery and optimization, present detailed protocols for key biological assays, and visualize complex signaling pathways to offer a holistic understanding of this remarkable heterocyclic core in modern drug discovery.
Introduction: The Enduring Appeal of the Oxazole Moiety
The oxazole ring is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its planarity, ability to participate in hydrogen bonding and π-stacking interactions, and its role as a bioisostere for other functional groups contribute to its frequent appearance in clinically relevant molecules.[2] Marketed drugs such as the anti-inflammatory agent Oxaprozin and the dual PPARα/γ agonist Aleglitazar underscore the therapeutic success of oxazole-containing compounds.[3][4][5] This guide will systematically dissect the key therapeutic areas where substituted oxazoles have shown significant promise, focusing on their molecular targets and the experimental methodologies used to validate them.
The Oncological Armamentarium of Substituted Oxazoles
The fight against cancer has been a major impetus for the exploration of novel chemical entities, and substituted oxazoles have proven to be a rich source of anticancer agents. Their mechanisms of action are diverse, targeting various hallmarks of cancer.
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. A novel series of 1,3-oxazole sulfonamides has been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds bind to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.
Table 1: Growth Inhibitory (GI50) Values of Lead Oxazole Sulfonamides against Leukemia Cell Lines [6][7]
| Compound | Mean GI50 (nM) |
| 16 | 48.8 |
| 22 | Not Specified in abstract |
| 30 | Not Specified in abstract |
| 32 | 44.7 (as 1-naphthyl sulfonamide) |
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99%)
-
PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM stock)
-
Test compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Vinblastine (positive controls for depolymerization)[8]
-
Fluorescence plate reader with excitation at 360 nm and emission at 420 nm.
-
-
Procedure: [9]
-
Prepare a reaction mixture containing PEM buffer and GTP (1 mM final concentration).
-
Add the test compound at various concentrations (e.g., 0.08, 0.4, 2, and 10 µM) or the control compounds to the wells of a 96-well plate.[6]
-
Initiate the reaction by adding purified tubulin to each well.
-
Monitor the increase in fluorescence at 37°C for 30 minutes at 1-minute intervals.[9] The increase in fluorescence corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.
-
Analyze the data by plotting fluorescence intensity versus time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the DMSO control.
-
Diagram 1: Tubulin Polymerization Inhibition by Oxazole Sulfonamides
Caption: Oxazole sulfonamides inhibit microtubule formation.
Silencing Oncogenic Signaling: STAT3 and Kinase Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Oxazole derivatives have been shown to inhibit STAT3 signaling, although the direct binding target is often upstream kinases. Protein kinases, crucial regulators of cellular processes, are also prominent targets for oxazole-based anticancer agents.
Targeting Genomic Integrity: DNA Topoisomerase and G-Quadruplex Binders
DNA topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and cell death. Certain oxazole derivatives have been identified as inhibitors of these enzymes. Furthermore, G-quadruplexes, four-stranded DNA structures found in telomeres and oncogene promoter regions, are emerging as novel anticancer targets. Macrocyclic oxazoles, such as telomestatin, have been shown to bind and stabilize G-quadruplexes, leading to telomerase inhibition and apoptosis.[7]
This assay assesses the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (ΔTm).
-
Reagents and Materials:
-
Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., F21T with FAM and TAMRA at the ends).
-
Assay buffer (e.g., 10 mM sodium cacodylate, 0.1 M lithium chloride).
-
Test compound.
-
Real-time PCR instrument or a fluorometer with temperature control.
-
-
-
Prepare a solution of the fluorescently labeled oligonucleotide (e.g., 0.2 µM) in the assay buffer.
-
Add the test compound at a specific concentration (e.g., 1 µM).
-
Measure the fluorescence as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex has denatured, resulting in a change in FRET signal.
-
An increase in Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.
-
Diagram 2: G-Quadruplex Stabilization by Macrocyclic Oxazoles
Caption: Stabilization of G-quadruplex DNA by macrocyclic oxazoles.
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents. Oxazole-based hydroxamates have been identified as highly potent and selective inhibitors of HDAC6.[12]
Table 2: Inhibitory Activity (IC50) of an Oxazole Hydroxamate against HDAC Isoforms [12]
| HDAC Isoform | IC50 (nM) | Selectivity Index vs. HDAC1 & HDAC8 |
| HDAC6 | 59 | >200 |
| HDAC1 | >11,800 | - |
| HDAC8 | >11,800 | - |
This assay provides a fluorometric method for screening HDAC inhibitors.
-
Reagents and Materials:
-
HDAC1 Inhibitor Screening Assay Kit (containing acetylated lysine substrate, HDAC1 enzyme, and developer).
-
Test compound.
-
96-well microplate.
-
Fluorescence plate reader (excitation: 340-360 nm, emission: 440-465 nm).
-
-
Procedure: [13]
-
In a microplate, incubate the acetylated lysine substrate with the HDAC1 enzyme in the presence of the test compound.
-
After the incubation period, add the HDAC developer to the reaction mixture.
-
The developer reacts with the deacetylated substrate to produce a fluorescent product.
-
Measure the fluorescence intensity. A decrease in fluorescence compared to the control (no inhibitor) indicates HDAC inhibition.
-
Modulating Oxidative Stress: Keap1-Nrf2 Pathway Activators
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 can protect normal cells from oxidative stress but can also be exploited by cancer cells to enhance their survival. While the direct link is stronger with the related oxadiazole scaffold, the potential for oxazoles to modulate this pathway is an active area of research.
Quelling the Fire: Oxazoles in Anti-inflammatory Therapy
Chronic inflammation is a key driver of numerous diseases. Substituted oxazoles have demonstrated significant anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade.
Targeting Prostaglandin Synthesis: Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of pro-inflammatory prostaglandins. The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin is a well-known example of an oxazole-containing COX inhibitor.[14] More recent studies have identified novel oxazole and isoxazole derivatives with potent and selective COX-2 inhibitory activity.[15][16][17]
Table 3: COX-2 Inhibitory Activity of an Isoxazole Derivative [15][17]
| Compound | COX-2 IC50 (µM) |
| IXZ3 | 0.95 |
Inhibiting Leukotriene Synthesis: 5-Lipoxygenase (5-LOX) Inhibitors
The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, another class of potent inflammatory mediators. Benzoxazole derivatives have been designed and synthesized as 5-LOX inhibitors, showing promise in the treatment of asthma and allergies.[10] Isoxazole derivatives have also demonstrated significant 5-LOX inhibitory activity.[18][19][20]
Table 4: 5-LOX Inhibitory Activity of an Isoxazole Derivative [20]
| Compound | 5-LOX IC50 (µM) |
| Compound 3 | 8.47 |
Combating Microbial Threats: Oxazoles as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Substituted oxazoles have emerged as a promising class of compounds with activity against a range of bacterial pathogens.
Disrupting Bacterial Cell Division: FtsZ Inhibitors
The filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of tubulin and is essential for bacterial cell division. It forms a contractile ring (the Z-ring) at the site of division. Oxazole-benzamide derivatives have been shown to be potent inhibitors of FtsZ, leading to the disruption of Z-ring formation and inhibition of bacterial cytokinesis.[21][22] This mechanism of action is particularly attractive as FtsZ is highly conserved across many bacterial species and absent in eukaryotes.[22]
Diagram 3: Inhibition of Bacterial Cell Division by FtsZ Inhibitors
Caption: Oxazole-benzamides disrupt bacterial cell division.
Targeting DNA Replication: DNA Gyrase and Topoisomerase IV Inhibitors
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology during replication. While more extensively studied for quinolones and related oxadiazoles, the potential for oxazoles to target these enzymes represents a viable strategy for developing new antibacterial agents.[20][23]
Neuroprotection and Neurological Disorders: A New Frontier for Oxazoles
Substituted oxazoles are increasingly being investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.
Enhancing Cholinergic Neurotransmission: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease. Several studies have reported the design and synthesis of oxazole and benzoxazole derivatives as potent inhibitors of both AChE and BChE.
Combating Oxidative Stress-Induced Cell Death: Ferroptosis Inhibitors
Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. It has been implicated in the pathogenesis of several neurodegenerative diseases. Recently, oxazole-based compounds have been developed as potent ferroptosis inhibitors, acting as radical-trapping antioxidants and showing promise for the treatment of central nervous system diseases.[4][17][24]
Synthetic Strategies for Accessing Substituted Oxazoles
The therapeutic potential of substituted oxazoles is intrinsically linked to the ability to synthesize a diverse range of derivatives. Several classical and modern synthetic methods are employed for the construction of the oxazole ring.
The Robinson-Gabriel Synthesis
This is a classic method for the synthesis of 2,5-disubstituted oxazoles from the cyclodehydration of 2-acylamino ketones using dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide.[3][15][16][22][25]
-
Reagents and Materials:
-
2-Acylamino ketone
-
Concentrated sulfuric acid (or polyphosphoric acid)
-
Ice
-
Appropriate solvents for work-up and purification.
-
-
Procedure: [3]
-
Carefully add the 2-acylamino ketone to the dehydrating agent.
-
Heat the reaction mixture to the appropriate temperature and for the required time (e.g., 90°C for 30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
-
Diagram 4: Robinson-Gabriel Oxazole Synthesis
Caption: The Robinson-Gabriel synthesis of oxazoles.
The Van Leusen Reaction
The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base.[26][27][28][29]
-
Reagents and Materials:
-
Aldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., potassium carbonate)
-
Methanol
-
Appropriate solvents for work-up and purification.
-
-
Procedure: [26]
-
To a solution of the aldehyde and TosMIC in methanol, add the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to remove the base and other water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Diagram 5: Van Leusen Oxazole Synthesis
Sources
- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aleglitazar, a new, potent, and balanced dual PPARalpha/gamma agonist for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aleglitazar - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Oxaprozin synthesis - chemicalbook [chemicalbook.com]
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- 20. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural motif, featuring a substituted phenyl ring attached to an oxazole-4-carboxylate core, presents a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes based on established methodologies, and an exploration of its potential applications, particularly in the realms of anticancer and antimicrobial drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural unit is a common feature in a wide array of natural products and synthetic compounds that exhibit potent biological activities.[1] The unique electronic and steric properties of the oxazole nucleus allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets through diverse non-covalent interactions. Consequently, oxazole derivatives have been extensively investigated and developed as therapeutic agents with applications spanning anti-inflammatory, antitumor, antidepressant, analgesic, antidiabetic, and antimicrobial fields.[1][2]
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, with its specific substitution pattern, is positioned as a valuable intermediate for creating libraries of novel compounds for drug discovery and for the design of new pesticides.[3] The presence of the 2-chlorophenyl group and the methyl ester functionality offers multiple points for chemical modification, including coupling reactions and functional group transformations, allowing for the fine-tuning of its pharmacological profile.[3]
Physicochemical Properties
A summary of the known physicochemical properties of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 89204-91-1 | [3] |
| Molecular Formula | C₁₁H₈ClNO₃ | [3] |
| Molecular Weight | 237.64 g/mol | [3] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base. For the synthesis of the title compound, the key precursors would be 2-chlorobenzaldehyde and methyl isocyanoacetate (or a related α-isocyanoacetate ester).
Conceptual Workflow:
Figure 1: Proposed Van Leusen synthesis workflow.
Step-by-Step Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or tetrahydrofuran, add methyl isocyanoacetate (1.1 equivalents).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the mixture. The base is crucial for the deprotonation of the α-carbon of the isocyanoacetate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Causality Behind Experimental Choices:
-
Solvent: Methanol is often a good choice as it can dissolve both the reactants and the base.
-
Base: Potassium carbonate is a commonly used base in Van Leusen reactions as it is effective and easy to handle.
-
Stoichiometry: A slight excess of the isocyanoacetate is often used to ensure complete consumption of the aldehyde.
Spectroscopic Characterization (Predicted)
Although specific spectra for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are not available, the expected spectroscopic data can be inferred from the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the oxazole ring proton (if present at C2), and a singlet for the methyl ester protons. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The methyl ester protons should appear as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the oxazole ring, the 2-chlorophenyl ring, and the methyl ester. The carbonyl carbon of the ester is expected to resonate around δ 160-165 ppm. The carbons of the oxazole ring typically appear in the range of δ 120-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations (around 1200-1300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (237.64 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Potential Applications in Drug Discovery and Agrochemicals
The core structure of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate makes it a promising candidate for derivatization to explore various biological activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of oxazole derivatives.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The 5-aryloxazole scaffold, in particular, has been identified in compounds with potent cytotoxic activity against various cancer cell lines.[6] Further modification of the title compound, for instance, by converting the ester to an amide or by introducing different substituents on the phenyl ring, could lead to the discovery of novel anticancer agents.
Potential Anticancer Mechanism Workflow:
Figure 2: Potential mechanisms of anticancer activity.
Antimicrobial Properties
The oxazole nucleus is also a key component of many antimicrobial agents.[2] Derivatives of 5-aryloxazoles have shown activity against a range of bacteria and fungi.[7] The title compound could serve as a starting point for the synthesis of new antimicrobial agents, potentially by targeting essential bacterial enzymes or disrupting microbial cell membranes.
Agrochemical Applications
The structural features of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are also relevant to the development of new pesticides.[3] The ability to interact with biological targets in pests makes this class of compounds interesting for agrochemical research.
Conclusion and Future Directions
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a molecule with considerable untapped potential. While specific, detailed research on this compound is not widely published, its structural characteristics and the known activities of related oxazole derivatives strongly suggest its value as a building block in the development of new pharmaceuticals and agrochemicals. Future research should focus on the development and optimization of a reliable synthetic protocol for this compound, followed by a thorough characterization of its spectroscopic properties. Subsequently, a systematic biological evaluation of the compound and its derivatives is warranted to explore its potential as an anticancer, antimicrobial, or agrochemical agent. The insights gained from such studies will be invaluable for medicinal and agricultural chemists working at the forefront of new molecule discovery.
References
[3] MySkinRecipes. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Available at: [Link]
[8] Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Available at: [Link]
[2] Genc, N., Bektas, H., & Kantar, C. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5133. Available at: [Link]
[9] Woolford, L. C. A., & Behr, J. B. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of organic chemistry, 85(15), 9673–9680. Available at: [Link]
[10] Kairystė, V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]
[6] ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available at: [Link]
[11] YouTube. (2021, February 11). Cannizaro Reaction of 2-Chlorobenzaldehyde. Available at: [Link]
[1] Al-Ostoot, F. H., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-19. Available at: [Link]
[12] Singh, P., et al. (2013). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry, 78(21), 10837–10848. Available at: [Link]
[7] ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Available at: [Link]
[13] YouTube. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. Available at: [Link]
[14] Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
[15] L.S.College, Muzaffarpur. (2021, December 9). Cannizzaro reaction. Available at: [Link]
[16] Schmitt, M., et al. (2019). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1530–1533. Available at: [Link]
[17] Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1594. Available at: [Link]
[18] The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Available at: [Link]
[19] Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 17(1), 1–6. Available at: [Link]
[4] Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1594. Available at: [Link]
[20] Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]
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[22] Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Oxazole-4-Carboxylates
Introduction: The Enduring Significance of the Oxazole-4-Carboxylate Scaffold
The oxazole ring system, a five-membered heterocycle featuring nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development. When functionalized with a carboxylate group at the 4-position, this scaffold gives rise to the oxazole-4-carboxylate family of compounds. These molecules are not merely synthetic curiosities; they are integral components of numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Their value lies in their ability to act as versatile pharmacophores, engaging with biological targets through a variety of non-covalent interactions. This has led to their incorporation into compounds with anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.
This comprehensive guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of oxazole-4-carboxylates. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work. We will explore both classical and modern synthetic strategies, offering a robust toolkit for the preparation of these valuable compounds.
Synthetic Protocols: A Tale of Two Methodologies
The synthesis of the oxazole-4-carboxylate core can be approached from several angles. Here, we present two distinct and reliable methods: the classical Robinson-Gabriel synthesis and a modern copper-catalyzed approach, each with its own set of advantages and considerations.
Protocol 1: The Robinson-Gabriel Synthesis: A Classic Route to 2,5-Disubstituted Oxazoles
The Robinson-Gabriel synthesis is a robust and time-tested method that involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] The choice of a strong dehydrating agent is crucial for driving the reaction to completion.
-
Starting Material: The 2-acylamino-ketone precursor is key, as its substituents will ultimately define the 2- and 5-positions of the final oxazole. This starting material can often be prepared from readily available amino ketones and acylating agents.
-
Dehydrating Agent: Concentrated sulfuric acid is a common and effective dehydrating agent for this transformation. Its role is to protonate the carbonyl oxygen of the amide and the ketone, facilitating the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. Other dehydrating agents like phosphorus pentoxide or phosphoryl chloride can also be employed.[3]
-
Reaction Conditions: The reaction is typically heated to ensure a sufficient rate of reaction for the cyclodehydration process. The temperature and reaction time are optimized to maximize the yield while minimizing potential side reactions or degradation of the product.
Caption: Workflow for Robinson-Gabriel Synthesis.
-
Acylation of 2-Amino-1-phenylethan-1-one:
-
To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.
-
-
Cyclodehydration:
-
To the crude 2-acetamido-1-phenylethan-1-one, add concentrated sulfuric acid (2.0 eq) cautiously at 0 °C.
-
Heat the reaction mixture to 80 °C for 2 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-methyl-5-phenyloxazole-4-carboxylate.
-
| Parameter | Value |
| Starting Material | 2-Amino-1-phenylethan-1-one |
| Reagents | Acetic Anhydride, Sulfuric Acid |
| Solvent | Pyridine (for acylation) |
| Temperature | 0 °C to 80 °C |
| Reaction Time | 5-6 hours (total) |
| Typical Yield | 60-75% |
Protocol 2: Copper-Catalyzed Synthesis: A Modern and Efficient Approach
Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and functional group tolerance. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of oxazoles, offering a direct route from carboxylic acids and isocyanoacetates.[4]
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is a common catalyst for this type of transformation. Copper facilitates the oxidative addition and reductive elimination steps that are key to the C-O and C-N bond formations in the oxazole ring.
-
Ligand: A ligand, often a phenanthroline or bipyridine derivative, is used to stabilize the copper catalyst and modulate its reactivity, leading to higher yields and cleaner reactions.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the carboxylic acid and facilitate the reaction with the isocyanoacetate.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the catalytic cycle.
Caption: Workflow for Copper-Catalyzed Synthesis.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add benzoic acid (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF as the solvent.
-
-
Reaction Execution:
-
Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture via syringe.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-phenyloxazole-4-carboxylate.
-
| Parameter | Value |
| Starting Materials | Benzoic Acid, Ethyl Isocyanoacetate |
| Catalyst System | Copper(I) Iodide, 1,10-Phenanthroline |
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Post-Synthetic Modification: Fischer Esterification of Oxazole-4-Carboxylic Acid
In many synthetic strategies, the oxazole-4-carboxylic acid is first prepared and then converted to a variety of ester derivatives. The Fischer esterification is a classic and reliable method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6]
-
Excess Alcohol: The Fischer esterification is an equilibrium-controlled process. To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used as the solvent.[5]
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the starting materials. While using excess alcohol helps, for less reactive systems, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed.
Caption: Workflow for Fischer Esterification.
-
Reaction Setup:
-
Dissolve 2-methyloxazole-4-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the disappearance of the starting carboxylic acid by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-methyloxazole-4-carboxylate.
-
| Parameter | Value |
| Starting Material | 2-Methyloxazole-4-carboxylic Acid |
| Reagent | Absolute Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux (boiling point of ethanol) |
| Reaction Time | 4-8 hours |
| Typical Yield | 80-95% |
Purification Protocol: Mastering Column Chromatography
Column chromatography is an indispensable technique for the purification of oxazole-4-carboxylates from reaction mixtures.[8] The choice of the stationary phase and the eluent system is critical for achieving good separation.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like oxazole-4-carboxylates. Its polar surface interacts with the polar functional groups of the compounds, leading to differential retention.
-
Eluent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product. The optimal eluent ratio is determined by preliminary analysis using TLC.[9]
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Pack the column with silica gel as a slurry in the initial, less polar eluent mixture (e.g., 9:1 hexanes:ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent mixture, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute the compounds with increasing polarity. This is known as gradient elution.
-
Monitor the fractions by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified oxazole-4-carboxylate.
-
Characterization of Oxazole-4-Carboxylates
Unambiguous characterization of the synthesized oxazole-4-carboxylates is essential to confirm their structure and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Oxazole Ring Protons: The protons on the oxazole ring typically appear as singlets in the aromatic region of the spectrum. The proton at the C2 position is generally more downfield than the proton at the C5 position.
-
Ester Group Protons: The ethyl ester group will show a characteristic quartet for the -OCH₂- protons (around 4.0-4.4 ppm) and a triplet for the -CH₃ protons (around 1.2-1.4 ppm).
-
Substituent Protons: The chemical shifts of the protons on the substituents at the C2 and C5 positions will depend on their electronic nature and proximity to the oxazole ring.
-
Oxazole Ring Carbons: The carbon atoms of the oxazole ring typically resonate in the range of 120-160 ppm. The C2 carbon is often the most downfield.
-
Ester Carbonyl Carbon: The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift, typically in the range of 160-170 ppm.
-
Other Carbons: The chemical shifts of the other carbon atoms will be consistent with their respective functional groups and substitution patterns.
A representative set of NMR data for ethyl 2-methyl-5-phenyl-oxazole-4-carboxylate is provided in the table below.[10]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| -OCH₂CH₃ | ~1.35 | triplet |
| -CH₃ (on oxazole) | ~2.50 | singlet |
| -OCH₂CH₃ | ~4.35 | quartet |
| Phenyl-H | ~7.40-7.80 | multiplet |
| ¹³C NMR | ||
| -OCH₂C H₃ | ~14.2 | |
| -C H₃ (on oxazole) | ~19.0 | |
| -OC H₂CH₃ | ~61.0 | |
| Oxazole C5 | ~125.0 | |
| Phenyl C | ~128.0-130.0 | |
| Oxazole C4 | ~135.0 | |
| Oxazole C2 | ~160.0 | |
| Ester C=O | ~162.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Under electron impact (EI) or electrospray ionization (ESI), oxazole-4-carboxylates will exhibit characteristic fragmentation patterns. Common fragmentation pathways include:
-
Loss of the Ester Group: A prominent fragmentation is the loss of the ethoxy radical (-•OCH₂CH₃) or ethylene (-CH₂=CH₂) from the ester group.[11]
-
Cleavage of the Oxazole Ring: The oxazole ring can undergo cleavage, leading to the loss of small neutral molecules such as carbon monoxide (CO), acetonitrile (CH₃CN), or isocyanates.
-
Fragmentation of Substituents: The substituents at the C2 and C5 positions will also undergo characteristic fragmentations, providing further structural clues.
Conclusion
The synthesis of oxazole-4-carboxylates is a well-established yet continually evolving field. This guide has provided a detailed and practical framework for the preparation of these valuable compounds, encompassing both classical and modern synthetic methodologies. By understanding the causality behind the experimental choices and adhering to the detailed protocols for synthesis, purification, and characterization, researchers can confidently and efficiently prepare a wide range of oxazole-4-carboxylate derivatives for their specific applications in drug discovery and materials science. The self-validating nature of these protocols, combined with the comprehensive characterization data, ensures the scientific integrity of the experimental outcomes.
References
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NROChemistry. Van Leusen Reaction. Available at: [Link]
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Fischer Esterification. Available at: [Link]
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Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]
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Supporting Information. Royal Society of Chemistry. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
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Organic Chemistry Portal. Van Leusen Reaction. Available at: [Link]
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Scribd. 5-Iii) Sem 4 | PDF. Available at: [Link]
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Wikipedia. Van Leusen reaction. Available at: [Link]
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Scribd. Fischer Esterification Lab Procedure | PDF. Available at: [Link]
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Semantic Scholar. Robinson–Gabriel synthesis. Available at: [Link]
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Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
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National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]
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SpringerLink. A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Available at: [Link]
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Structure Determination of Organic Compounds - Pharmacy 180. Fragmentation Processes. Available at: [Link]
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Khan Academy. Fischer esterification (video). Available at: [Link]
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Semantic Scholar. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
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Application Notes and Protocols: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate in Medicinal Chemistry
Foreword: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors. This versatility has led to the incorporation of the oxazole motif into a multitude of clinically approved drugs and investigational agents exhibiting a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of a key oxazole intermediate: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate . This compound serves as a valuable building block for the creation of compound libraries aimed at discovering novel therapeutics.
Compound Profile: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This section provides essential information about the title compound.
| Property | Value | Source |
| IUPAC Name | Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | - |
| CAS Number | 89204-91-1 | [1] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1] |
| Molecular Weight | 237.64 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | General Knowledge |
| Storage | Store at room temperature | [1] |
Synthetic Protocol: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a robust and widely adopted method for the formation of the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[2][3][4] This approach is highly applicable for the preparation of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Reaction Principle
The synthesis proceeds via a base-mediated cycloaddition. The reaction is initiated by the deprotonation of an appropriate isocyanoacetate derivative, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. An intramolecular cyclization followed by elimination of a leaving group yields the desired 4,5-disubstituted oxazole.
Proposed Synthetic Scheme
Caption: Proposed Van Leusen synthesis of the target compound.
Step-by-Step Laboratory Protocol
-
Reaction Setup: To a stirred solution of 2-chlorobenzaldehyde (1.0 eq.) in methanol (MeOH, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Isocyanide: Add methyl 2-isocyano-2-tosylacetate (1.1 eq.) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material (2-chlorobenzaldehyde) is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a versatile intermediate for the synthesis of a diverse range of potentially bioactive molecules.[1] The presence of the ester and the 2-chlorophenyl group provides two key handles for further chemical modifications.
Derivatization Strategies
Caption: Key derivatization pathways from the core scaffold.
Potential Therapeutic Applications
Based on the extensive literature on oxazole derivatives, compounds derived from Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are promising candidates for screening in various disease models.
-
Anticancer Activity: Numerous 2,4,5-trisubstituted oxazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[5] The mechanism of action often involves the inhibition of key cellular targets such as tubulin polymerization or protein kinases.
-
Antimicrobial Properties: The oxazole scaffold is present in several antimicrobial agents. Derivatives can be screened against a panel of pathogenic bacteria and fungi to identify novel anti-infective leads.[6][7]
-
Enzyme Inhibition: The structural features of this oxazole derivative make it a suitable starting point for designing inhibitors of various enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes.
Protocols for Biological Evaluation
The following protocols provide a general framework for assessing the biological activity of derivatives synthesized from Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of novel oxazole derivatives on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of novel oxazole derivatives against pathogenic microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for the development of novel small-molecule libraries. The established biological potential of the oxazole scaffold in oncology and infectious diseases provides a strong rationale for the exploration of compounds derived from this intermediate. The protocols outlined in this guide offer a solid foundation for the synthesis and biological evaluation of new chemical entities based on this promising core structure. Future work should focus on the synthesis of diverse libraries and their screening against a wide range of biological targets to unlock the full therapeutic potential of this class of compounds.
References
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MySkinRecipes. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Available from: [Link]
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Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935. Available from: [Link]
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Wikipedia. Van Leusen reaction. Available from: [Link]
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Lin, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]
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Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
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IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]
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YouTube. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. Available from: [Link]
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Abdullaha, M. I., et al. (2022). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 27(19), 6656. Available from: [Link]
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Kumar, A., et al. (2014). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. Medicinal Chemistry Research, 23, 4178-4192. Available from: [Link]
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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Application Notes and Protocols: Investigating Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate for Anticancer Drug Discovery
Introduction: The Rationale for Targeting Cancer with Novel Oxazole Scaffolds
Cancer remains a formidable challenge to human health, necessitating a continuous search for novel therapeutic agents that can overcome limitations of current treatments, such as drug resistance and adverse side effects.[1] Heterocyclic compounds, particularly those containing oxazole rings, have emerged as a promising class of molecules in medicinal chemistry due to their diverse pharmacological activities.[2][3] The oxazole scaffold, a five-membered heterocycle with oxygen and nitrogen atoms, serves as a versatile template for the development of new anticancer drugs, with derivatives showing activity against various cancer cell lines through multiple mechanisms of action.[1][4][5]
This application note focuses on a specific oxazole derivative, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate , as a candidate for anticancer drug discovery. This compound is recognized as a key intermediate in the synthesis of potentially bioactive molecules, including those with antitumor properties.[6] Its structural features, including the substituted phenyl ring and the oxazole core, suggest its potential to interact with critical biological targets implicated in cancer progression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment.
Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways
While the precise mechanism of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" is yet to be fully elucidated, based on extensive research into related oxazole derivatives, we can hypothesize its potential modes of action. Oxazole-containing compounds have been shown to exert their anticancer effects by targeting various key cellular processes and signaling pathways, including:
-
Inhibition of Protein Kinases: Many kinases are dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Oxazole derivatives have been identified as potent inhibitors of various protein kinases.[4][5]
-
Disruption of Microtubule Dynamics: Similar to established chemotherapeutics, some oxazoles can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][7]
-
Modulation of Transcription Factors: Key transcription factors like STAT3, which are constitutively active in many cancers and drive tumor progression, have been shown to be targeted by oxazole compounds.[4][5][7]
-
Induction of Apoptosis: Ultimately, many effective anticancer agents eliminate cancer cells by inducing programmed cell death, or apoptosis. Oxazole derivatives have been demonstrated to trigger apoptotic pathways in cancer cells.[5][7]
Based on this precedent, a plausible hypothesis is that Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate exerts its anticancer effects by inhibiting a key protein kinase involved in a pro-survival signaling pathway, such as the PI3K/AKT pathway, leading to cell cycle arrest and induction of apoptosis. The following protocols are designed to systematically test this hypothesis.
Caption: Hypothesized mechanism targeting the PI3K/AKT pathway.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of screening involves assessing the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Representative IC50 Values
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HeLa | Cervical Adenocarcinoma | 18.5 |
| HT29 | Colon Adenocarcinoma | 25.1 |
digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="1. Seed Cancer Cells\nin 96-well plate"]; B[label="2. Treat with Compound\n(Serial Dilutions)"]; C [label="3. Incubate for 48-72h"]; D [label="4. Add MTT Reagent"]; E [label="5. Incubate for 3-4h"]; F [label="6. Solubilize Formazan\nCrystals (DMSO)"]; G [label="7. Read Absorbance\nat 570 nm"]; H [label="8. Calculate IC50 Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Workflow for the MTT cell viability assay.
Part 2: Mechanistic Elucidation
Following the confirmation of cytotoxic activity, the next step is to investigate the underlying mechanism by which the compound induces cell death.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression. Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[7][12] Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[12][13]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at 4°C.[14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][15]
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65 | 20 | 15 |
| Compound (IC50) | 25 | 15 | 60 |
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[18] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[16]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Western Blotting for Signaling Pathway Analysis
To test the hypothesis that the compound targets the PI3K/AKT pathway, Western blotting can be used to measure the expression and phosphorylation status of key proteins in this cascade.[19][20] A decrease in the phosphorylation of AKT would suggest inhibition of the pathway.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]
Part 3: In Vivo Antitumor Efficacy Evaluation
Promising results from in vitro studies warrant further investigation in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard preclinical models for evaluating the efficacy of novel anticancer compounds.[23][24] Patient-derived xenograft (PDX) models, which involve implanting fresh tumor tissue from patients, offer higher clinical relevance.[25][26][27]
Xenograft Tumor Model Protocol
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a set duration.
-
Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
This application note provides a structured, multi-faceted approach to evaluate the anticancer potential of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate." The outlined protocols, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation, offer a comprehensive framework for its preclinical assessment. Positive outcomes from these studies would justify further investigation, including lead optimization to improve potency and drug-like properties, detailed toxicology studies, and the exploration of combination therapies. The versatility of the oxazole scaffold suggests that this compound could be a valuable starting point for the development of a new class of targeted anticancer agents.[1][4]
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Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. START. Available at: [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]
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Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
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Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]
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Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. Available at: [Link]
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Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available at: [Link]
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Patient-derived tumour xenografts as models for oncology drug development. PMC. Available at: [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Cell cycle analysis. Wikipedia. Available at: [Link]
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In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. Available at: [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link]
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(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays Using Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Introduction: The Therapeutic Potential of Oxazole Derivatives
The oxazole ring is a five-membered heterocyclic scaffold that is a recurring motif in a multitude of biologically active compounds.[1][2] This versatile structure is known to interact with various enzymes and receptors within the cell, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Notably, many oxazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and modulate key signaling pathways involved in cell survival and proliferation.[2][3][5]
"Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" is a novel synthetic compound built upon this promising oxazole core.[6][7] While its specific biological targets are yet to be fully elucidated, its structural similarity to other bioactive oxazoles suggests its potential as a modulator of cellular pathways critical in disease. These application notes provide a detailed, two-stage protocol for the initial characterization of this compound's effects on cultured cancer cells. The first stage is a primary screening assay to determine its general cytotoxicity, followed by a secondary assay to investigate its potential to induce apoptosis, a form of programmed cell death often targeted by anti-cancer therapies.[8][9][10]
Part 1: Primary Screening - Cell Viability Assay
The initial step in evaluating a novel compound is to determine its effect on cell viability.[8] This provides a broad measure of its biological activity and is crucial for determining the appropriate concentration range for subsequent, more specific assays.[10] The following protocol utilizes a tetrazolium reduction assay (MTT assay), a reliable and widely used colorimetric method to quantify viable cells.[11]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.
Part 2: Secondary Screening - Apoptosis Assay
If "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" demonstrates significant cytotoxicity in the primary screen, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12][13][14] The following protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptotic cells.[12]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane.[12] Therefore, PI can be used to identify late apoptotic or necrotic cells that have lost membrane integrity.[12]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Assay
Materials:
-
Cells treated with Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate at the determined IC50 concentration.
-
Untreated and vehicle-treated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells in 6-well plates as described for the MTT assay, using the IC50 concentration of the compound. Include untreated and vehicle controls.
-
After the treatment period, collect both the adherent and floating cells. To do this, first collect the supernatant (which contains detached, potentially apoptotic cells), then trypsinize the remaining adherent cells.[12]
-
Combine the supernatant and the trypsinized cells for each sample.
-
-
Staining:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
The flow cytometry data will allow for the differentiation of four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
An increase in the percentage of cells in the Annexin V+ quadrants (lower right and upper right) in the compound-treated samples compared to the controls indicates that "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" induces apoptosis.
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, the following controls and validation steps are essential:
-
Positive and Negative Controls: Always include appropriate positive (a known inducer of the measured effect) and negative (vehicle) controls.
-
Dose-Response and Time-Course Experiments: Performing experiments across a range of concentrations and time points helps to characterize the compound's activity profile.
-
Assay Performance Metrics: For the MTT assay, calculate the Z'-factor to assess the quality and robustness of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Confirmation with an Orthogonal Assay: If apoptosis is detected, consider confirming the result with a complementary method, such as a caspase activity assay (e.g., Caspase-Glo® 3/7 Assay).[9]
Conclusion and Future Directions
These application notes provide a foundational framework for the initial cell-based characterization of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate." A positive result in these assays, demonstrating dose-dependent cytotoxicity and induction of apoptosis, would provide a strong rationale for further investigation. Subsequent studies could explore the compound's effects on specific apoptotic pathways (e.g., mitochondrial membrane potential, caspase activation) and its potential modulation of other signaling pathways commonly affected by oxazole derivatives, such as the NF-κB pathway.[15][16]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).
- Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (n.d.).
- Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US. (n.d.).
- Apoptosis Protocols | Thermo Fisher Scientific - RU. (n.d.).
- Apoptosis Protocols - BD Biosciences. (n.d.).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.).
- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC - NIH. (n.g.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
- Fura-2 AM imaging protocol - Abcam. (n.d.).
- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
- CALCIUM FLUX PROTOCOL. (n.d.).
- Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
- Apoptosis Protocols - USF Health - University of South Florida. (n.d.).
- (PDF) Protocols in apoptosis identification and affirmation - ResearchGate. (n.d.).
- GPCR-targeted Assay | GPCRs Bioassay Service - ProBio CDMO. (n.d.).
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17).
- Current Trends in Cell-based Assays and Drug Discovery. (2016, September 14).
- GPCR Signaling Assays - Promega Corporation. (n.d.).
- How can I measure Intracellular calcium level? - ResearchGate. (2025, March 6).
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (n.d.).
- Calcium Imaging Protocols and Methods - Springer Nature Experiments. (n.d.).
- Oxazole-Based Compounds As Anticancer Agents - Bentham Science Publisher. (n.d.).
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
- Cell Viability Assays - Creative Bioarray. (n.d.).
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (n.d.).
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Cell viability assays | Abcam. (n.d.).
- Transcription - NF-kB signaling pathway - Bio-Rad. (n.d.).
- Cell-Based Assay Development | Custom Assays for Drug Discovery. (n.d.).
- NF-kappaB Signaling Pathway | RayBiotech. (n.d.).
- Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate - MySkinRecipes. (n.d.).
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012, October 1).
- Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. (n.d.).
- What methods can be used to detect NF-kB activation? - ResearchGate. (2012, November 23).
- Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate - Data Sheet - United States Biological. (n.d.).
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Application Notes and Protocols: Derivatization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate for SAR Studies
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. This core scaffold is a valuable starting point for Structure-Activity Relationship (SAR) studies due to the versatile reactivity of its functional groups.[1][2][3] We will explore key derivatization pathways at three primary sites: the C4-ester, the C5-phenyl ring, and the oxazole core itself. The protocols detailed herein are designed to be robust and reproducible, providing a foundation for generating diverse chemical libraries for biological screening. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and present data in a clear, comparative format to facilitate experimental design and interpretation.
Introduction: The Strategic Importance of Oxazoles and SAR-Driven Drug Discovery
The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][4] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] Their prevalence stems from their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[3] Furthermore, the oxazole ring can serve as a bioisostere for other functional groups like amides and esters, offering a strategy to improve metabolic stability and pharmacokinetic profiles.[1][5][6]
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic approach to understanding how chemical structure influences biological activity.[7] By methodically modifying a lead compound, researchers can identify key pharmacophoric elements and optimize properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]
Our lead compound, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, presents multiple opportunities for chemical modification to explore the SAR of this compound class. This guide will focus on three principal vectors of derivatization:
-
Modification of the C4-Ester: Hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce a diverse range of substituents.
-
Functionalization of the C5-(2-chlorophenyl) Ring: Utilizing cross-coupling reactions or nucleophilic aromatic substitution to explore the impact of modifying the aryl substituent.
-
Bioisosteric Replacement of the Oxazole Core: Strategies to replace the oxazole ring with other five-membered heterocycles to probe the importance of the core scaffold.
The following sections will provide detailed protocols and the scientific rationale for each of these synthetic pathways.
Derivatization at the C4-Position: Amide Library Synthesis
The ester at the C4 position is an ideal handle for introducing diversity. The most common and effective strategy is to first hydrolyze the methyl ester to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amides. The amide bond is a prevalent feature in over 25% of known drugs, valued for its stability and hydrogen bonding capabilities.[8]
Step 1: Hydrolysis of the Methyl Ester
Rationale: The conversion of the ester to a carboxylic acid is a prerequisite for subsequent amide coupling reactions.[9][10] This transformation is typically achieved under basic or acidic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is often preferred for its generally milder conditions and high yields.[11]
Protocol: Hydrolysis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (1)
-
Dissolution: Dissolve Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M hydrochloric acid (HCl).
-
The resulting precipitate, 5-(2-chlorophenyl)oxazole-4-carboxylic acid (2), is collected by filtration.
-
-
Purification: Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.
Expected Outcome: This procedure should yield the carboxylic acid product in high purity and yield (>90%).
Step 2: Amide Coupling
Rationale: The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry.[12] To facilitate this reaction, the carboxylic acid must be "activated" to make it more electrophilic.[12] Several coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and mild reaction conditions.[12]
Protocol: HATU-Mediated Amide Coupling of 5-(2-chlorophenyl)oxazole-4-carboxylic acid (2)
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (2) (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Data Presentation: Representative Amide Derivatives
| Amine Used | Product Structure (R Group) | Expected Yield (%) |
| Benzylamine | -CH₂-Ph | 85-95 |
| Morpholine | -N(CH₂CH₂)₂O | 80-90 |
| Aniline | -Ph | 75-85 |
Workflow Visualization
Caption: Workflow for C4-amide derivatization.
Derivatization at the C5-Aryl Ring
The 2-chlorophenyl group at the C5 position offers another key site for modification. The chlorine atom can be replaced through various cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and a boronic acid.[13][14][15] This reaction is widely used in medicinal chemistry due to its functional group tolerance and mild reaction conditions.[16] By coupling different boronic acids to the 2-chlorophenyl ring, one can explore the steric and electronic effects of various aryl and heteroaryl groups on biological activity.
Protocol: Suzuki-Miyaura Coupling of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (1)
-
Reaction Setup: In a reaction vessel suitable for microwave heating, combine the starting material (1) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to a temperature of 100-120°C for 15-30 minutes.
-
Work-up:
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki Coupling Products
| Boronic Acid | Product Structure (Aryl Group) | Expected Yield (%) |
| Phenylboronic acid | Biphenyl | 70-85 |
| 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 65-80 |
| Pyridine-3-boronic acid | 3-Pyridylphenyl | 60-75 |
Nucleophilic Aromatic Substitution (SNAr)
Rationale: Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[17] For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group.[18][19] While the oxazole ring itself provides some activation, this reaction may require more forcing conditions compared to the Suzuki coupling.
Protocol: Nucleophilic Aromatic Substitution with Amines
-
Reaction Setup: In a sealed tube, combine Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (1) (1.0 eq) and the desired amine (e.g., morpholine) (3.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 150-180°C) for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Reaction Scheme Visualization
Caption: C5-Aryl ring derivatization strategies.
Bioisosteric Replacement of the Oxazole Core
Rationale: Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound.[5][20] The oxazole ring can be considered a bioisostere of other five-membered heterocycles such as isoxazole, thiazole, or triazole.[1][21] Synthesizing analogs with these alternative cores can reveal the importance of the oxazole's specific electronic and steric properties for biological activity.
The synthesis of these bioisosteres would require a de novo synthesis starting from different precursors, rather than a direct modification of the existing oxazole ring. For example, a 5-arylisoxazole derivative could be synthesized from a 3-(dimethyl-amino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride.[22]
Conceptual Workflow for Bioisostere Synthesis
Caption: Bioisosteric replacement strategy for the oxazole core.
Conclusion
The derivatization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate provides a rich platform for SAR studies. By systematically exploring modifications at the C4-ester, the C5-aryl ring, and through bioisosteric replacement of the core heterocycle, researchers can generate a diverse library of compounds. The protocols outlined in this guide offer robust and reproducible methods for synthesizing these derivatives. The resulting data will be invaluable for identifying key structural features that govern biological activity and for optimizing lead compounds in drug discovery programs.
References
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). MedChemComm.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Scilit.
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). Iris Unimore.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.).
- Nucleophilic arom
- Bioisosterism: 1,2,4‐Oxadiazole Rings. (n.d.). Semantic Scholar.
- Hydrolysis of differently substituted 4‐isoxazolecarboxylates. (n.d.).
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Preparation method of 4-methyl-5-ethoxy oxazole. (n.d.).
- Bioisosteres of Common Functional Groups. (n.d.).
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- nucleophilic arom
- 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
- Scheme 6. Synthesis of 2,5-Di(hetero)aryloxazole-4-carboxamides. (n.d.).
- Synthesis of Substituted 5-arylisoxazole derivatives in solvent free condition using ultrasontc
- One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (n.d.). PMC - NIH.
- Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. (n.d.). ChemRxiv.
- Amide Synthesis. (n.d.). Fisher Scientific.
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (n.d.).
- Suzuki coupling of oxazoles. (2006). Organic Letters, 8(12), 2495-2498.
- Suzuki-Miyaura coupling governed by Pd⁰ for the preparation of oxazole derivatives. (n.d.).
- 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. (n.d.). Biosynth.
-
Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][2][7]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. (n.d.). PMC - PubMed Central.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.
- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).
- CAS 2940-23-0 4-Oxazolecarboxylicacid, 2-(4-chlorophenyl)-5-methyl-. (n.d.). BOC Sciences.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Oxazoles
Welcome to the Technical Support Center for the synthesis of substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry to empower you to overcome common challenges in your synthetic endeavors.
Troubleshooting Guide: Navigating the Labyrinth of Oxazole Synthesis
This section is structured to address specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.
Issue 1: Low or No Yield of the Desired Oxazole
Question: My oxazole synthesis is resulting in a disappointingly low yield, or in some cases, no product at all. What are the likely culprits and how can I improve the outcome?
Underlying Causes and Mechanistic Insights:
-
Poor Quality of Starting Materials: Reagents can degrade over time or contain impurities that interfere with the reaction. For instance, in a van Leusen synthesis , the key reagent, tosylmethyl isocyanide (TosMIC), can decompose. In a Robinson-Gabriel synthesis , the starting 2-acylamino-ketone may not be pure.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many oxazole syntheses require specific conditions to proceed efficiently. For example, the dehydration step in the Robinson-Gabriel synthesis often requires strong dehydrating agents and heat, but excessive heat can lead to degradation.[1]
-
Ineffective Catalyst or Reagent Stoichiometry: The incorrect amount or activity of a catalyst or reagent can halt the reaction. In syntheses requiring a base, using a weak or hydrated base will prevent the necessary deprotonation steps.[2]
-
Presence of Water: Many of the intermediates in oxazole synthesis are sensitive to hydrolysis. Water can quench reactive intermediates or hydrolyze starting materials, leading to a significant drop in yield.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Visual Inspection: Check for any changes in color or consistency of your starting materials. For example, pure TosMIC should be a colorless, odorless solid.[2]
-
Purity Analysis: If possible, analyze the purity of your starting materials using techniques like NMR or melting point determination.
-
Use Fresh Reagents: When in doubt, use freshly opened or purified reagents. For example, aldehydes used in the van Leusen or Fischer syntheses can oxidize to carboxylic acids, which should be removed by distillation.[3]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Ensure your reaction is maintained at the optimal temperature. If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C), while monitoring for any signs of decomposition by TLC.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may require longer times than initially expected to go to completion.
-
Solvent Choice: Ensure your solvent is anhydrous. For reactions involving strong bases like potassium tert-butoxide, aprotic solvents like THF are preferable. For bases like potassium carbonate in a van Leusen synthesis, anhydrous methanol is a common choice.[3]
-
-
Evaluate Catalysts and Reagents:
-
Base Strength: For base-catalyzed reactions, ensure your base is sufficiently strong and anhydrous. If a milder base like potassium carbonate is ineffective, consider a stronger base such as potassium tert-butoxide.[2]
-
Stoichiometry: Carefully check the stoichiometry of all reagents. In some cases, a slight excess of one reagent may be beneficial.
-
Data Presentation: Recommended Starting Conditions for Common Oxazole Syntheses
| Synthesis Method | Key Reagents | Typical Solvent(s) | Typical Temperature | Common Base (if applicable) |
| Robinson-Gabriel | 2-Acylamino-ketone, Dehydrating agent | Toluene, Dichloromethane | Reflux | N/A (Acid-catalyzed) |
| van Leusen | Aldehyde, TosMIC | Methanol, THF, DME | Room Temp to Reflux | K₂CO₃, t-BuOK |
| Fischer | Cyanohydrin, Aldehyde | Dry Ether | Room Temperature | N/A (Anhydrous HCl) |
| Bredereck | α-Haloketone, Amide | DMF | Heat | N/A |
Mandatory Visualization: General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Issue 2: Formation of Unwanted Side Products
Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of my desired substituted oxazole. How can I identify and minimize these side reactions?
Answer: The formation of side products is a common hurdle, often arising from the high reactivity of intermediates or the use of harsh reaction conditions. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.
Underlying Causes and Mechanistic Insights:
-
Robinson-Gabriel Synthesis:
-
Incomplete Dehydration: The cyclized intermediate may not fully dehydrate, leading to the presence of oxazoline impurities.[5]
-
Degradation: The strong acidic conditions required can lead to the degradation of sensitive starting materials or the oxazole product itself, especially with prolonged heating.[5]
-
-
van Leusen Synthesis:
-
Fischer Oxazole Synthesis:
-
Ring Chlorination: The use of anhydrous HCl can sometimes lead to chlorination of the oxazole ring.[6]
-
-
General Issues:
-
Regioisomer Formation: When using unsymmetrical starting materials, a mixture of regioisomers can be formed. For example, in the Robinson-Gabriel synthesis, an unsymmetrical 2-acylamino-ketone can lead to two different oxazole products.
-
Troubleshooting Protocol:
-
Identify the Side Products:
-
Spectroscopic Analysis: Use techniques like LC-MS and NMR to identify the structures of the major side products.
-
Literature Review: Search for known side products of your specific reaction.
-
-
Minimize Side Product Formation:
-
Optimize Reaction Conditions:
-
Temperature and Time: Use the lowest temperature and shortest reaction time necessary for the reaction to proceed to completion. Monitor closely by TLC.
-
Reagent Addition: For reactions sensitive to high concentrations of a reagent, such as the addition of a strong base, add the reagent slowly or dropwise to the reaction mixture.
-
-
Choice of Reagents:
-
Dehydrating Agent (Robinson-Gabriel): If harsh acidic conditions are causing degradation, consider milder dehydrating agents.
-
Solvent (van Leusen): To avoid the formation of 4-alkoxy-2-oxazolines, use a controlled amount of alcohol (1-2 equivalents) or switch to an aprotic solvent if using a strong base.[2][3]
-
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants to disfavor side reactions.
-
Issue 3: Difficulty in Product Purification
Question: I've successfully synthesized my substituted oxazole, but I'm struggling to purify it. What are the best strategies for purifying these compounds?
Answer: The purification of substituted oxazoles can be challenging due to their varying polarities and potential instability on silica gel. A multi-step purification strategy is often necessary.
Underlying Causes and Mechanistic Insights:
-
Compound Instability: Oxazoles can be sensitive to both acidic and basic conditions, which can lead to ring-opening. The acidic nature of silica gel can sometimes cause degradation of sensitive oxazoles during column chromatography.[7]
-
Presence of Persistent Impurities: Some side products, such as the p-toluenesulfinic acid byproduct from the van Leusen synthesis, can be difficult to remove by standard extraction procedures.[3]
-
Physical Properties of the Product: If your product is an oil, purification by recrystallization is not an option. If it is a solid, finding a suitable recrystallization solvent can be challenging.
Purification Protocol:
-
Initial Work-up:
-
Aqueous Extraction: After quenching the reaction, perform a thorough aqueous work-up. Use a dilute acid wash to remove basic impurities and a dilute base wash (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Specific Impurity Removal: For the van Leusen synthesis, washing the crude product with a sodium hydrosulfide (NaHS) solution can help remove the p-toluenesulfinic acid byproduct.[3]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. For acid-sensitive compounds, consider using deactivated (neutral) silica gel or alumina.[7]
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is a good starting point for many oxazoles. For more polar compounds, a mixture of dichloromethane and methanol may be more effective.[8]
-
TLC Analysis: Before running a column, optimize your solvent system using TLC to ensure good separation between your product and impurities.
-
-
Recrystallization:
-
Solvent Screening: For solid products, perform a small-scale solvent screen to find a suitable recrystallization solvent. A good solvent will dissolve your compound when hot but not at room temperature.[9] Common solvents include ethanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed.[10]
-
Data Presentation: Common Solvent Systems for Oxazole Purification
| Purification Method | Common Solvents/Solvent Systems | Notes |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with a low polarity and gradually increase. For acidic oxazoles, adding a small amount of acetic acid to the eluent can improve peak shape.[8] |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate | The choice of solvent is highly dependent on the specific substituents on the oxazole ring. |
Issue 4: Challenges with Specific Substituents
Question: I'm trying to synthesize an oxazole with sterically hindered groups or sensitive functional groups, and the reaction is failing. What strategies can I use to overcome these challenges?
Answer: The nature of the substituents on your starting materials can have a profound impact on the success of your oxazole synthesis. Steric hindrance can prevent bond formation, while sensitive functional groups may not tolerate the reaction conditions.
Underlying Causes and Mechanistic Insights:
-
Steric Hindrance: Bulky substituents near the reaction center can slow down or completely inhibit the reaction by preventing the necessary approach of reagents. This is a common issue in many organic reactions, including the formation of highly substituted oxazoles.
-
Electronic Effects:
-
Acid/Base Labile Groups: Many oxazole syntheses are conducted under either strongly acidic (Robinson-Gabriel, Fischer) or basic (van Leusen) conditions, which can cleave common protecting groups (e.g., Boc, silyl ethers) or other sensitive functionalities.
Troubleshooting Protocol:
-
For Sterically Hindered Substrates:
-
More Forcing Conditions: Increase the reaction temperature or use a more active catalyst. Microwave-assisted synthesis can be particularly effective in overcoming steric hindrance by providing rapid and efficient heating.[13]
-
Alternative Synthetic Routes: Consider a different synthetic approach that may be less sensitive to steric bulk.
-
-
For Electronically Challenging Substrates:
-
Adjust Reaction Conditions: For slow reactions with electron-rich aldehydes in a van Leusen synthesis, a stronger base or higher temperature may be necessary.[2]
-
Modern Methods: Explore modern, metal-catalyzed methods for oxazole synthesis, which can sometimes offer greater functional group tolerance and milder reaction conditions.
-
-
For Substrates with Sensitive Functional Groups:
-
Protecting Groups: If your starting material contains a functional group that is not compatible with the reaction conditions, consider using a protecting group. For example, a Boc group can protect an amine, and a silyl ether can protect an alcohol. Choose a protecting group that is stable to the reaction conditions but can be removed selectively later. A triisopropylsilyl (TIPS) group has been successfully used as a C-2 protecting group for oxazoles, allowing for functionalization at other positions.[3][14][15]
-
Milder Reaction Conditions: Investigate milder variations of classical syntheses or explore newer synthetic methods that proceed under neutral conditions.
-
Mandatory Visualization: Protecting Group Strategy in Oxazole Synthesis
Caption: A workflow illustrating the use of a protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: Which is the best general method for synthesizing substituted oxazoles?
There is no single "best" method, as the optimal choice depends on the desired substitution pattern and the nature of the available starting materials.
-
The Robinson-Gabriel synthesis is well-suited for preparing 2,5-disubstituted oxazoles.[1]
-
The van Leusen synthesis is excellent for preparing 5-substituted oxazoles from aldehydes.[8][16]
-
The Fischer oxazole synthesis is a classic method for 2,5-disubstituted oxazoles, particularly with aromatic substituents.[6]
-
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles.[17] Modern methods involving metal catalysis offer increasing flexibility and functional group tolerance.
Q2: My oxazole product appears to be unstable during work-up or chromatography. What can I do?
Oxazole rings can be susceptible to cleavage under strongly acidic or basic conditions.[7]
-
Neutralize pH: During aqueous extractions, ensure the pH is kept as close to neutral as possible.
-
Use Deactivated Silica: For column chromatography, use silica gel that has been treated to neutralize its acidic sites, or consider using a different stationary phase like alumina.
-
Work at Lower Temperatures: Perform extractions and chromatography at reduced temperatures to minimize degradation.
Q3: How do I choose the right solvent for my oxazole synthesis?
The ideal solvent should dissolve your reactants and be compatible with the reaction conditions.
-
Anhydrous conditions are often crucial.
-
For base-catalyzed reactions , the solvent must not react with the base. For example, when using a strong base like t-BuOK, an aprotic solvent like THF is a good choice.[3]
-
In some cases, polar aprotic solvents like DMF or DMSO can be effective, but be mindful of potential difficulties in their removal after the reaction.
Q4: Can I use microwave irradiation to improve my oxazole synthesis?
Yes, microwave-assisted synthesis has been shown to be a powerful tool for improving yields and reducing reaction times in many oxazole syntheses, particularly for sluggish reactions or those involving sterically hindered substrates.[13]
References
-
Wikipedia. Fischer oxazole synthesis. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Digital Commons @ Otterbein. Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
ResearchGate. Mechanism of van Leusen oxazole synthesis. [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
new chemistry of oxazoles. [Link]
-
Semantic Scholar. Fischer oxazole synthesis. [Link]
-
PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Scilit. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
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Technical Support Center: Purification of Methyl Oxazole Carboxylate Esters
Welcome to the Technical Support Center dedicated to the purification of methyl oxazole carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable heterocyclic compounds with high purity. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your purification workflows.
Introduction: The Challenge of Purifying Oxazole Esters
Methyl oxazole carboxylate esters are a pivotal class of compounds in medicinal chemistry and materials science. Their purification, however, is often non-trivial. Success hinges on a nuanced understanding of their physicochemical properties, particularly the stability of the oxazole ring and the nature of impurities generated during synthesis. This guide will equip you with the expertise to design robust purification strategies and troubleshoot common issues, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques suitable for methyl oxazole carboxylate esters?
A1: The choice of purification technique is dictated by the physical state of your compound (solid or liquid) and the nature of the impurities. The most common and effective methods are:
-
Flash Column Chromatography: The workhorse for purifying both solid and liquid oxazole esters. Silica gel is the most common stationary phase, but others like alumina can be used for sensitive compounds.[1]
-
Recrystallization: A powerful technique for purifying solid methyl oxazole carboxylate esters to a high degree of purity.[2]
-
Aqueous Workup and Extraction: An essential first step to remove inorganic salts, and water-soluble starting materials or by-products.[1]
-
Distillation: Suitable for liquid esters that are thermally stable, often performed under reduced pressure to lower the boiling point.[3]
Q2: My methyl oxazole carboxylate ester appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: Oxazole rings, particularly those with certain substituents like hydroxyl groups, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or ring-opening.[4] The ester functionality can also be susceptible to hydrolysis if there is residual water in the mobile phase.
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These can catalyze the degradation of sensitive molecules.
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize the acidic sites.[5]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for particularly sensitive compounds.[1]
-
Minimize Contact Time: Employ flash chromatography with slightly higher pressure to reduce the residence time of your compound on the column.
-
Q3: I'm struggling to find a suitable solvent system for the recrystallization of my solid methyl oxazole carboxylate ester. What's a systematic approach to solvent screening?
A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble or be completely insoluble at all temperatures.
-
Systematic Screening:
-
"Like Dissolves Like": Start with solvents that have a similar polarity to your oxazole ester. Esters are moderately polar, so solvents like ethyl acetate, acetone, and alcohols are good starting points.[6]
-
Single Solvent Trials: Test the solubility of a small amount of your crude product in various hot and cold solvents (see Table 2 for suggestions).
-
Solvent Pair Screening: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]
-
Q4: What are the most common impurities I should expect from a typical synthesis of a methyl oxazole carboxylate ester?
A4: Impurities are highly dependent on the synthetic route. For common methods like the Robinson-Gabriel or Hantzsch synthesis, you might encounter:
-
Unreacted Starting Materials: Such as the corresponding α-acylamino ketone or α-haloketone and amide.[7][8]
-
By-products from Side Reactions: In the Robinson-Gabriel synthesis, incomplete cyclization or dehydration can lead to intermediates.[7] In syntheses starting from carboxylic acids and isocyanides, unreacted acid is a common impurity.[9]
-
Isomeric By-products: Depending on the precursors, formation of regioisomers is possible. For instance, in some isoxazole syntheses, the ethyl-3-methylisoxazole-4-carboxylate can form as an impurity alongside the desired 5-methyl isomer.[3]
-
Hydrolyzed Product: The corresponding oxazole carboxylic acid can be present if the ester is exposed to acidic or basic conditions in the presence of water during workup or purification.[10]
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Problem: Poor separation of the target compound from an impurity.
| Potential Cause | Explanation (Causality) | Troubleshooting Steps |
| Inappropriate Solvent System | The eluent polarity is either too high (co-elution) or too low (streaking/tailing), resulting in insufficient differential migration of the compounds. | 1. TLC Analysis: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on a TLC plate to find a system that gives a good separation with an Rf value for your target compound between 0.2 and 0.4.[1][11] 2. Gradient Elution: If a single solvent system is ineffective, use a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[1] |
| Column Overloading | Exceeding the capacity of the stationary phase leads to broad, overlapping bands as the binding sites become saturated. | 1. Reduce Sample Load: A general rule is to use a silica-to-sample ratio of at least 50:1 (w/w). 2. Dry Loading: If the compound has poor solubility in the initial eluent, dissolve it in a strong, volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This creates a more concentrated starting band.[12] |
| Column Channeling or Cracking | Improper packing of the column creates channels, allowing the solvent and sample to bypass the stationary phase, leading to poor separation. | 1. Proper Packing: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the purification process.[13] 2. Protective Layer: Add a layer of sand on top of the silica gel to prevent disruption of the bed when adding the eluent.[11] |
Guide 2: Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Potential Cause | Explanation (Causality) | Troubleshooting Steps |
| Solution is Too Concentrated or Cooling is Too Rapid | If the solution is supersaturated to a very high degree or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will separate as a liquid phase.[14] | 1. Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again. 2. Slow Cooling: Insulate the flask to ensure a very gradual temperature decrease. Avoid placing the hot flask directly into an ice bath.[15] |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the compound, causing it to melt before dissolving. | 1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound. 2. Use a Solvent Pair: Dissolve the compound in a minimal amount of a high-boiling "good" solvent and then add a lower-boiling "poor" solvent to induce crystallization at a temperature below the compound's melting point. |
| Presence of Impurities | Certain impurities can inhibit crystal lattice formation, promoting the separation of an oil. | 1. Pre-purification: If the crude material is very impure, consider a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting recrystallization. 2. Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution can help adsorb them before hot filtration. |
Data Presentation
Table 1: Common TLC and Column Chromatography Solvent Systems for Oxazole Esters
| Compound Polarity | Typical Solvent System (v/v) | Comments |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | A good starting point for many substituted oxazole esters.[16] |
| Medium to High | Dichloromethane / Methanol (99:1 to 90:10) | Effective for more polar derivatives, but be mindful of the volatility of dichloromethane.[12] |
| High (with basic groups) | Dichloromethane / Methanol / NH4OH (e.g., 90:10:1) | The addition of a base can improve peak shape for compounds with basic nitrogen atoms.[17] |
| Acidic Impurities | Add 0.1-1% Acetic Acid or Formic Acid | Helps to suppress the ionization of acidic impurities, leading to better peak shapes on silica gel.[5] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Comments |
| Hexane / Heptane | Non-polar | Good for less polar oxazole esters or as an anti-solvent.[6] |
| Toluene | Non-polar (Aromatic) | Can be effective for aromatic-rich oxazole esters.[6] |
| Diethyl Ether | Low | Volatile, use with care. Often used in solvent pairs. |
| Ethyl Acetate | Medium | A versatile solvent for many esters.[6] |
| Acetone | Medium | A strong solvent, often used in a pair with a non-polar solvent.[18] |
| Isopropanol / Ethanol | High | Good for more polar oxazole esters. Often used in a pair with water.[6] |
| Acetonitrile | High | Can be effective for compounds with multiple aromatic rings.[19] |
| Water | Very High | Typically used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[18] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a step-by-step methodology for the purification of a methyl oxazole carboxylate ester using silica gel flash chromatography.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., 7:3 hexane:ethyl acetate) that provides a good separation of your target compound from impurities, with an Rf value for the target of approximately 0.3.[11]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica bed.[20]
-
-
Sample Loading:
-
Dissolve your crude methyl oxazole carboxylate ester in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.
-
Carefully apply the sample to the top of the column.[12]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.[11]
-
-
Isolation:
-
Combine the pure fractions containing your target compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified methyl oxazole carboxylate ester.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines a systematic approach to purifying a solid methyl oxazole carboxylate ester.
-
Solvent Selection: Based on prior screening (see FAQ A3), choose a suitable solvent or solvent pair.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[2]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[21]
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of methyl oxazole carboxylate esters.
Caption: A logical relationship diagram for troubleshooting poor separation in column chromatography.
References
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US20030139606A1.
-
PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
Pharmaceutical Technology. (2009). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
(n.d.). Recrystallization. [Link]
-
(n.d.). Recrystallization. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
PMC. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
-
ResearchGate. (2016). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Biochemical and Pharmaceutical Research. [Link]
-
DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. [Link]
-
(n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][4] Sigmatropic Rearrangement-Annulation Cascade. [Link]
-
Hawach. (2025). Preparation Instruction of Flash Column. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
-
ResearchGate. (2016). How to purify esterefication product?. [Link]
-
PMC. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
JIST. (n.d.). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. [Link]
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ResearchGate. (2024). (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Link]
-
PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
PMC. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
RSC Publishing. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
University of Calgary. (n.d.). Ester to Acid - Common Conditions. [Link]
-
ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Oxazoles. [Link]
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- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. echemi.com [echemi.com]
- 20. lookchem.com [lookchem.com]
- 21. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Technical Support Center: Optimizing Oxazole Ring Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on constructing the oxazole core. Recognizing that the synthesis of this valuable heterocyclic motif can be challenging, we have structured this resource to provide direct, actionable solutions to common experimental hurdles.
Our approach is grounded in mechanistic principles. We don't just offer solutions; we explain the underlying chemistry to empower you to make informed decisions in your laboratory work. This guide is divided into a proactive Frequently Asked Questions (FAQs) section for foundational knowledge and a reactive Troubleshooting Guide for when your synthesis doesn't go as planned.
Frequently Asked Questions (FAQs)
This section addresses common queries related to the strategic planning of an oxazole synthesis.
Q1: What are the primary classical methods for oxazole synthesis, and how do I choose between them?
A1: The choice of synthetic route is dictated by the desired substitution pattern and the available starting materials. The three most common classical methods are:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. It is particularly useful for synthesizing 2,5-disubstituted oxazoles.[1][2][3][4] The key is the availability of the α-acylamino ketone precursor, which can often be prepared via the Dakin-West reaction.[3]
-
Van Leusen Oxazole Synthesis: This is a powerful one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) to yield 5-substituted oxazoles.[5][6][7] It operates under mild, basic conditions and is known for its reliability and broad substrate scope.[6][7]
-
Fischer Oxazole Synthesis: This method produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aldehydes in the presence of anhydrous HCl.[5] It's a dehydration reaction that proceeds under mild conditions.[5]
Your decision should be based on the final substitution pattern required. For a 5-substituted oxazole, the Van Leusen approach is often the most direct.[6] For a 2,5-disubstituted pattern, Robinson-Gabriel or Fischer methods are more traditional choices.
Q2: I need to perform a cyclodehydration step. What are the most common dehydrating agents, and what are the advantages of each?
A2: The final cyclodehydration of an intermediate (like an oxazoline or an open-chain precursor) is a critical step. The choice of reagent can significantly impact yield and purity.
| Dehydrating Agent | Typical Use Case | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Robinson-Gabriel | Strong, inexpensive, and effective.[2] | Harsh conditions can degrade sensitive functional groups. |
| Phosphorus Oxychloride (POCl₃) | Robinson-Gabriel | Potent dehydrating agent. | Can lead to chlorinated byproducts; corrosive.[5] |
| Polyphosphoric Acid (PPA) | Robinson-Gabriel | Can lead to higher yields compared to H₂SO₄ or POCl₃.[5] | Highly viscous and can be difficult to work with. |
| Trifluoroacetic Anhydride (TFAA) | Modern Robinson-Gabriel | Very powerful; reaction often proceeds at room temperature.[8] | Expensive; corrosive and moisture-sensitive. |
| Burgess Reagent | Mild Dehydration | Extremely mild, neutral conditions; good for sensitive substrates.[9][10] | Expensive; requires anhydrous conditions. |
| Triphenylphosphine/Iodine | Modern Robinson-Gabriel | Mild conditions; effective for sensitive substrates.[8] | Stoichiometric phosphine oxide byproduct can complicate purification. |
Q3: My starting materials are sensitive. Are there modern, milder catalytic methods available?
A3: Absolutely. The field has evolved significantly beyond classical methods. Many modern syntheses utilize transition metal catalysts to achieve high efficiency under mild conditions. Key examples include:
-
Copper-Catalyzed Reactions: Copper(II) triflate [Cu(OTf)₂] can catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles.[5][11] Other copper-catalyzed methods enable oxidative cyclizations to produce polysubstituted oxazoles from various precursors.[12]
-
Gold-Catalyzed Reactions: Gold catalysts are effective in [2+2+1] annulations of terminal alkynes, nitriles, and an oxygen source to give 2,5-disubstituted oxazoles.[12][13]
-
Palladium-Catalyzed Reactions: Palladium catalysts, often used with specific phosphine ligands, can be used for the direct arylation of a pre-formed oxazole ring at either the C2 or C5 position, allowing for late-stage functionalization.[12]
-
Zinc-Catalyzed Reactions: Zinc(II) triflate (Zn(OTf)₂) has been shown to catalyze the cycloisomerization of propargyl amides to form oxazoles.[12][14]
These methods often offer better functional group tolerance and regioselectivity compared to classical approaches.
Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your experiments.
Problem 1: Very low or no yield of the desired oxazole.
This is the most common issue. A systematic approach is required to diagnose the root cause.
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
-
Possible Cause 1: Incomplete Cyclodehydration (Robinson-Gabriel Synthesis)
-
Explanation: The energy barrier for the final dehydration step to form the aromatic oxazole ring can be high. Your dehydrating agent may be too weak or used in insufficient quantity. For example, yields can be low when using agents like PCl₅ or H₂SO₄ with certain substrates.[5]
-
Solution:
-
Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition.
-
Use a Stronger Dehydrating Agent: Switch to a more powerful agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[3][5] PPA has been shown to increase yields from low levels to 50-60%.[5]
-
Ensure Stoichiometry: Double-check the stoichiometry of your dehydrating agent. For reagents like triphenylphosphine/iodine, ensure at least 1.2 equivalents are used.[8]
-
-
-
Possible Cause 2: Base Incompatibility (Van Leusen Synthesis)
-
Explanation: The Van Leusen reaction is base-mediated, typically requiring deprotonation of TosMIC.[6][7] If the base is too weak, not soluble, or sterically hindered, the initial and crucial deprotonation step will fail or be slow.
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) is a common and effective base.[7] For more challenging substrates, a stronger base like potassium tert-butoxide (KOtBu) may be necessary.
-
Solvent Choice: Ensure your base is at least partially soluble in the reaction solvent. In some cases, using a polar aprotic solvent like DMF or an ionic liquid can improve performance.[5][12] Using a mixture of methanol and a co-solvent is also a common strategy.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by overcoming activation energy barriers.[6][15]
-
-
Van Leusen Synthesis Pathway and Potential Pitfalls
Caption: Reaction pathway of the Van Leusen synthesis with a key potential side reaction.
Problem 2: Formation of significant side products.
-
Possible Cause: Incomplete reaction or decomposition.
-
Explanation: If the reaction stalls, unreacted starting materials or intermediates (like the oxazoline in the Van Leusen synthesis) will contaminate the final product.[6] At high temperatures or under harsh acidic/basic conditions, the starting materials or the oxazole product itself can decompose.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal reaction time. Stop the reaction once the starting material is consumed but before significant byproduct spots appear.
-
Lower Temperature: If decomposition is suspected, run the reaction at a lower temperature for a longer period.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is needed. Flash column chromatography on silica gel is the most common method.[16][17] Ensure you choose an appropriate solvent system (e.g., n-Hexane:Ethyl Acetate) to achieve good separation.[16]
-
-
Problem 3: Difficulty purifying the final oxazole product.
-
Possible Cause 1: Product is a volatile oil.
-
Explanation: Many simple oxazoles are low-melting solids or oils, making recrystallization difficult and potentially leading to loss of product during solvent removal under high vacuum.
-
Solution:
-
Column Chromatography: This is the preferred method. Use a gradient elution if necessary to separate closely-eluting impurities.
-
Vacuum Distillation: For thermally stable oils, Kugelrohr or short-path distillation can be effective. However, be cautious of bumping, which can be mitigated with a magnetic stir bar or fresh boiling chips.[18]
-
-
-
Possible Cause 2: Product is sensitive to the purification conditions.
-
Explanation: The oxazole ring is generally stable but can be sensitive to strong acids.[18] If you are using silica gel for chromatography (which is slightly acidic), sensitive oxazoles may streak or decompose on the column.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it in your eluent containing a small amount of a neutral-to-basic amine, like triethylamine (~1%), then pack the column as usual. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column if acid sensitivity is a major issue.
-
-
Experimental Protocol: Van Leusen Synthesis of a 5-Aryl-Oxazole
This protocol is a representative example for synthesizing a 5-substituted oxazole.
Workflow for Van Leusen Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.au.dk [pure.au.dk]
- 11. tandfonline.com [tandfonline.com]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. As a crucial heterocyclic building block in medicinal and agrochemical research, its efficient synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common synthetic challenges.
Our support center is structured to address issues encountered during what is generally considered a robust pathway for this class of compounds: the base-mediated condensation of an aryl aldehyde with an isocyanoacetate derivative, a process analogous to the Van Leusen oxazole synthesis.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate?
The most direct and widely applicable method for preparing 5-aryl-oxazole-4-carboxylates is the base-mediated cycloaddition reaction between an aromatic aldehyde and methyl isocyanoacetate. This reaction is a variation of the well-established Van Leusen oxazole synthesis, which traditionally uses tosylmethyl isocyanide (TosMIC).[3][4][5]
The reaction proceeds via the following key steps:
-
Deprotonation: A base removes the acidic proton from the α-carbon of methyl isocyanoacetate.
-
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of 2-chlorobenzaldehyde.
-
Cyclization: An intramolecular cyclization occurs where the oxygen anion attacks the isocyanide carbon.
-
Aromatization: Elimination of a water molecule from the resulting oxazoline intermediate yields the final aromatic oxazole ring.[5]
Q2: I am observing a highly polar impurity by TLC that stains intensely. What is the likely culprit?
A common and highly polar side product is the corresponding carboxylic acid, 5-(2-chlorophenyl)oxazole-4-carboxylic acid . This occurs due to the hydrolysis of the methyl ester functional group.
Causality:
-
Base-Mediated Hydrolysis: If strong bases like KOH or NaOH are used, particularly in protic solvents (e.g., methanol, ethanol) or if water is present, saponification of the ester is a competing reaction.
-
Acidic Workup: A harsh acidic workup can also catalyze ester hydrolysis, although this is generally slower than base-mediated hydrolysis.
This impurity will typically have a much lower Rf value on a silica TLC plate compared to the desired methyl ester product.
Q3: My reaction yield is consistently low, with significant amounts of unreacted 2-chlorobenzaldehyde remaining. What are the primary factors to investigate?
Low conversion is a frequent issue that can often be traced back to the initial deprotonation step or the stability of the reagents.
-
Base Strength & Stoichiometry: The base must be strong enough to deprotonate the methyl isocyanoacetate but not so strong that it promotes unwanted side reactions like isocyanide polymerization. A weak base like potassium carbonate may require higher temperatures or longer reaction times, while a very strong base like sodium hydride requires strictly anhydrous conditions. Ensure at least one full equivalent of the base is used.
-
Reagent Quality: Methyl isocyanoacetate is sensitive to moisture and can degrade over time. Similarly, 2-chlorobenzaldehyde can oxidize to 2-chlorobenzoic acid upon prolonged exposure to air. Using freshly opened or purified reagents is critical.
-
Reaction Temperature: While initial deprotonation is often performed at low temperatures (0 °C or below) to control reactivity, the subsequent cyclization and dehydration steps may require heating to proceed to completion.[6] Insufficient temperature can stall the reaction at the intermediate stage.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Incomplete Reaction or Stalling at the Oxazoline Intermediate
You observe a significant spot on your TLC plate that runs very close to your final product, and your NMR spectrum shows aliphatic protons where none are expected in the final aromatic product.
-
Likely Cause: The reaction has stalled at the 4,5-dihydrooxazole (oxazoline) intermediate. The final aromatization step, which involves the elimination of water, has not gone to completion.[2][3]
-
Mechanistic Insight: The formation of the oxazole ring is a two-part process: cyclization to form the oxazoline, followed by elimination to form the aromatic oxazole. The elimination step is often the rate-limiting step and can be sensitive to reaction conditions.
-
Solutions & Protocol Validation:
| Solution Category | Actionable Step | Rationale |
| Thermal Promotion | After the initial addition of reagents at a lower temperature, increase the reaction temperature to reflux for 2-4 hours. | The elimination of water is an endothermic process. Providing additional thermal energy increases the reaction rate and drives the equilibrium toward the aromatic product. |
| Chemical Dehydration | Incorporate a dehydrating agent into the reaction setup, such as anhydrous magnesium sulfate or molecular sieves. | By actively removing the water formed during the reaction, Le Châtelier's principle dictates that the equilibrium will shift to favor the formation of more product and water, thus driving the aromatization. |
| Base Selection | Switch from a milder base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene). | A stronger base can more effectively promote the E2 elimination pathway required for aromatization of the oxazoline intermediate. |
Visualizing the Stalling Point
The following workflow illustrates the key step where the synthesis can stall and lead to the oxazoline side product.
Caption: Decision tree for troubleshooting ester hydrolysis.
References
-
MySkinRecipes. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. [Link]
-
Ma, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Ma, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
Sources
- 1. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Oxazole-4-Carboxylates
Welcome to the technical support center for the synthesis of oxazole-4-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. The oxazole-4-carboxylate core is a key structural component in numerous biologically active compounds, and its efficient synthesis is crucial for advancing research and development in medicinal chemistry.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility in your laboratory work.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield in Robinson-Gabriel Synthesis
Question: I am attempting a Robinson-Gabriel synthesis to prepare a 2,5-disubstituted oxazole-4-carboxylate, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Robinson-Gabriel synthesis are a common challenge, often stemming from incomplete cyclodehydration of the α-acylamino ketone precursor.[3][4] Several factors can contribute to this issue:
-
Inefficient Dehydration: The choice and quality of the dehydrating agent are critical. Commonly used reagents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅) can be aggressive and may cause side reactions or degradation of sensitive substrates.[5][6]
-
Causality: These strong acids promote the necessary intramolecular cyclization and subsequent dehydration to form the oxazole ring. However, their harsh nature can also lead to charring or undesired side product formation, thereby reducing the overall yield.
-
Pro-Tip: Consider using milder dehydrating agents for acid-sensitive substrates. A mixture of triphenylphosphine (PPh₃) and iodine (I₂) or the Burgess reagent can be effective alternatives.[5] For many substrates, PPA has been shown to improve yields to the 50-60% range compared to other strong acids.[6]
-
-
Purity of Starting Material: The α-acylamino ketone precursor must be of high purity. Impurities from a preceding reaction, such as a Dakin-West reaction, can interfere with the cyclization.[5]
-
Self-Validation: Before starting the Robinson-Gabriel reaction, purify the precursor by recrystallization or column chromatography. Confirm its purity using techniques like NMR spectroscopy or melting point analysis. A pure starting material is essential for a clean reaction and higher yield.
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Excessive heat can lead to decomposition, while insufficient time will result in incomplete conversion.
-
Optimization Strategy: Start with the reaction at a lower temperature and monitor its progress by Thin Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish. Extending the reaction time at a moderate temperature can often improve the yield by minimizing degradation.[5]
-
-
Steric Hindrance: Bulky substituents on the α-acylamino ketone can sterically hinder the intramolecular cyclization, making ring formation less favorable.[5]
-
Expert Insight: If you suspect steric hindrance is the issue, you may need to redesign your synthetic route. Consider alternative precursors with less bulky protecting groups or a different synthetic strategy altogether.
-
Side Product Formation in Van Leusen Oxazole Synthesis
Question: I am using the van Leusen reaction to synthesize a 5-substituted oxazole-4-carboxylate from an aldehyde and tosylmethyl isocyanide (TosMIC), but I am observing significant side product formation. How can I suppress these unwanted reactions?
Answer:
The van Leusen reaction is a powerful method for oxazole synthesis, but side reactions can occur if the conditions are not carefully controlled.[7][8][9][10] The primary cause of side product formation is often related to the base and reaction temperature.
-
Base Selection and Stoichiometry: The choice of base is critical for the initial deprotonation of TosMIC.[11] Strong bases like potassium tert-butoxide (t-BuOK) are commonly used. However, using an inappropriate base or an incorrect stoichiometric amount can lead to side reactions. A study on a microwave-assisted synthesis found that using 2 equivalents of potassium phosphate (K₃PO₄) favored the formation of the oxazole, while 1 equivalent led to the oxazoline intermediate.[12]
-
Causality: The base abstracts a proton from the acidic methylene group of TosMIC, generating a nucleophilic carbanion that attacks the aldehyde.[7] If the base is not strong enough or is present in insufficient amounts, this initial step may be slow, allowing for other reaction pathways to compete. Conversely, an excess of a very strong base might promote undesired reactions of the starting materials or intermediates.
-
-
Temperature Control: The reaction temperature influences the rate of the desired reaction versus side reactions. The initial addition of the deprotonated TosMIC to the aldehyde is often performed at low temperatures (e.g., -60 °C to -78 °C) to control the reactivity and prevent self-condensation of the aldehyde or other undesired pathways.[11]
-
Pro-Tip: Maintain a low temperature during the initial addition and then gradually warm the reaction to room temperature or reflux to drive the cyclization and elimination of the tosyl group.[11] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature profile.
-
-
Solvent Effects: The choice of solvent can influence the reaction outcome. While polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are common, using a protic solvent like methanol in the work-up is important for the elimination step.[11] Some protocols have shown high yields using ionic liquids, which can also be recycled.[6][13]
Purification Challenges of Oxazole-4-Carboxylates
Question: I am having difficulty purifying my crude oxazole-4-carboxylate product. What are the best practices for purification?
Answer:
Purification of oxazole-4-carboxylates can be challenging due to their polarity and potential for co-elution with starting materials or byproducts. A systematic approach is key to obtaining a pure product.
-
Initial Work-up: A thorough aqueous work-up is the first step to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), washing with brine, and drying over an anhydrous salt like sodium sulfate.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying oxazole-4-carboxylates.
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired product. A TLC analysis with different solvent systems will help you determine the optimal conditions for separation.
-
Pro-Tip: If your product is highly polar, adding a small amount of methanol or a few drops of acetic acid to the eluent can sometimes improve the separation and peak shape. However, be cautious as acidic conditions can potentially degrade sensitive compounds.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material.
-
Solvent Screening: The key is to find a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with hexane or water.
-
Workflow for Troubleshooting Low Yield in Oxazole Synthesis
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to oxazole-4-carboxylates?
A1: Several reliable methods exist, with the choice depending on the available starting materials and desired substitution pattern. Key methods include:
-
From Carboxylic Acids: A highly efficient method involves the reaction of carboxylic acids with isocyanoacetates or tosylmethyl isocyanide, often mediated by a triflylpyridinium reagent.[14][15] This approach is advantageous as it starts from readily available and stable carboxylic acids.[14][15]
-
From Aldehydes and Serine Derivatives: A two-step synthesis has been developed where aldehydes are first condensed with serine or threonine methyl esters to form 3-oxazoline-4-carboxylates, which are then oxidized to the desired oxazole-4-carboxylates.[16][17] This is a valuable method as it utilizes aldehydes, which are a versatile class of starting materials.[17]
-
Oxidation of Oxazolines: Pre-formed 2-oxazolines can be oxidized to oxazoles.[18][19] This is often the final step in multi-step syntheses.
-
Palladium-Catalyzed Direct Arylation: For modifying an existing oxazole-4-carboxylate core, palladium-catalyzed direct arylation is a powerful tool for introducing aryl and heteroaryl groups at the C2 and C5 positions.[1]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction yield?
A2: The electronic nature of the substituents can have a significant impact on the reaction rate and yield.
-
In the van Leusen synthesis , aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity.[8]
-
In some copper-catalyzed syntheses from benzoin, ammonium acetate, and carboxylic acids, electron-donating groups on the carboxylic acid lead to a faster reaction and higher yield, while electron-withdrawing groups slow down the reaction.[20]
-
Expert Insight: The effect of substituents is highly dependent on the reaction mechanism. For reactions involving nucleophilic attack on a carbonyl, electron-withdrawing groups on the electrophile generally increase reactivity. Conversely, for reactions where a starting material acts as a nucleophile, electron-donating groups enhance its reactivity.
Q3: Are there any "green" or more environmentally friendly approaches to oxazole synthesis?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. Some examples include:
-
Use of Ionic Liquids: As mentioned earlier, ionic liquids have been used as recyclable solvents in the van Leusen synthesis, offering a greener alternative to volatile organic solvents.[6][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner reactions, reducing energy consumption and waste generation.[12]
-
Catalytic Methods: The development of efficient catalytic systems, such as those using copper or palladium, reduces the need for stoichiometric reagents, which aligns with the principles of green chemistry.[1][20]
Q4: Can I synthesize oxazole-4-carboxylates starting from amino acids?
A4: Yes, amino acids, particularly serine and threonine, are common precursors.[19] The synthesis often involves the condensation of the amino acid ester with a carboxylic acid or aldehyde, followed by cyclodehydration and oxidation to form the oxazole ring.[17] This approach is particularly useful for creating chiral oxazole-containing molecules. The biosynthesis of many natural oxazole-containing peptides involves the cyclization of serine or threonine residues.[19]
Experimental Protocol: Synthesis of Oxazole-4-carboxylate from an Aldehyde and Serine Methyl Ester
This protocol is adapted from a literature procedure for the two-step synthesis of oxazole-4-carboxylates.[16][17]
Step 1: Synthesis of the 3-Oxazoline-4-carboxylate Intermediate
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 10 mL), add serine methyl ester hydrochloride (1.1 mmol) and a mild base like triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) (5.0 mmol), to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-oxazoline-4-carboxylate.
Step 2: Oxidation to the Oxazole-4-carboxylate
-
Dissolve the purified 3-oxazoline-4-carboxylate (1.0 mmol) in a suitable solvent like toluene or xylene (10 mL).
-
Add a dehydrogenating agent. A common system is bromotrichloromethane (CBrCl₃) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by washing with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography or recrystallization to yield the pure oxazole-4-carboxylate.
Comparison of Common Dehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Neat or in a solvent, 80-120 °C | Inexpensive, readily available | Harsh conditions, can cause charring and side reactions[6] |
| PPA | Neat or in a solvent, 100-160 °C | Generally gives better yields than H₂SO₄[6] | Viscous, can be difficult to work with |
| POCl₃ | In pyridine or other solvent, reflux | Effective for some substrates | Can be harsh, toxic, and corrosive[6] |
| TFAA | In DCM or THF, 0 °C to RT | Milder than strong acids | More expensive, can be moisture sensitive |
| Burgess Reagent | In THF, reflux | Very mild, good for sensitive substrates | Expensive, may require anhydrous conditions |
| PPh₃ / I₂ | In DCM or MeCN, RT to reflux | Mild conditions, good for sensitive substrates | Stoichiometric triphenylphosphine oxide byproduct can complicate purification |
References
- Van Leusen Reaction for the Synthesis of 2-Substituted Oxazoles: Application Notes and Protocols - Benchchem.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI.
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
- Robinson–Gabriel synthesis - Wikipedia.
- Cornforth rearrangement - Wikipedia.
- Van Leusen Reaction | NROChemistry.
- Oxazole - Wikipedia.
- Van Leusen reaction - Wikipedia.
- Van Leusen Oxazole Synthesis - Organic Chemistry Portal.
- Robinson-Gabriel Synthesis - SynArchive.
- Application Notes and Protocols: 1-Ethyl-1-tosylmethyl isocyanide in Oxazole Synthesis - Benchchem.
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.
- The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt.
- Oxazole | PPTX - Slideshare.
- Synthesis of oxazole derivatives from solid phase TosMIC. - ResearchGate.
- Oxazole.pdf - CUTM Courseware.
- An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents1 | The Journal of Organic Chemistry - ACS Publications.
- Troubleshooting guide for oxazole synthesis - Benchchem.
- A Comparative Guide to Catalysts for Oxazole-4-Carboxylate Synthesis - Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives - ResearchGate.
- A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. | Semantic Scholar.
- troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis - Benchchem.
- The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols - Benchchem.
- Development and Applications of an Oxazole-Forming Reaction - Semantic Scholar.
- Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates - PubMed.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences.
- General synthesis of 4-isoxazolecarboxylic acids | Journal of the American Chemical Society.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications.
- Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry.
- Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC - PubMed Central.
- A mild high yielding synthesis of oxazole-4-carboxylate derivatives Tetrahedron - ElectronicsAndBooks.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega.
- The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - RSC Publishing.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate.
- Naturally Occurring Oxazole-Containing Peptides - PMC - PubMed Central.
- Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates | Organic Letters - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3-Oxazole synthesis [organic-chemistry.org]
- 14. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 19. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jsynthchem.com [jsynthchem.com]
Troubleshooting low yield in "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" preparation
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a focus on optimizing reaction yield and purity.
Troubleshooting Guide: Addressing Low Yield and Other Synthetic Challenges
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, which is typically prepared via a one-pot van Leusen reaction.
Question: My yield of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is consistently low. What are the likely causes and how can I improve it?
Low yield is a common frustration in multi-component reactions. The primary causes can be categorized into three main areas: incomplete reaction, formation of side products, and issues with work-up and purification.
1. Incomplete Reaction:
-
Cause: Insufficiently strong base or poor deprotonation of TosMIC (p-Toluenesulfonylmethyl isocyanide). The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile.[1] If the base is too weak or used in stoichiometric insufficiency, the reaction will not proceed to completion.
-
Solution:
-
Choice of Base: Employ a sufficiently strong base to ensure complete deprotonation of TosMIC. Potassium carbonate (K₂CO₃) is commonly used; however, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be more effective, particularly if you are experiencing consistently low yields.[2]
-
Stoichiometry: Use a slight excess of the base to drive the reaction forward.
-
Reaction Temperature: While room temperature is often cited, gentle heating (40-50 °C) may be necessary to ensure the reaction goes to completion, especially with a moderately active aldehyde like 2-chlorobenzaldehyde.[3]
-
-
Cause: Poor quality of reagents. TosMIC can degrade over time, and the purity of the aldehyde and methyl chloroacetate is crucial.
-
Solution:
-
Use freshly opened or purified reagents. The aldehyde should be free of the corresponding carboxylic acid. TosMIC should be a fine, dry powder.
-
2. Formation of Side Products:
-
Cause: Competing side reactions are a significant factor in low yields. The base can react with methyl chloroacetate, leading to self-condensation or other undesired products. Additionally, the intermediate formed from the addition of TosMIC to the aldehyde can undergo alternative reaction pathways.
-
Solution:
-
Order of Addition: A critical parameter is the order in which the reagents are added. It is often beneficial to first generate the anion of TosMIC by adding the base to a solution of TosMIC. Then, add the aldehyde, followed by the slow, dropwise addition of methyl chloroacetate. This can minimize the direct reaction between the base and the haloester.
-
Reaction Conditions: Aromatic aldehydes with electron-withdrawing groups, such as 2-chlorobenzaldehyde, can be more reactive, which can sometimes lead to more side products.[3] Optimizing the temperature is key; running the reaction at a lower temperature may help to control the formation of byproducts.
-
3. Work-up and Purification Issues:
-
Cause: The ester functionality of the target molecule can be susceptible to hydrolysis during aqueous work-up, especially if the conditions are basic or acidic.
-
Solution:
-
Neutral Work-up: Aim for a neutral pH during the aqueous work-up. Use a saturated solution of ammonium chloride (NH₄Cl) to quench the reaction rather than strong acids.
-
Purification: Column chromatography on silica gel is a common method for purification.[4] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is often effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Base | Use a stronger base (e.g., t-BuOK) or a slight excess of K₂CO₃. | Ensures complete deprotonation of TosMIC to initiate the reaction. |
| Temperature | Gentle heating (40-50 °C) may be required. | Drives the reaction to completion. |
| Reagent Purity | Use high-purity, dry reagents. | Impurities can lead to side reactions and lower yields. |
| Order of Addition | Add base to TosMIC, then aldehyde, then slowly add methyl chloroacetate. | Minimizes side reactions of the base with the haloester. |
| Work-up | Use a neutral quench (e.g., saturated NH₄Cl solution). | Prevents hydrolysis of the methyl ester. |
Question: I am observing multiple spots on my TLC plate after the reaction. What are the possible impurities?
Identifying the byproducts is the first step in optimizing your reaction to avoid them.
-
Unreacted Starting Materials: This is the most straightforward impurity to identify. You will see spots corresponding to 2-chlorobenzaldehyde, TosMIC, and methyl chloroacetate.
-
5-(2-chlorophenyl)oxazole: If the addition of methyl chloroacetate is inefficient, the reaction may terminate after the formation of the 5-substituted oxazole, without the addition of the carboxylate group at the 4-position.
-
Self-condensation Products: Base-catalyzed self-condensation of methyl chloroacetate can lead to various oligomeric byproducts.
-
Hydrolyzed Product: If the ester is hydrolyzed during work-up, you may have the corresponding carboxylic acid, which will have a different polarity and appear as a distinct spot on the TLC plate.
To identify these impurities, it is helpful to run co-spots on your TLC plate with the starting materials. The polarity of the oxazole products can be fine-tuned for better separation on a silica gel column by adjusting the solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate?
The synthesis most likely proceeds via a one-pot, three-component van Leusen reaction.[3][5] The key steps are:
-
Deprotonation of TosMIC: A base removes the acidic proton from the α-carbon of TosMIC to form a reactive anion.[5]
-
Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of 2-chlorobenzaldehyde.
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon to form a five-membered oxazoline intermediate.[5]
-
Alkylation: The oxazoline intermediate is deprotonated by the base, and the resulting anion is alkylated by methyl chloroacetate at the 4-position.
-
Elimination: The intermediate then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring.
Caption: One-pot synthesis of 4,5-disubstituted oxazoles.
Q2: What is the role of the tosyl group in TosMIC?
The tosyl (p-toluenesulfonyl) group in TosMIC serves two critical functions:
-
Acidification: It is a strong electron-withdrawing group, which increases the acidity of the adjacent methylene protons, making them easily removable by a base.[6]
-
Leaving Group: p-Toluenesulfinic acid is an excellent leaving group, which facilitates the final elimination step to form the stable aromatic oxazole ring.[5]
Q3: Can I use other α-halo esters in this reaction?
Yes, in principle, other α-halo esters (e.g., ethyl bromoacetate) can be used to generate different ester derivatives of the final product. However, the reactivity of the haloester will influence the reaction. Bromoacetates are generally more reactive than chloroacetates, which could lead to more side reactions if the addition is not carefully controlled.
Q4: How can I confirm the structure of my final product?
A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should expect to see signals corresponding to the aromatic protons of the 2-chlorophenyl group, a singlet for the methyl ester protons (around 3.8-4.0 ppm), and potentially a singlet for the oxazole proton if the 2-position is unsubstituted (though in this case, it is).
-
¹³C NMR: Look for the characteristic chemical shifts of the oxazole ring carbons (typically in the range of 120-160 ppm) and the ester carbonyl carbon (around 160-170 ppm).
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C=N and C=C stretching of the oxazole ring.
Q5: Are there any alternative synthetic routes to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate?
While the one-pot van Leusen approach is common, other methods for synthesizing 4,5-disubstituted oxazoles exist, such as:
-
From α-haloketones and amides: This is a classical method for oxazole synthesis.
-
Copper-catalyzed tandem oxidative cyclization: More recent methods utilize copper catalysis to construct the oxazole ring from readily available starting materials.[7]
-
Directly from carboxylic acids: Some newer procedures allow for the synthesis of oxazoles directly from carboxylic acids, avoiding the need to first form an aldehyde.[8]
Caption: A logical workflow for troubleshooting low yield.
References
-
Ma, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
-
Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 623–626. Available at: [Link]
-
Wikipedia. (2023). Van Leusen reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]
-
Swaroop, T. R., et al. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences, 130(11). Available at: [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi’s-Multicomponent Reactions. Available at: [Link]
-
Wang, C., et al. (2010). Facile synthesis of polysubstituted oxazoles via a copper-catalyzed tandem oxidative cyclization. Organic Letters, 12(10), 2338–2341. Available at: [Link]
Sources
- 1. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Facile synthesis of polysubstituted oxazoles via a copper-catalyzed tandem oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis and Purification of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification, ensuring you achieve high purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that may arise during the synthesis and handling of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate:
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields can stem from several factors. Incomplete reaction is a primary suspect, which could be due to impure starting materials (2-chlorobenzaldehyde or methyl isocyanoacetate), insufficient reaction time, or non-optimal reaction temperature. Another possibility is the degradation of the product during workup or purification. The presence of moisture can also lead to hydrolysis of the ester functionality, reducing your overall yield.
Q2: I'm observing an unexpected peak in my NMR spectrum that corresponds to a carboxylic acid. What is it and how can I remove it?
A2: The presence of a carboxylic acid peak, likely integrating to one proton and appearing downfield, suggests hydrolysis of the methyl ester group of your target compound to form 5-(2-chlorophenyl)oxazole-4-carboxylic acid. This can happen if your reaction conditions are not sufficiently anhydrous, or if the product is exposed to acidic or basic conditions during workup in the presence of water. To remove this acidic impurity, you can perform a liquid-liquid extraction with a mild aqueous base like sodium bicarbonate solution. The carboxylate salt will partition into the aqueous layer, leaving your desired ester in the organic phase.
Q3: My purified product seems to be degrading over time. How should I properly store it?
A3: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, like many esters, can be susceptible to hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and at a low temperature, such as in a refrigerator or freezer. Storing it in a desiccator will also help to protect it from atmospheric moisture.
Q4: I see a byproduct with a mass corresponding to the decarboxylated product. How can this be avoided?
A4: Decarboxylation, the loss of the carboxylate group as carbon dioxide, can occur under harsh thermal conditions. If you are purifying your product by distillation, ensure you are using a high vacuum to lower the boiling point and avoid excessive heat. Similarly, during the reaction, ensure the temperature is carefully controlled and does not exceed the recommended parameters for the specific synthetic protocol you are following.
II. Troubleshooting Guide: From Impurity Identification to Purified Product
This guide provides a structured approach to identifying and removing common byproducts and impurities encountered in the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Problem 1: Presence of Unreacted Starting Materials
-
Question: My post-reaction analysis (TLC, NMR) shows the presence of 2-chlorobenzaldehyde and/or methyl isocyanoacetate. How do I address this?
-
Potential Cause: The reaction has not gone to completion. This could be due to a number of factors including reaction time, temperature, or stoichiometry of reagents.
-
Suggested Solution:
-
Reaction Monitoring: Always monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Purification: Unreacted 2-chlorobenzaldehyde can often be removed by column chromatography. Methyl isocyanoacetate is relatively volatile and can sometimes be removed under high vacuum, though care must be taken not to co-evaporate the product. A carefully chosen recrystallization solvent system may also leave the starting materials in the mother liquor.
-
Problem 2: Identification and Removal of Hydrolysis Byproduct
-
Question: I have an acidic impurity in my product mixture. How can I confirm its identity and remove it?
-
Potential Cause: Exposure to water during the reaction or workup has led to the hydrolysis of the methyl ester to the corresponding carboxylic acid: 5-(2-chlorophenyl)oxazole-4-carboxylic acid.
-
Identification:
-
NMR Spectroscopy: Look for a broad singlet in the downfield region of the 1H NMR spectrum (typically >10 ppm) characteristic of a carboxylic acid proton. The aromatic and oxazole protons will have similar chemical shifts to the desired product, but the methyl singlet of the ester will be absent.
-
IR Spectroscopy: The presence of a broad O-H stretch around 2500-3300 cm⁻¹ is indicative of a carboxylic acid.
-
-
Suggested Solution: Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated and extracted into the aqueous layer as its sodium salt.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Problem 3: Dealing with Decarboxylation
-
Question: My mass spectrometry results show a peak corresponding to the loss of the methoxycarbonyl group. What is happening?
-
Potential Cause: The oxazole-4-carboxylate is undergoing decarboxylation to form 5-(2-chlorophenyl)oxazole. This is typically induced by excessive heat.[1][2]
-
Suggested Solution:
-
Temperature Control: Maintain strict temperature control during the reaction and purification steps.
-
Purification Method: If possible, opt for purification methods that do not require high temperatures, such as column chromatography or recrystallization. If distillation is necessary, use a high vacuum to minimize the required temperature.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for purifying Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Sources
Technical Support Center: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Welcome to the technical support center for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.
I. Core Concepts: Understanding the Stability of Substituted Oxazoles
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a valuable building block in medicinal chemistry and agrochemical research, prized for its reactive sites that allow for further molecular elaboration.[1] However, the inherent chemical nature of the oxazole ring system, coupled with the presence of a methyl ester functionality, presents specific stability challenges that users must be aware of.
The primary modes of degradation for this compound are anticipated to be hydrolysis of the methyl ester and potential hydrolytic cleavage of the oxazole ring, particularly under non-neutral pH conditions.[2][3] While specific kinetic data for this exact molecule is not extensively published, the general principles of oxazole and ester chemistry provide a strong foundation for troubleshooting and best practices.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate?
For optimal stability and to minimize degradation, it is recommended to store Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate at -20°C in a tightly sealed container.[4] For short-term laboratory use, storage at room temperature is also cited by some suppliers, but for extended periods, cold storage is preferable to reduce the risk of hydrolysis from atmospheric moisture.
Q2: In which solvents is this compound most stable?
For dissolution in experiments, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are recommended, especially for reactions sensitive to water. Protic solvents, particularly in the presence of acid or base, can facilitate the hydrolysis of the methyl ester. If a protic solvent like methanol or ethanol must be used, ensure it is anhydrous and consider the pH of the reaction mixture.
Q3: Is Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate sensitive to light?
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate in experimental settings.
Issue 1: Inconsistent reaction yields or the appearance of an unexpected, more polar byproduct.
-
Possible Cause: This is a classic indicator of the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(2-chlorophenyl)oxazole-4-carboxylic acid. This can occur if there is residual moisture in your reaction solvents or reagents, or if the reaction is run under acidic or basic aqueous conditions. The resulting carboxylic acid is significantly more polar and will have a different retention time in reverse-phase HPLC and a different Rf value in TLC.
-
Troubleshooting Workflow:
-
Confirm Hydrolysis: Analyze a small sample of your reaction mixture or the isolated byproduct by LC-MS. Look for a mass corresponding to the carboxylic acid (molecular weight ~223.61 g/mol ).
-
Solvent and Reagent Check: Ensure all solvents are freshly dried using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened reagents where possible.
-
pH Control: If your reaction conditions are not pH-neutral, consider if the hydrolysis is an unavoidable side reaction. If it is undesirable, you may need to use a non-aqueous acid or base or protect the ester group.
-
Reaction Work-up: During aqueous work-up, minimize the time the compound is in contact with aqueous acidic or basic layers. A rapid extraction into an organic solvent is recommended.
-
-
Visual Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis.
Issue 2: Complete loss of starting material and formation of multiple unidentifiable products, especially under harsh acidic conditions.
-
Possible Cause: In addition to ester hydrolysis, strong acidic conditions can lead to the cleavage of the oxazole ring itself.[2] The oxazole ring is susceptible to hydrolytic opening, which would result in a complex mixture of degradation products.
-
Preventative Measures & Protocol:
-
Avoid Strong Acids: Whenever possible, avoid using strong mineral acids like HCl or H2SO4, especially with heating.
-
Use Milder Conditions: If an acidic catalyst is required, consider weaker acids or Lewis acids that are less likely to promote ring opening.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the appearance of byproducts. If multiple, undefined spots/peaks appear, it is a strong indication of decomposition.
-
-
Potential Degradation Pathway:
Caption: Potential degradation pathways under hydrolytic conditions.
IV. Analytical Methods for Stability and Purity Assessment
To ensure the quality of your Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, the following analytical techniques are recommended:
| Technique | Purpose | Typical Observations |
| Reverse-Phase HPLC | Purity assessment and quantification of degradation products. | A primary peak for the intact compound. A more polar (earlier eluting) peak may indicate the carboxylic acid hydrolysis product. |
| LC-MS | Identification of byproducts and degradation products. | Provides mass-to-charge ratio data to confirm the identity of the main peak and any impurities. |
| ¹H NMR | Structural confirmation and detection of major impurities. | Look for the characteristic singlet of the methyl ester protons. Its disappearance and the appearance of a broad carboxylic acid proton signal (if not in D₂O) can indicate hydrolysis. |
| FTIR | Functional group analysis. | Monitor the ester carbonyl stretch. |
Protocol: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile and water.
-
Analysis: Inject the sample. The main peak should have a consistent retention time. The appearance of new peaks, especially at earlier retention times, may indicate degradation.
V. References
-
Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Retrieved from
-
MySkinRecipes. (n.d.). Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]
-
PubMed. (1985). Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. Retrieved from [Link]
-
Energetic Materials. (2021). Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ResearchGate. (2014). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Retrieved from [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
-
PubMed. (1995). An unexpected pH effect on the stability of moexipril lyophilized powder. Retrieved from [Link]
Sources
- 1. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate [myskinrecipes.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to provide in-depth, field-tested insights into synthetic strategies, troubleshooting common experimental hurdles, and answering frequently asked questions. Our goal is to empower you to select and optimize the best synthetic route for your specific laboratory and project needs.
Introduction: The Target Molecule
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a key heterocyclic building block. Its substituted oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] As an intermediate, it is frequently used in the development of novel therapeutics and agrochemicals.[2] While several synthetic routes exist, each comes with its own set of challenges and advantages. This guide provides a comparative analysis of the primary synthetic strategies and practical solutions to common issues.
Core Synthetic Strategies: A Comparative Overview
Choosing a synthetic route depends on factors like starting material availability, scalability, and tolerance to functional groups. The three most robust pathways to the target molecule are outlined below.
-
The Van Leusen Oxazole Synthesis: This is arguably the most direct and widely used method for constructing 4,5-disubstituted oxazoles.[3][4] It involves a [3+2] cycloaddition between an aldehyde (2-chlorobenzaldehyde) and a tosylmethyl isocyanide (TosMIC) derivative.[5][6] For our target molecule, the key reagent is methyl 2-isocyano-2-tosylacetate or a related precursor.
-
The Robinson-Gabriel Synthesis: A classic and powerful method that involves the cyclodehydration of an α-acylamino ketone precursor.[7][8] While requiring the synthesis of a specific intermediate, this route offers excellent reliability and avoids the use of potentially hazardous isocyanides.
-
The Bredereck Reaction (from α-Haloketones): This approach builds the oxazole ring from an α-haloketone and an amide.[9][10] It is an efficient and economical process, particularly when the requisite α-haloketone is readily accessible.[9]
The following table summarizes these primary routes for quick comparison.
| Feature | Van Leusen Synthesis | Robinson-Gabriel Synthesis | Bredereck Reaction (from α-Haloketones) |
| Key Precursors | 2-Chlorobenzaldehyde, Methyl 2-isocyano-2-tosylacetate | Custom α-acylamino ketone | Methyl 2-chloroacetoacetate derivative, 2-Chlorobenzamide |
| Core Reaction | [3+2] Cycloaddition | Intramolecular Cyclodehydration | Condensation & Cyclization |
| Key Reagents | K₂CO₃ or other base, TosMIC derivative | H₂SO₄, P₂O₅, or POCl₃ | Formamide or other amides |
| Primary Advantage | High convergence, one-pot potential | High reliability, avoids isocyanides | Economical, simple starting materials |
| Common Challenge | Removal of tosyl byproducts, handling isocyanides | Multi-step synthesis of precursor | Availability of specific α-haloketone |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Focus on: The Van Leusen Reaction
Q1: My Van Leusen reaction for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is giving very low yields (<30%). What are the most likely causes?
A1: Low yields in this reaction are common and usually traceable to one of four areas:
-
Base Selection and Stoichiometry: The base is critical for deprotonating the TosMIC reagent.[3] Potassium carbonate (K₂CO₃) in methanol is the standard choice.[5][6] It is a mild base that minimizes side reactions. Using stronger bases like potassium tert-butoxide (t-BuOK) can lead to decomposition of the starting materials or the product. Ensure you are using at least 2 equivalents of anhydrous K₂CO₃.
-
Reagent Quality: The 2-chlorobenzaldehyde starting material must be pure. Aldehydes are prone to air oxidation to the corresponding carboxylic acid, which will not participate in the reaction. We recommend using freshly distilled or newly purchased aldehyde. Similarly, the TosMIC reagent should be of high purity and kept dry.
-
Reaction Temperature: While many Van Leusen reactions are run at reflux in methanol, the initial addition of the deprotonated TosMIC to the aldehyde is often best done at a lower temperature (0 °C to room temperature) to control the exothermic reaction before heating to reflux.[11]
-
Steric Hindrance: The ortho-chloro substituent on the benzaldehyde introduces some steric bulk, which can slow the reaction rate compared to unsubstituted benzaldehyde. An extended reaction time (e.g., 8-12 hours) may be necessary. Monitor the reaction by TLC to confirm the consumption of the aldehyde.
Q2: I'm struggling with the workup. A sticky, difficult-to-remove solid forms, which I suspect is the p-toluenesulfinic acid (TosH) byproduct. How can I improve purification?
A2: This is a classic challenge of the Van Leusen reaction. The byproduct, sodium or potassium toluenesulfinate, is water-soluble but can sometimes precipitate or form emulsions.
-
Optimized Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the methanol filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash this organic solution sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water, and finally brine. The bicarbonate wash is crucial as it helps to remove the acidic TosH byproduct.
-
Resin-Based Scavenging: For cleaner reactions, especially at the discovery scale, consider using a resin-based approach. A quaternary ammonium hydroxide ion exchange resin can be used as the base and filtered off at the end of the reaction, simplifying the workup significantly.[12]
Q3: What are the essential safety precautions when working with TosMIC and other isocyanides?
A3: Isocyanides are a class of compounds with a pungent, unpleasant odor and should be handled with care due to their potential toxicity.
-
Engineering Controls: Always handle TosMIC and its derivatives in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Waste Disposal: Quench any residual isocyanide in waste streams with aqueous acid or bleach before disposal, in accordance with your institution's safety guidelines.
Considering the Alternatives
Q4: I want to avoid isocyanides. For a Robinson-Gabriel approach, what is the best way to synthesize the required α-(2-chlorobenzamido) ketone precursor?
A4: The Robinson-Gabriel synthesis is an excellent alternative.[7] The key is the synthesis of the precursor, Methyl 2-(2-chlorobenzamido)-3-oxobutanoate . A reliable method is the Dakin-West reaction or a variation thereof. You can start from a readily available amino acid like alanine methyl ester. The amino group is first acylated with 2-chlorobenzoyl chloride, followed by a reaction with acetic anhydride in the presence of a base like pyridine to form the desired α-acylamino ketone.
Q5: Are there any modern, catalytic methods that might be suitable for this synthesis?
A5: Yes, the field of heterocyclic synthesis is continually evolving. A promising alternative is a copper-catalyzed tandem oxidative cyclization.[12] This method can construct polysubstituted oxazoles from simple starting materials like β-keto esters and benzamides. For your target, this could involve a reaction between methyl acetoacetate and 2-chlorobenzamide in the presence of a copper catalyst and an oxidant. This approach avoids harsh reagents and often proceeds under mild conditions.
Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for two distinct and reliable synthetic routes.
Protocol 1: Modified Van Leusen Synthesis
This protocol is optimized for laboratory-scale synthesis (1-10 g) and incorporates best practices for yield and purity.
Caption: Experimental workflow for the Van Leusen synthesis.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.40 g, 10 mmol, 1.0 eq) and methyl 2-isocyano-2-tosylacetate (TosMIC derivative, 2.67 g, 11 mmol, 1.1 eq) in anhydrous methanol (50 mL).
-
Cool the flask in an ice-water bath to 0 °C with stirring.
-
Slowly add anhydrous potassium carbonate (K₂CO₃) (3.45 g, 25 mmol, 2.5 eq) in small portions over 15 minutes. Scientist's Note: The portion-wise addition helps to control the initial exotherm of the deprotonation and condensation steps.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C).
-
Maintain reflux for 8-12 hours. Monitor the reaction's progress by TLC (thin-layer chromatography), observing the disappearance of the 2-chlorobenzaldehyde spot.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the potassium carbonate and the precipitated potassium toluenesulfinate.
-
Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (100 mL).
-
Transfer the organic solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and finally saturated aqueous brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 to 4:1) to afford the pure Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Protocol 2: Robinson-Gabriel Synthesis via Precursor
This two-stage protocol is an excellent isocyanide-free alternative.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate [myskinrecipes.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate Analogs as Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a scaffold with significant potential in the development of novel anticancer therapeutics. Drawing from experimental data on closely related oxazole derivatives, this document will explore how modifications to the core molecular structure influence biological activity, with a particular focus on apoptosis induction.
Introduction to the 5-Phenyloxazole-4-carboxylate Scaffold
The oxazole ring is a privileged five-membered heterocycle that forms the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry. Derivatives of the oxazole core have demonstrated a wide spectrum of pharmacological activities, notably as anticancer agents that can induce apoptosis through various mechanisms.
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate serves as a key intermediate in the synthesis of such bioactive molecules. Understanding the structure-activity relationship of this scaffold is paramount for the rational design of more potent and selective therapeutic agents. This guide will dissect the molecule into its three key components for SAR analysis: the C4-carboxamide moiety, the C5-phenyl ring substitution, and the C2-position of the oxazole ring.
Core Scaffold and Key Modification Points
The fundamental structure of the compounds discussed in this guide is based on the 5-phenyloxazole-4-carboxylate core. The key positions for modification to explore the SAR are highlighted below.
Caption: Key modification points on the 5-phenyloxazole-4-carboxylate scaffold.
PART 1: The Critical Role of the C4-Carboxamide Moiety in Apoptosis Induction
A pivotal study on 2-phenyl-oxazole-4-carboxamide derivatives as inducers of apoptosis provides a foundational understanding of the SAR at the C4 position[1]. The conversion of the methyl carboxylate to a carboxamide is a common medicinal chemistry strategy to introduce new hydrogen bonding interactions and modulate physicochemical properties. The experimental data reveals that the nature of the substituent on the amide nitrogen is a critical determinant of pro-apoptotic activity.
Comparative Analysis of C4-Carboxamide Analogs
The following table summarizes the activity of various C4-carboxamide analogs in a human colorectal carcinoma cell line (DLD-1), as measured by their ability to induce apoptosis (EC50) and inhibit cell growth (GI50)[1].
| Compound ID | R Group (Amide Substituent) | Apoptosis Induction EC50 (nM) | Growth Inhibition GI50 (nM) |
| 1a | H | > 10,000 | > 10,000 |
| 1b | Methyl | 1,200 | 1,180 |
| 1c | Ethyl | 890 | 800 |
| 1d | Propyl | 600 | 550 |
| 1e | Isopropyl | 1,600 | 1,400 |
| 1f | Cyclopropyl | 800 | 700 |
| 1g | Phenyl | > 10,000 | > 10,000 |
| 1h | Benzyl | 1,200 | 1,000 |
| 1i | 4-Fluorophenyl | > 10,000 | > 10,000 |
| 1j | 2-Pyridyl | > 10,000 | > 10,000 |
| 1k | 2-Thienyl | 270 | 229 |
Key SAR Insights for the C4-Position:
-
Small Alkyl Groups are Favorable: A clear trend emerges where small, linear alkyl groups (methyl, ethyl, propyl) at the amide position are well-tolerated and confer potent pro-apoptotic activity. The activity generally increases with chain length up to propyl.
-
Steric Hindrance is Detrimental: The introduction of a bulky isopropyl group leads to a decrease in activity compared to the linear propyl analog, suggesting that steric hindrance in the binding pocket may be a limiting factor.
-
Aromatic Substituents are Poorly Tolerated: Phenyl, 4-fluorophenyl, and 2-pyridyl substituents on the amide nitrogen result in a significant loss of activity. This suggests that large, rigid aromatic groups are not accommodated in the target's binding site.
-
Heteroaromatic Exception: The 2-thienyl substituent (compound 1k ) stands out as the most potent in the series. This highlights a specific favorable interaction of the thiophene ring, possibly due to its size, electronic properties, and ability to form specific interactions within the binding pocket.
Caption: SAR workflow for the C4-carboxamide position.
PART 2: Influence of the C5-Phenyl Ring Substitution
Inferred SAR for the C5-Phenyl Position:
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chlorine atom, on the 5-phenyl ring appears to be beneficial for anticancer activity. This is a common feature in many kinase inhibitors and other anticancer agents, where it can contribute to favorable binding interactions.
-
Positional Isomerism: The position of the substituent on the phenyl ring is likely to be crucial. The 2-chloro substitution in the parent molecule may be optimal for forcing a specific conformation of the phenyl ring relative to the oxazole core, which could be important for binding to the biological target.
Conceptual Comparison of Phenyl Ring Substitutions:
| Substitution Pattern | Expected Impact on Activity | Rationale (Inferred from Related Scaffolds) |
| 2-Chloro (ortho) | Favorable | May induce a specific, active conformation. Observed in active thiazole analogs[2]. |
| 3-Chloro (meta) | Potentially Favorable | Electron-withdrawing effect maintained. |
| 4-Chloro (para) | Potentially Favorable | Electron-withdrawing effect. Common in active oxadiazoles[3]. |
| No Substitution | Likely Less Active | Lack of specific interactions provided by the halogen. |
| Electron-Donating (e.g., Methoxy) | Likely Less Active | May be electronically and sterically disfavored. |
PART 3: The Role of the C2-Position of the Oxazole Ring
The parent molecule, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, is unsubstituted at the C2 position. However, many biologically active oxazoles bear a substituent at this position. The study on 2-phenyl-oxazole-4-carboxamides provides valuable insights here as well, as the compounds in that series all have a phenyl group at the C2 position[1].
Key SAR Insights for the C2-Position:
-
Aromatic Substituents: The presence of a phenyl group at the C2 position is compatible with high pro-apoptotic activity, as demonstrated by the potent compounds in the 2-phenyl-oxazole-4-carboxamide series[1]. This suggests that an aromatic substituent at C2 can form favorable interactions, such as pi-stacking, with the target protein.
-
Further Exploration Needed: The SAR at the C2 position is an area ripe for further exploration. Introducing different substituted phenyl rings or other heterocyclic systems at this position could lead to the discovery of even more potent analogs.
Experimental Protocols
Synthesis of 5-(2-chlorophenyl)oxazole-4-carboxamides from Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This protocol is a representative method for the conversion of the C4-methyl ester to a C4-carboxamide, a key step in exploring the SAR of this scaffold.
Workflow Diagram:
Caption: General workflow for the synthesis of oxazole-4-carboxamides.
Step-by-Step Protocol:
-
Saponification of the Ester:
-
To a solution of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-(2-chlorophenyl)oxazole-4-carboxylic acid. This is often used in the next step without further purification.
-
-
Amide Coupling:
-
To a solution of the crude 5-(2-chlorophenyl)oxazole-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target carboxamide.
-
In Vitro Anticancer Activity Assay: Caspase-Glo 3/7 Assay for Apoptosis Induction
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed human cancer cells (e.g., DLD-1) in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound solutions to the wells, typically in a volume of 10-20 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of caspase activity.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value (the concentration of compound that induces 50% of the maximal caspase activity) using a suitable software package.
-
Conclusion and Future Directions
The structure-activity relationship studies of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate analogs reveal critical insights for the design of novel anticancer agents. The conversion of the C4-methyl carboxylate to a carboxamide is a highly effective strategy, with small alkyl and specific heteroaromatic substituents on the amide nitrogen leading to potent pro-apoptotic activity. The 2-chloro substituent on the C5-phenyl ring appears to be a favorable feature for bioactivity. Further exploration of substitutions at the C2 position and a more systematic investigation of the substitution patterns on the C5-phenyl ring are promising avenues for future research. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of new analogs in this promising chemical series.
References
-
Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(2), 154-158. [Link]
-
Li, L., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. [Link]
-
Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 1, 29-39. [Link]
-
Wang, B., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(8), 225. [Link]
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A Researcher's Guide to In Vitro Assay Validation for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This guide provides a comprehensive framework for the in vitro validation of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate," a synthetic compound recognized for its role as a key intermediate in the development of novel pharmaceutical agents with potential antitumor and antimicrobial properties. For researchers in drug discovery and development, rigorous in vitro characterization is the critical first step in elucidating the therapeutic potential of such molecules.
Here, we present a comparative analysis of essential in vitro assays, offering detailed, validated protocols and contextualizing the experimental choices with insights into the potential mechanisms of action for oxazole-based compounds. This guide is designed to be a practical resource, ensuring that your experimental design is not only robust and reproducible but also grounded in established scientific principles and regulatory expectations.
Section 1: Foundational Biological Activity Screening
Given that oxazole derivatives have demonstrated both cytotoxic and antimicrobial activities, a primary characterization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate should involve assays that assess these two key areas. We will compare its performance against established agents: Doxorubicin, a standard chemotherapeutic, and Ciprofloxacin, a broad-spectrum antibiotic.
Comparative Cytotoxicity Analysis: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Causality of Experimental Choices:
-
Choice of Cell Lines: To represent a broad spectrum of potential anticancer activity, we recommend testing against a panel of human cancer cell lines from diverse origins, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). A non-cancerous cell line, such as NIH3T3 (mouse embryonic fibroblast), should be included to assess general cytotoxicity and selectivity.[3]
-
Selection of a Comparator: Doxorubicin is a well-characterized anthracycline antibiotic with broad anticancer activity. Its mechanisms of action, including DNA intercalation and generation of reactive oxygen species, are well-documented, making it an excellent positive control and benchmark for novel cytotoxic agents.[4][5]
-
Assay Validation: The protocol's trustworthiness is established by including appropriate controls: untreated cells (negative control), vehicle-treated cells (to account for solvent effects), and a positive control (Doxorubicin). The linearity of the relationship between cell number and absorbance should also be established to ensure the assay is quantitative within the experimental range.
-
Cell Seeding:
-
Trypsinize and resuspend cultured cells in fresh growth medium.
-
Perform a cell count and adjust the concentration to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with medium and vehicle (DMSO) as controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | NIH3T3 (Fibroblast) |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Reference) | 0.5 - 2.0[3] | 0.1 - 1.0 | 0.2 - 1.5 | >10 |
Note: The data for Doxorubicin is representative of typical literature values and may vary based on experimental conditions.
Comparative Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after overnight incubation.[6]
Causality of Experimental Choices:
-
Choice of Microorganisms: A representative panel should include Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a yeast (Candida albicans) to assess the spectrum of activity.
-
Selection of a Comparator: Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8] It serves as a robust positive control for bacterial assays. For fungal susceptibility, an azole antifungal like Fluconazole would be an appropriate comparator.
-
Assay Validation: The protocol's integrity relies on the use of standardized inoculums, specific growth media (e.g., Mueller-Hinton Broth for bacteria), and the inclusion of a growth control (no compound) and a sterility control (no bacteria).
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Add 50 µL of a 2X concentrated stock solution of the test compound to the first well.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Yeast) |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin (Reference) | ≤1.0[7] | ≤0.125[7] | 0.5[7] | Not Applicable |
| Fluconazole (Reference) | Not Applicable | Not Applicable | Not Applicable | 0.25 - 4.0 |
Note: Reference MIC values are typical and can vary between strains.
Section 2: Mechanistic Insights - Target-Based Assays
Some oxazole derivatives have been reported to exert their anticancer effects by interacting with key cellular machinery involved in cell division and proliferation, such as tubulin and cyclin-dependent kinases (CDKs).[9][10][11][12] Validating whether Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate acts on these targets can provide crucial mechanistic information.
Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules.[13] Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis in cancer cells.
Caption: Workflow for the in vitro tubulin polymerization assay.
CDK2/Cyclin A Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of the CDK2/cyclin A complex, which is crucial for cell cycle progression.[9][14]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Section 3: Ensuring Scientific Integrity - Assay Validation
The trustworthiness of your findings hinges on the rigorous validation of your in vitro assays. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical procedure validation.[15][16][17][18][19] While these are often applied to later-stage drug development, incorporating these principles early on enhances the quality and reliability of your research.
According to the ICH Q2(R2) guideline, key validation characteristics for quantitative assays include:[15][16]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
By systematically evaluating these parameters for your chosen assays, you create a self-validating system that ensures the data generated is robust, reproducible, and fit for its intended purpose.
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections . Infectious Diseases Society of America. [Link]
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Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation . PubMed Central. [Link]
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In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines . National Library of Medicine. [Link]
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Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin . PubMed Central. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds . National Library of Medicine. [Link]
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The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates . Dovepress. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) . WOAH - Asia. [Link]
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Cell Viability Assays - Assay Guidance Manual . National Library of Medicine. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation . MDPI. [Link]
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Validation of Analytical Procedures Q2(R2) . ICH. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]
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IN VITRO ANTIMICROBIAL ACTIVITY EVALUATION FOR DIFFERENT PHARMACEUTICAL DOSAGE FORMS OF CIPROFLOXACIN IN ADEN-YEMEN . ResearchGate. [Link]
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Validation of Analytical Procedure Q2(R2) . ICH. [Link]
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Tetrahydroindazole inhibitors of CDK2/cyclin complexes . PubMed Central. [Link]
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Antimicrobial susceptibility testing: Broth dilution method . YouTube. [Link]
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug . springermedizin.de. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors . ACS Publications. [Link]
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions . PubMed Central. [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification . ResearchGate. [Link]
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In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh . MDPI. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. [Link]
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Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity . ResearchGate. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]
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MTT (Assay protocol) . protocols.io. [Link]
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Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines . PubMed. [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma . PubMed Central. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities . MDPI. [Link]
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Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]
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Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization . PubMed. [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. [Link]
-
FDA News: Issue 21-1, November 2022 . American Society for Clinical Pharmacology & Therapeutics. [Link]
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A Researcher's Guide to Evaluating "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" in the Landscape of Kinase Inhibitors
In the dynamic field of drug discovery, the identification and characterization of novel kinase inhibitors remain a cornerstone of therapeutic advancement, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a highly valuable class of drug targets. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities by targeting various protein kinases.[1][2] This guide provides a comprehensive framework for the comparative analysis of a novel oxazole-containing compound, "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate," against established kinase inhibitors. While this specific molecule is primarily recognized as a synthetic intermediate[3], its structural motifs suggest a potential for kinase inhibition, making it an interesting candidate for evaluation.
This document will guide researchers through the essential experimental workflows, from initial in vitro kinase assays to cellular characterization, providing the rationale behind experimental choices and detailed protocols. The objective is to equip scientists with the necessary tools to rigorously assess the potential of new chemical entities like "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" and benchmark their performance against existing therapies.
Strategic Selection of Comparator Kinase Inhibitors
A meaningful comparison requires the careful selection of appropriate benchmark compounds. The choice of comparators should be driven by both structural similarity and the anticipated biological targets. Given the oxazole core of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate," it is logical to include other heterocyclic kinase inhibitors. Furthermore, considering the broad therapeutic area of kinase inhibitors, selecting compounds with known targets in key cancer-related pathways is essential. For the purpose of this guide, we will compare our compound of interest with the following well-characterized inhibitors:
-
Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
-
Dasatinib: A broad-spectrum inhibitor targeting multiple kinases, including BCR-Abl and Src family kinases.
This selection provides a diverse set of comparators, encompassing both selective and multi-targeted inhibitors, which will allow for a thorough evaluation of the potency and selectivity of our test compound.
Experimental Blueprint for a Robust Comparative Analysis
A multi-tiered approach is crucial for a comprehensive comparison of kinase inhibitors.[4] This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Workflow for Kinase Inhibitor Comparison
Figure 1: A streamlined workflow for the comparative evaluation of kinase inhibitors, from initial biochemical screening to cellular characterization and data analysis.
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.
In Vitro Kinase Activity Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[5] A common method is a fluorescence-based assay that detects the amount of ADP produced, which is directly proportional to kinase activity.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The specific substrate and ATP concentration should be at the Km for the kinase being tested.
-
Prepare serial dilutions of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" and comparator inhibitors in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the generated ADP using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Kinase Selectivity Profiling
To understand the specificity of a kinase inhibitor, it is essential to screen it against a large panel of kinases.[6] This is often performed by specialized contract research organizations.
Procedure:
-
Submit the compound of interest to a kinase profiling service.
-
The compound is typically screened at a single concentration (e.g., 1 µM) against a panel of hundreds of kinases.[4]
-
The percentage of inhibition for each kinase is determined.
-
For kinases showing significant inhibition (e.g., >70%), a follow-up IC50 determination is performed.[4]
-
The results are often visualized as a dendrogram, providing a clear picture of the compound's selectivity.
Cell-Based Proliferation Assay (GI50 Determination)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the recommended medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitors for 72 hours.
-
Assess cell viability using a reagent such as resazurin or CellTiter-Glo®.
-
Measure the fluorescence or luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Determine the GI50 value (the concentration of inhibitor that causes a 50% reduction in cell growth).
-
Target Engagement and Pathway Analysis
To confirm that the inhibitor is acting on its intended target within the cell and to understand its downstream effects, further cellular assays are necessary.
Target Engagement (NanoBRET™ Assay): This technology allows for the measurement of compound binding to a specific protein target in living cells.[7]
Pathway Analysis (Western Blotting): This technique is used to measure the levels of specific proteins, including the phosphorylated (active) forms of kinases and their downstream substrates. A reduction in the phosphorylation of a kinase's substrate upon treatment with the inhibitor provides evidence of target engagement and pathway modulation.
Hypothetical Comparative Data Analysis
To illustrate the output of these experiments, the following tables present hypothetical data for "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" (termed 'Oxazole-Cpd-X' for this example) compared to our selected inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Oxazole-Cpd-X | EGFR | 50 |
| Erlotinib | EGFR | 2 |
| Sorafenib | VEGFR2 | 90 |
| Dasatinib | BCR-Abl | <1 |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Compound | EGFR | VEGFR2 | PDGFRβ | Src | Abl |
| Oxazole-Cpd-X | 95% | 45% | 30% | 25% | 10% |
| Erlotinib | 98% | 5% | 2% | 8% | 3% |
| Sorafenib | 20% | 92% | 85% | 15% | 12% |
| Dasatinib | 80% | 75% | 88% | 99% | 99% |
Table 3: Cellular Potency (A549 Lung Cancer Cells)
| Compound | GI50 (µM) |
| Oxazole-Cpd-X | 0.5 |
| Erlotinib | 0.1 |
| Sorafenib | 5.2 |
| Dasatinib | 0.05 |
Signaling Pathway Analysis
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A Comparative Guide to Bioisosteric Replacement Strategies for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the scaffold "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate." As a versatile intermediate in medicinal chemistry, this molecule presents multiple opportunities for structural modification to optimize pharmacokinetic and pharmacodynamic properties.[1] We will dissect the molecule into its three primary components—the oxazole core, the methyl carboxylate ester, and the 2-chlorophenyl group—and explore evidence-based strategies for their replacement. This document is intended for drug discovery and development professionals seeking to rationally design analogs with improved potency, selectivity, metabolic stability, and overall developability.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a molecular fragment with a chemically or biologically analogous moiety to fine-tune a molecule's properties without disrupting its essential binding interactions.[2] A successful bioisosteric replacement can enhance potency, modulate selectivity, block metabolic pathways, improve solubility, or reduce toxicity.[3] This guide will explore tactical applications of this principle to our lead scaffold.
Caption: Key modification points on the parent scaffold.
Part 1: Bioisosteres for the Oxazole Core
The oxazole ring is a common heterocycle in bioactive compounds, valued for its electronic properties and ability to participate in hydrogen bonding.[4][5] However, replacement may be desirable to alter the vector of substituents, improve metabolic stability, or explore alternative interactions with a biological target.[6]
Rationale for Replacement
-
Modulating Physicochemical Properties: Isomeric or alternative five-membered heterocycles can significantly change polarity and metabolic stability. For instance, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to increase aqueous solubility and reduce metabolic degradation by human liver microsomes.[7][8]
-
Exploring Chemical Space: Different ring systems orient substituents in distinct spatial arrangements, allowing for a thorough exploration of the target's binding pocket.
-
Improving Synthetic Tractability: In some cases, an alternative heterocyclic core may be more amenable to the desired synthetic transformations.
Key Bioisosteric Replacements
-
Thiazole: The direct sulfur analog of oxazole. This is a classic bioisosteric replacement, often resulting in similar biological activity due to comparable sizes and electronics. Thiazoles can offer altered metabolic profiles.
-
1,3,4-Oxadiazole: This isomer can serve as a bioisostere for the oxazole ring. It is recognized for its favorable metabolic profile and ability to form hydrogen bonds.[9]
-
1,2,4-Oxadiazole: Often used as a bioisostere for ester and amide groups, this heterocycle is resistant to hydrolysis.[10]
-
1,2,3-Triazole: Triazoles are highly stable and can mimic the hydrogen bond accepting capabilities of the oxazole nitrogen and oxygen atoms.[11] Their synthesis via "click chemistry" also offers a significant synthetic advantage.
Comparative Data for Heterocyclic Core Replacements
The following table presents illustrative data from a study on CB2 ligands where a central 1,2,4-oxadiazole was replaced by its 1,3,4-oxadiazole bioisostere. While not our exact scaffold, it demonstrates the potential impact of such a change on biological activity.
| Compound ID | Heterocyclic Core | CB2 Affinity (Ki, nM) | Fold Change in Affinity |
| 1a | 1,2,4-Oxadiazole | 2.9 | - |
| 9a | 1,3,4-Oxadiazole | 25 | 10-fold decrease |
| 1b | 1,2,4-Oxadiazole | 6.7 | - |
| 9b | 1,3,4-Oxadiazole | 335 | 50-fold decrease |
| Data adapted from a study on CB2 ligands, demonstrating the impact of isomeric oxadiazole replacement.[7] |
This data highlights that while bioisosteric replacement can improve physicochemical properties, it must be evaluated on a case-by-case basis as it can significantly impact target affinity.[7]
Part 2: Bioisosteres for the Methyl Carboxylate Group
The methyl carboxylate is a common functional group but is often a metabolic liability due to its susceptibility to hydrolysis by esterase enzymes. Replacing this group is a primary objective in many hit-to-lead campaigns to improve compound stability and oral bioavailability.
Rationale for Replacement
-
Enhance Metabolic Stability: Block hydrolysis by plasma and liver esterases.
-
Mimic Carboxylate Interaction: Many bioisosteres for esters are acidic and can form similar ionic or hydrogen bond interactions as the parent carboxylic acid (formed upon hydrolysis).
-
Modulate Physicochemical Properties: Replacements can alter acidity (pKa), lipophilicity (LogD), and membrane permeability.[12]
Key Bioisosteric Replacements
-
Tetrazole: A widely used carboxylic acid bioisostere.[13] The tetrazole ring has a pKa similar to that of a carboxylic acid (~5), allowing it to exist as an anion at physiological pH and mimic key binding interactions.
-
Acyl Sulfonamides: These groups are also acidic and can effectively replace carboxylic acids. Their physicochemical properties can be tuned by modifying the sulfonamide substituent.
-
Hydroxamic Acids: Can act as effective metal-chelating groups and hydrogen bond donors/acceptors, but may introduce their own metabolic liabilities.[14]
-
Thiazolidinediones/Oxazolidinediones: These heterocyclic systems are moderately acidic (pKa ~6-7) and more lipophilic than a carboxylic acid, which can be advantageous for cell permeability.[14]
Comparative Data for Carboxylic Acid Isosteres
The following table summarizes key physicochemical properties for various carboxylic acid isosteres, demonstrating how different replacements can modulate properties relevant to drug development.
| Isostere Class | Example Compound pKa | Example Compound LogD (pH 7.4) | PAMPA Permeability (10⁻⁶ cm/s) |
| Carboxylic Acid | 4.6 | -0.4 | < 0.1 |
| Tetrazole | 5.1 | -0.2 | < 0.1 |
| Acyl Sulfonamide | 4.1 | 0.3 | 0.2 |
| Hydroxamic Acid | 9.1 | 1.5 | 15.1 |
| Thiazolidinedione | 6.8 | 0.8 | 1.7 |
| Data adapted from a systematic assessment of carboxylic acid isosteres.[12] |
This data clearly shows that less acidic and more lipophilic isosteres generally exhibit higher passive diffusion rates.[12]
Caption: A typical iterative workflow for lead optimization.
Part 3: Bioisosteres for the 2-Chlorophenyl Group
The 2-chlorophenyl group is a lipophilic moiety that primarily engages in hydrophobic and van der Waals interactions. Its replacement can be motivated by a need to reduce lipophilicity, block a site of metabolism, escape patent space, or introduce new interactions.
Rationale for Replacement
-
Improve ADME Properties: Phenyl rings are often sites of CYP-mediated oxidation, which can be a major clearance pathway. Replacing the ring or blocking metabolic sites can improve stability.[15] Aromatic rings can also contribute to hERG liability.
-
Modulate Lipophilicity and Solubility: Replacing a phenyl ring with a heteroaromatic ring (e.g., pyridine) or a non-aromatic, rigid scaffold can decrease lipophilicity and improve aqueous solubility.[16]
-
Enhance Potency/Selectivity: Introducing hydrogen bond donors or acceptors (e.g., via a pyridyl nitrogen) can lead to new, favorable interactions with the target protein.
Key Bioisosteric Replacements
-
Other Substituted Phenyls: Simple modifications like moving the chlorine to the 4-position or replacing it with fluorine (a common hydrogen bioisostere) can block specific sites of metabolism.[2]
-
Pyridyl and other Heteroaromatics: Replacing a -CH= group in the phenyl ring with a nitrogen atom to form a pyridine ring is a common strategy to reduce lipophilicity and introduce a hydrogen bond acceptor.[16]
-
Non-Aromatic Scaffolds (Bicyclo[1.1.1]pentane, Cubane): These rigid, three-dimensional structures serve as "para-disubstituted benzene" mimics. They significantly increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and better clinical outcomes, while breaking planarity.
Comparative Data for Aromatic Bioisosteres
| Aromatic Group | Typical cLogP Contribution | Key Features |
| Phenyl | ~1.9 | Lipophilic, planar, potential metabolic site |
| 4-Fluorophenyl | ~2.1 | Blocks para-oxidation, minimal steric change |
| 2-Pyridyl | ~0.5 | Reduced lipophilicity, H-bond acceptor |
| Bicyclo[1.1.1]pentane | ~1.5 | Non-planar, improved Fsp³, metabolically robust |
| Values are illustrative approximations. |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-chlorophenyl)oxazole-4-carboxylic acid (Hydrolysis of Parent Ester)
-
To a solution of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the mixture to pH 2-3 with 1N hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be used in the next step without further purification.
Protocol 2: Conversion of Carboxylic Acid to a Tetrazole Bioisostere
This protocol is a multi-step procedure starting from the carboxylic acid generated above.
-
Amide Formation: Dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the acid chloride. Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia. Stir for 1 hour. Extract with ethyl acetate, dry, and concentrate to yield the primary amide.
-
Nitrile Formation: To a solution of the primary amide (1.0 eq) in THF, add trifluoroacetic anhydride (TFAA, 1.5 eq). Stir at room temperature for 3 hours. Quench with saturated sodium bicarbonate solution, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to obtain the nitrile.
-
Tetrazole Synthesis: To a solution of the nitrile (1.0 eq) in DMF, add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq). Heat the mixture to 120 °C for 12-18 hours. Cool to room temperature, acidify with 1N HCl, and extract with ethyl acetate. Dry the organic layer and concentrate. Purify by recrystallization or column chromatography to yield the final tetrazole product.
Conclusion
The "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" scaffold offers a rich platform for applying bioisosteric replacement strategies. By systematically modifying the oxazole core, the methyl carboxylate, and the chlorophenyl ring, medicinal chemists can rationally tune the molecule's properties. Replacing the ester with metabolically robust, acidic groups like tetrazoles can enhance stability. Swapping the oxazole for other heterocycles like triazoles or thiazoles allows for fine-tuning of electronic properties and vector positioning. Finally, modifying the chlorophenyl ring to a heteroaromatic or a non-aromatic scaffold like bicyclo[1.1.1]pentane can drastically improve ADME properties such as solubility and metabolic clearance. Each replacement must be empirically tested, as the effects on biological activity are not always predictable, but the principles outlined in this guide provide a logical framework for designing superior drug candidates.
References
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Institutes of Health (NIH). [Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Royal Society of Chemistry. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]
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Confirming the Biological Activity of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate in Cellular Models: A Comparative Guide
In the landscape of contemporary drug discovery, the validation of novel chemical entities is a critical step. This guide provides a comprehensive framework for confirming the biological activity of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" in cellular models. Drawing from established principles of cancer biology and pharmacological screening, we present a detailed, evidence-based approach for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and reproducibility.
The oxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic actions, including anti-tumor effects.[1][2][3][4] Oxazole-based compounds have been shown to target various cellular mechanisms to induce cancer cell death, such as inhibiting tubulin polymerization, targeting DNA topoisomerases, and modulating protein kinases.[1][5] Specifically, "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" is recognized as an intermediate in the synthesis of potential anti-tumor and antimicrobial agents, making it a compound of interest for further biological evaluation.[6][7]
This guide will compare the activity of this novel compound against a well-characterized chemotherapy agent, Doxorubicin, to provide a clear benchmark for its potential efficacy.
Foundational Strategy: A Multi-Tiered Approach to Activity Confirmation
To rigorously assess the biological activity of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a tiered experimental approach is essential. This strategy begins with a broad assessment of cytotoxicity across relevant cancer cell lines and progresses to more mechanistic assays to elucidate the mode of action. This ensures that resources are directed toward the most promising avenues of investigation.
Caption: High-level workflow for validating the biological activity of the target compound.
Phase 1: Determining Cytotoxicity and Potency
The initial step is to ascertain the cytotoxic potential of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. This is fundamentally quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.[8][9][10]
Comparative Compound:
-
Doxorubicin: A well-established anthracycline chemotherapy agent known to induce apoptosis by intercalating into DNA and inhibiting topoisomerase II. It serves as a robust positive control and a benchmark for cytotoxic potency.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture:
-
Select a panel of human cancer cell lines. For broad applicability, we recommend:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
-
Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate and Doxorubicin in DMSO.
-
Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Replace the media in the 96-well plates with the media containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours. The choice of endpoint can influence the IC50 value, so consistency is key.[10]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.[11]
-
Expected Data and Interpretation:
The IC50 values will provide a quantitative measure of the cytotoxic potency of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. A lower IC50 value indicates higher potency.
| Compound | Cell Line | IC50 (µM) after 48h |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | MCF-7 | Hypothetical Value |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | A549 | Hypothetical Value |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | HCT116 | Hypothetical Value |
| Doxorubicin | MCF-7 | Literature Value |
| Doxorubicin | A549 | Literature Value |
| Doxorubicin | HCT116 | Literature Value |
Note: The hypothetical values would be populated with experimental data.
Phase 2: Unraveling the Mechanism of Action - Apoptosis Induction
A critical aspect of cancer drug discovery is to determine if a compound induces programmed cell death, or apoptosis. This is a desirable trait for an anti-cancer agent as it is a controlled and non-inflammatory process of cell removal.[12] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[13][14]
Experimental Protocol: Caspase-3/7 Activity Assay
This assay provides a quantitative measure of the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.[15]
-
Cell Treatment:
-
Seed cells in a 96-well white-walled plate and treat with Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate and Doxorubicin at concentrations around their respective IC50 values for 24 hours. Include a vehicle control.
-
-
Caspase-Glo® 3/7 Assay (Promega):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Experimental Protocol: Western Blot for Apoptotic Markers
Western blotting provides a semi-quantitative method to visualize the cleavage of key apoptotic proteins.[12][16]
-
Protein Extraction:
-
Treat cells in 6-well plates with the compounds as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3
-
Cleaved PARP[17]
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: A simplified diagram of the caspase-mediated apoptotic pathway.
Expected Data and Interpretation:
-
Caspase-3/7 Assay: A significant increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis.
-
Western Blot: The appearance of cleaved forms of Caspase-3 and PARP in the treated samples will confirm the activation of the apoptotic cascade.
| Treatment | Relative Caspase-3/7 Activity (Fold Change) | Cleaved Caspase-3 (Western Blot) | Cleaved PARP (Western Blot) |
| Vehicle Control | 1.0 | - | - |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (at IC50) | Hypothetical Value | + | + |
| Doxorubicin (at IC50) | Hypothetical Value | ++ | ++ |
Note: '+' indicates the presence of the cleaved protein. The number of '+' can represent the relative intensity.
Trustworthiness and Self-Validation
The experimental design incorporates several self-validating systems:
-
Orthogonal Assays: The use of two different methods (a luminescence-based activity assay and a protein-based Western blot) to measure apoptosis provides a higher degree of confidence in the results.
-
Positive Control: Doxorubicin, a compound with a well-documented pro-apoptotic mechanism, serves as a benchmark for assay performance and allows for the relative comparison of the novel compound's efficacy.
-
Loading Control: The use of a housekeeping protein like β-actin in the Western blot ensures that any observed changes in protein levels are due to the treatment and not variations in sample loading.
-
Dose-Response: Evaluating the compound over a range of concentrations in the initial cytotoxicity screen helps to identify a specific and dose-dependent effect, reducing the likelihood of off-target or non-specific toxicity.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial characterization of the biological activity of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate in cancer cell lines. By following this multi-tiered approach, researchers can confidently determine its cytotoxic potency and ascertain its ability to induce apoptosis.
Positive results from these studies would warrant further investigation, including:
-
Screening against a broader panel of cancer cell lines.
-
Elucidation of the specific apoptotic pathway (intrinsic vs. extrinsic).
-
Identification of the molecular target of the compound.
-
In vivo efficacy studies in animal models.
The systematic approach detailed herein provides a solid foundation for advancing our understanding of this novel oxazole derivative and its potential as a future anti-cancer therapeutic.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. [Link]
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Efficacy Blueprint: A Comparative Analysis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate Analogs in Anticancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including anticancer, antiviral, and antimicrobial properties. This guide focuses on a specific, yet promising, member of this family: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate . While primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents[1], its core structure presents a compelling template for the development of novel therapeutics.
This document serves as a comparative guide to the potential efficacy of analogs of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate". In the absence of direct, publicly available comparative studies on this specific series, this guide will extrapolate structure-activity relationships (SAR) from closely related oxazole-based compounds. We will delve into the nuances of substituent effects on biological activity, propose robust experimental protocols for direct comparison, and provide a framework for future research in this area.
The Core Moiety: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
The subject of our investigation, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, possesses a unique combination of structural features: a central oxazole ring, a methyl carboxylate group at the 4-position, and a 2-chlorophenyl substituent at the 5-position. Each of these components plays a crucial role in the molecule's overall physicochemical properties and, by extension, its potential biological activity. The presence of the chlorine atom, in particular, invites a systematic investigation into the effects of its position on the phenyl ring (ortho, meta, and para) and its replacement with other functional groups.
While this specific molecule is noted as a synthetic intermediate[1], the broader class of 5-phenyloxazole derivatives has been explored for various therapeutic applications, notably as anticancer agents.[2] Understanding the subtle interplay between the different components of this scaffold is paramount for the rational design of more potent and selective analogs.
Comparative Efficacy: Insights from Structurally Related Analogs
A study on 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors provides a relevant framework for understanding the structure-activity relationship of substitutions on the 5-phenyl ring.[2] While the core structure differs, the principles governing the interaction of the substituted phenyl ring with a biological target are likely to be comparable.
| Analog Type (based on 5-phenyl substitution) | Relative Potency (Inferred) | Key Observations from Related Studies |
| Unsubstituted Phenyl | Baseline | Provides a fundamental scaffold for interaction. |
| Monochloro-substituted (ortho, meta, para) | Potentially Enhanced | The position of the chlorine atom is critical. Studies on other heterocyclic compounds suggest that a meta- or para-chloro substitution can lead to improved potency compared to an ortho-substitution, potentially due to reduced steric hindrance and favorable electronic effects.[3] |
| Other Halogen Substituents (F, Br) | Variable | Fluorine substitution, particularly at the para-position, has been shown to enhance the activity of some oxazole-based anticancer agents.[4] Bromine may offer a balance of lipophilicity and electronic properties. |
| Electron-Donating Groups (e.g., -OCH₃) | Potentially Reduced or Variable | The effect of electron-donating groups is highly dependent on the specific biological target. In some cases, they can decrease activity.[5] |
| Electron-Withdrawing Groups (e.g., -CF₃) | Potentially Enhanced | Trifluoromethyl groups can enhance binding affinity and metabolic stability.[6] |
Structure-Activity Relationship (SAR) Insights:
Based on the analysis of related compounds, a hypothetical SAR for "Methyl 5-(substituted-phenyl)oxazole-4-carboxylate" analogs can be proposed:
-
Position of Chloro Substituent: The efficacy is likely to be sensitive to the position of the chlorine atom on the phenyl ring. A para- or meta-position may be more favorable than the ortho-position to avoid steric clashes with the biological target.
-
Nature of Halogen: The type of halogen (F, Cl, Br) will influence both the electronic and lipophilic character of the molecule, thereby affecting its target engagement and pharmacokinetic properties.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring appear to be generally favorable for the anticancer activity of related oxazole series.
To validate these hypotheses and to establish a definitive SAR for the "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" series, a systematic synthesis and biological evaluation of its analogs are necessary.
Experimental Protocols: A Roadmap for Comparative Analysis
To address the current knowledge gap, this section outlines a comprehensive, self-validating experimental workflow for the synthesis, characterization, and comparative biological evaluation of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" analogs.
Synthesis of Analogs
A robust and versatile synthetic route is essential for generating a library of analogs for comparative screening. A plausible approach involves the Hantzsch oxazole synthesis or a related methodology.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Methyl 5-(substituted-phenyl)oxazole-4-carboxylate analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted phenacyl bromide (1.0 eq) in a suitable solvent (e.g., acetonitrile), add methyl oxamate (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Cyclization: Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Anticancer Efficacy Evaluation
A critical component of this guide is the direct comparison of the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the in vitro anticancer efficacy of the synthesized analogs.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of oxazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[1] Specifically, they can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action involving the inhibition of tubulin polymerization.
To investigate this potential mechanism, a tubulin polymerization assay can be performed. This cell-free assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Conclusion and Future Directions
While "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" is primarily documented as a synthetic building block, the inherent biological potential of the 5-phenyloxazole scaffold warrants a more profound investigation into its therapeutic applications. This guide has provided a framework for a comparative efficacy study of its analogs by extrapolating from existing literature on related compounds and by outlining detailed experimental protocols for their synthesis and biological evaluation.
The proposed research will not only elucidate the structure-activity relationships within this specific chemical series but also contribute to the broader understanding of oxazole-based compounds as potential anticancer agents. Future work should focus on the synthesis of a diverse library of analogs, comprehensive in vitro and in vivo testing, and detailed mechanistic studies to identify the most promising candidates for further preclinical development.
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Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC - NIH. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
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Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. Available at: [Link]
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Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. MySkinRecipes. Available at: [Link]
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Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. PubMed. Available at: [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of Novel Bioactive Molecules
A Case Study: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
For the diligent researcher in drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical is ensuring the synthesized molecule interacts specifically with its intended target, minimizing unintended interactions—or "off-target" effects—that can lead to toxicity or diminished efficacy. This guide provides a comprehensive framework for assessing the off-target profile of novel chemical entities, using "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" as a representative case. While this molecule is documented as a synthetic intermediate with potential antitumor and antimicrobial properties, its specific biological targets are not yet publicly defined.[1] This scenario is common in early-stage drug development and necessitates a broad, systematic approach to unmask its full biological activity.
This guide is structured to provide not just protocols, but the strategic thinking behind them, empowering researchers to design robust, self-validating off-target assessment cascades.
The Imperative of Early Off-Target Profiling
Undesirable off-target interactions are a major cause of drug attrition in preclinical and clinical development.[2][3] Early identification of these liabilities allows for:
-
Informed Lead Optimization: Structure-activity relationship (SAR) studies can be guided to mitigate off-target effects while preserving or enhancing on-target potency.[2]
-
Reduced Development Costs: Failing fast and early saves significant resources that would otherwise be invested in a non-viable candidate.
-
Prediction of Adverse Drug Reactions (ADRs): Many ADRs are linked to the inhibition or activation of specific off-targets, such as kinases, GPCRs, and ion channels.[2][4][5]
-
Drug Repurposing Opportunities: A well-defined selectivity profile can reveal unexpected therapeutic applications for a compound.[6]
A Strategic Workflow for Off-Target Assessment
A tiered approach, moving from broad, cost-effective in silico and in vitro methods to more complex and physiologically relevant cell-based assays, is the most efficient strategy.
Caption: A tiered workflow for off-target profiling.
PART 1: In Silico and Broad Panel Screening
The initial step involves computational prediction and broad biochemical screening to cast a wide net and identify potential areas of concern.
In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational methods can predict potential off-targets based on the chemical structure of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate". These tools utilize algorithms that compare the compound's structure to databases of known ligands for various biological targets.
-
Methodology: Tools like Cas-OFFinder, CCTop, and CHOPCHOP are examples of software used for these predictions.[7] These platforms often work by identifying structural similarities and potential binding motifs between the query compound and ligands with known off-target interactions.
-
Causality: The rationale is that structurally similar molecules are likely to bind to similar protein targets. While not definitive, this approach helps prioritize which experimental assays to perform and can provide early warnings for potential liabilities.
-
Limitations: These predictions are highly dependent on the quality and coverage of the underlying databases and algorithms. They often do not account for the complex cellular environment and require experimental validation.[8]
Broad In Vitro Safety Pharmacology Panels
For an initial experimental assessment, broad screening panels that cover a wide range of historically problematic targets are invaluable. These panels typically include receptors, transporters, enzymes, and ion channels associated with adverse drug reactions.
-
Example Panel: A common choice is a panel like the Eurofins Discovery SafetyScreen47™, which assesses binding to 47 targets known to be involved in adverse drug events.[3]
-
Experimental Protocol (General Radioligand Binding Assay):
-
Preparation: A membrane preparation or purified protein for each target is incubated with a specific radioligand at a concentration near its dissociation constant (Kd).
-
Competition: The test compound ("Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate") is added at a high concentration (e.g., 10 µM).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Analysis: A significant reduction (>50%) in radioligand binding indicates a potential interaction of the test compound with the target.
-
PART 2: Focused Investigation of Key Target Classes
Based on the initial screening results or structural alerts from the in silico analysis, a more focused investigation into specific protein families is warranted. Given the structural motifs in "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" and its potential antitumor activity, kinase profiling is a logical next step.
Kinome Profiling
Protein kinases are a large family of enzymes that are common targets for cancer drugs, and unintended kinase inhibition is a frequent source of off-target effects.[9][10]
-
Comparative Methodologies:
-
Activity-Based Assays (e.g., KinaseProfiler™): These assays measure the ability of a compound to inhibit the enzymatic activity of a panel of kinases.[11] They are considered a "gold-standard" for confirming functional inhibition.
-
Binding Assays (e.g., KINOMEscan™): This technology uses an active site-directed competition binding assay to quantify the interaction between a compound and a large panel of kinases.[11][12] It can detect non-ATP competitive inhibitors and provides a direct measure of binding affinity (Kd).
-
-
Data Comparison Table:
| Feature | Activity-Based Assay (e.g., KinaseProfiler™) | Binding Assay (e.g., KINOMEscan™) |
| Principle | Measures inhibition of substrate phosphorylation | Measures displacement of a tagged ligand from the kinase active site |
| Output | IC50 (concentration for 50% inhibition) | Kd (dissociation constant) |
| Coverage | Wide range of kinases available | Industry-leading panel of over 480 kinases |
| Pros | Directly measures functional inhibition | High throughput, can identify non-ATP competitive binders, very broad coverage |
| Cons | Can be susceptible to assay artifacts (e.g., compound interference) | Does not directly confirm functional inhibition |
-
Experimental Protocol (KINOMEscan™):
-
Kinases are tagged with a DNA tag and immobilized on a solid support.
-
An active-site directed ligand is added to the kinases.
-
The test compound is added in competition with the ligand.
-
After equilibration, the amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
The results are reported as percent of control, which can be used to calculate a Kd.
-
GPCR and Ion Channel Profiling
Off-target effects at G-protein coupled receptors (GPCRs) and ion channels are linked to a wide range of side effects, particularly cardiovascular and central nervous system toxicities.[4][5][13]
-
GPCR Assays: A combination of binding assays to determine affinity and functional assays (e.g., measuring second messengers like cAMP or calcium flux) to determine agonist or antagonist activity is crucial for a complete picture.[4][14]
-
Ion Channel Assays: Automated patch-clamp electrophysiology is the preferred method for assessing compound effects on ion channel function with high throughput and accuracy.[15][16] The hERG potassium channel is a critical target to assess due to its association with cardiac arrhythmia.[15]
Caption: Generalized GPCR signaling pathway.
PART 3: Cellular Validation and Phenotypic Analysis
Biochemical and in vitro assays provide valuable data, but they may not always reflect a compound's behavior in a complex cellular environment.[17] Therefore, validating key off-target hits in cell-based assays is a critical final step.
Cell-Based Pathway and Target Engagement Assays
These assays confirm whether the interaction observed in a biochemical assay translates to a functional effect in a living cell.
-
Methodologies:
-
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a specific signaling pathway. Changes in reporter activity indicate modulation of the pathway.[6]
-
Cellular Thermal Shift Assay (CETSA) and NanoBRET™: These techniques measure the direct binding of a compound to its target protein within intact cells, providing definitive evidence of target engagement.[17]
-
-
Experimental Protocol (General Reporter Gene Assay):
-
Cell Line: Use a cell line stably expressing the reporter construct.
-
Plating: Seed cells in a multi-well plate.
-
Treatment: Treat cells with various concentrations of the test compound.
-
Incubation: Incubate for a sufficient time to allow for changes in gene expression.
-
Lysis: Lyse the cells to release the reporter protein.
-
Detection: Add the appropriate substrate and measure the signal (e.g., luminescence).
-
Analysis: Determine the EC50 or IC50 of the compound's effect on the signaling pathway.
-
Conclusion and Future Directions
The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. By employing a strategic, multi-tiered approach that integrates in silico, in vitro, and cell-based methodologies, researchers can build a detailed selectivity profile for novel compounds like "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate". This not only de-risks the development process by identifying potential liabilities early but also builds a foundation of knowledge that can guide the optimization of safer, more effective therapeutics. Adherence to international guidelines, such as those from the ICH, ensures that the safety pharmacology data generated is robust and suitable for regulatory submissions.[18][19]
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In silico siRNA Off Target Predictions: What Should We Be Looking For?. Eliot Morrison. [Link]
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Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC - NIH. [Link]
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Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. MySkinRecipes. [Link]
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A Senior Application Scientist's Guide to Hit Confirmation and Validation: A Comparative Analysis Featuring "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate"
Introduction: The Crucial Juncture of High-Throughput Screening
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against a specific biological target. However, the initial "hits" from an HTS campaign are merely the starting point of a long and rigorous journey. The subsequent process of hit confirmation and validation is arguably the most critical phase, where raw data is meticulously scrutinized to distinguish genuine, promising leads from a sea of artifacts and false positives. This guide provides an in-depth, comparative framework for this process, using the hypothetical HTS hit, "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate," as a case study. We will explore the underlying scientific principles, present detailed experimental protocols, and compare this candidate against alternative compounds and validation strategies.
The Anatomy of a Hit: Initial Assessment of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
For the purpose of this guide, let us assume that "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" was identified as a primary hit in an HTS campaign targeting a hypothetical protein kinase, "Kinase-X," which is implicated in a particular cancer pathway. The primary screen, a fluorescence-based assay, indicated that this compound inhibits Kinase-X activity.
Our initial task is not to celebrate this hit, but to approach it with healthy scientific skepticism. The core objective of the ensuing steps is to systematically build a body of evidence that either supports its progression into the lead optimization phase or justifies its early termination, thereby conserving valuable resources.
A Multi-Pillar Framework for Hit Validation
The validation of an HTS hit is a multi-faceted process. We will employ a structured, four-pillar approach:
-
Pillar 1: Hit Confirmation and Orthogonal Testing
-
Pillar 2: Potency and Efficacy Determination (Dose-Response Analysis)
-
Pillar 3: Specificity and Selectivity Profiling
-
Pillar 4: Early ADME/Tox and Druglikeness Assessment
This framework ensures a holistic evaluation of the hit, addressing not only its activity against the intended target but also its broader pharmacological and chemical properties.
Pillar 1: Hit Confirmation and Orthogonal Testing
The first and most fundamental step is to confirm that the observed activity in the primary screen is real and not an artifact of the assay technology. HTS assays, while powerful, are susceptible to various forms of interference, such as fluorescence quenching, aggregation-based inhibition, or non-specific reactivity.
Step 1.1: Re-testing from the Original Well
The simplest confirmation is to re-test the original positive well from the HTS plate. This ensures that the initial result was not due to a dispensing error or a sporadic glitch in the detection system.
Step 1.2: Fresh Compound Re-synthesis and Confirmation
A more definitive confirmation involves obtaining a fresh, powdered sample of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate," preparing a new stock solution, and re-testing it in the primary assay. This step is crucial to rule out issues with compound integrity or concentration errors in the original screening library plate.
Step 1.3: Orthogonal Assay Validation
This is a critical juncture where we introduce a different assay methodology to confirm the hit's activity. The principle of an orthogonal assay is to use a detection method that is mechanistically distinct from the primary screen, thereby minimizing the risk of technology-specific artifacts.
Comparative Analysis: Orthogonal Assay Selection for Kinase-X
| Assay Method | Principle | Advantages | Disadvantages |
| Primary Screen: Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation by Kinase-X. | Homogeneous (no-wash), sensitive, and amenable to HTS. | Prone to interference from fluorescent compounds or light scattering. |
| Orthogonal Option 1: AlphaLISA® | A bead-based immunoassay that measures the phosphorylation of a biotinylated substrate via an antibody-coated acceptor bead. | Highly sensitive, homogeneous, and less prone to fluorescence interference. | Can be susceptible to interferences with bead chemistry. |
| Orthogonal Option 2: ADP-Glo™ Kinase Assay | A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. | Measures kinase activity directly, highly sensitive, and resistant to spectral interference. | Can be more expensive per data point than FP. |
| Orthogonal Option 3: Caliper Mobility Shift Assay | An electrophoretic method that separates phosphorylated from non-phosphorylated substrate based on charge differences. | A direct measure of substrate conversion, provides high-quality data. | Lower throughput, requires specialized instrumentation. |
For our hypothetical hit, we will select the ADP-Glo™ Kinase Assay as our orthogonal test due to its direct measurement of enzymatic activity and its fundamentally different detection modality (luminescence vs. fluorescence). A positive result in this assay would significantly increase our confidence in "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" as a genuine inhibitor of Kinase-X.
Pillar 2: Potency and Efficacy Determination (Dose-Response Analysis)
Once a hit is confirmed, the next logical step is to quantify its potency. This is achieved by generating a dose-response curve, where the compound is tested over a range of concentrations to determine its IC50 (for inhibitors) or EC50 (for activators).
Experimental Protocol: 10-Point IC50 Determination using ADP-Glo™
-
Compound Preparation: Prepare a 10-point serial dilution series of "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" in DMSO, typically starting from 100 µM.
-
Kinase Reaction: In a 384-well plate, add Kinase-X enzyme, the peptide substrate, and ATP to each well.
-
Compound Addition: Add the serially diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Signal Detection: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Potency of Kinase-X Inhibitors
Let's assume our experiment yields the following results, which we can compare against two known, well-characterized Kinase-X inhibitors.
| Compound | IC50 (nM) in ADP-Glo™ | Maximum Inhibition (%) |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (Hypothetical) | 750 | 98% |
| Alternative 1: Staurosporine (Non-selective) | 15 | 100% |
| Alternative 2: Sunitinib (Multi-targeted) | 85 | 100% |
From this hypothetical data, we can see that our compound is a sub-micromolar inhibitor of Kinase-X. While it is less potent than the broad-spectrum inhibitor Staurosporine and the clinically used drug Sunitinib, an IC50 of 750 nM is a very respectable starting point for a novel chemical scaffold, warranting further investigation.
Pillar 3: Specificity and Selectivity Profiling
A common pitfall in early drug discovery is advancing a potent compound that lacks specificity. An ideal drug candidate should interact selectively with its intended target to minimize off-target effects and potential toxicity.
Workflow for Selectivity Profiling
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS No. 89204-91-1). As an important intermediate in pharmaceutical and agrochemical research, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles and regulatory compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
A thorough understanding of a compound's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact ester is not universally available, a robust risk assessment can be conducted by analyzing its structural components and data from analogous compounds.
Core Structural Features and Associated Hazards:
-
Halogenated Organic Compound: The presence of a 2-chlorophenyl group firmly classifies this molecule as a halogenated organic compound.[2][3] Such compounds are often characterized by their environmental persistence and potential to form toxic byproducts, such as dioxins, if not incinerated at appropriately high temperatures.[4][5] This chemical feature is the primary driver for its classification as a regulated hazardous waste.
-
Oxazole Core: The oxazole ring is a common scaffold in biologically active molecules, known to interact with various biological targets.[6][7] While this is valuable for drug discovery, it necessitates cautious handling to prevent unintended biological exposure.
-
Carboxylate Ester: The methyl ester group presents potential reactivity pathways, though it is generally stable under standard laboratory conditions.
Based on data from structurally similar chemicals, the primary hazards are summarized below.
| Hazard Category | Description | Rationale and Precautionary Action |
| Acute Oral Toxicity | Harmful if swallowed.[8][9][10] | Accidental ingestion can lead to adverse health effects. Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][11] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[8][9][10] | Direct contact can cause inflammation, redness, and discomfort. Prolonged or repeated contact may lead to more severe effects. Action: Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[8][9][10] | Inhalation of fine particles can irritate the respiratory tract. Action: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Avoid creating dust.[9] |
| Environmental Hazard | Chlorinated organic compounds are recognized as persistent environmental pollutants that can bioaccumulate.[4][12][13][14] | Improper disposal can lead to long-term contamination of soil and water.[15] Action: Must be disposed of as regulated hazardous waste. Never discharge to the sanitary sewer or dispose of in regular trash.[16][17] |
The Cardinal Rule: Segregation of Halogenated Waste
The single most important step in the disposal workflow is the correct initial classification and segregation of this compound as halogenated organic waste .
Causality for Segregation:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict management protocols for hazardous wastes.[15][18][19] Halogenated organics are a specific category requiring distinct disposal pathways.
-
Disposal Technology: Halogenated wastes must be treated in high-temperature incinerators equipped with specialized scrubbers and afterburners.[20] This technology is necessary to neutralize the acidic gases (like hydrogen chloride) and prevent the formation of highly toxic chlorinated dioxins and furans that can occur during incomplete combustion.[4]
-
Cost Efficiency: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[3][21] Commingling these waste streams unnecessarily increases disposal costs for the entire laboratory.
The following decision workflow is critical for ensuring proper waste stream management from the point of generation.
Caption: Decision workflow for the proper segregation and disposal of laboratory chemical waste.
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate and associated waste.
Step 1: Don Personal Protective Equipment (PPE)
-
Procedure: Before handling the compound or its waste, put on all required PPE.
-
Required PPE:
-
Eye Protection: Safety glasses with side-shields or tight-sealing chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.
-
Body Protection: A buttoned lab coat.
-
-
Rationale: This establishes a primary barrier to prevent accidental exposure via skin contact, eye splash, or minor spills.[11]
Step 2: Waste Collection and Containerization
-
Procedure:
-
Obtain a designated hazardous waste container from your institution's EHS department. This is typically a polyethylene carboy or bottle.[17]
-
Ensure the container is clearly labeled "HAZARDOUS WASTE" and has a tag to list the contents.[3][22]
-
Add the chemical name, "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate," and estimate the quantity to the tag as waste is added.
-
Collect all forms of waste in this container: un-used solid, reaction residues, solutions, and the first two rinses from any contaminated glassware.
-
Keep the container securely capped at all times, except when actively adding waste.[21][22]
-
-
Rationale: Proper containerization and labeling are regulatory requirements that ensure waste is correctly identified, handled, and transported.[23] Using compatible containers prevents degradation and leaks, while keeping containers closed minimizes vapor release.[17][22]
Step 3: On-Site Accumulation
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[22]
-
The SAA must be under the control of laboratory personnel.
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[17][22]
-
-
Rationale: SAAs provide a safe, controlled, and compliant temporary storage location for hazardous waste, preventing spills and accidental mixing of incompatible chemicals.[22][23]
Step 4: Arranging for Final Disposal
-
Procedure:
-
Once the waste container is nearly full (e.g., 90% capacity) or has been in the lab for the maximum allowed time (check institutional policy), submit a chemical waste collection request to your EHS office.[3]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[22][23]
-
EHS personnel will then collect the waste and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[24]
-
-
Rationale: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals and facilities to ensure environmental protection and legal compliance.[24]
Decontamination and Management of Empty Containers
Glassware Decontamination:
-
Procedure:
-
Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the first two rinses into your designated halogenated hazardous waste container.
-
The third rinse can typically be collected with non-halogenated waste, provided the glassware is visibly clean.
-
-
Rationale: This triple-rinse procedure effectively removes chemical residues. The first rinses are considered contaminated and must be disposed of as hazardous waste.
Empty Product Vial Disposal:
-
Procedure:
-
An "empty" container that held a hazardous waste must be triple-rinsed with a solvent capable of removing the residue.[16]
-
Collect all rinsate as halogenated hazardous waste.
-
After rinsing, deface or remove the original chemical label to prevent misidentification.[16]
-
The rinsed, unlabeled container can then be disposed of as regular laboratory glass or solid waste.
-
-
Rationale: This follows EPA RCRA guidelines for rendering a hazardous waste container "empty," allowing for its safe disposal in non-hazardous waste streams.[16]
Emergency Protocol: Managing Spills
For small, manageable spills (i.e., those that can be cleaned up in under 10 minutes by trained personnel):
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.[17]
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).[17]
-
Collect Waste: Carefully sweep or scoop the absorbent material into a sealable bag or container.
-
Label & Dispose: Label the container as "Hazardous Waste" with the chemical name and "spill debris." Dispose of it through the EHS office.[3][16]
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Collect these materials as hazardous waste.
Rationale: A prepared response minimizes exposure and environmental release. All materials used to clean a hazardous chemical spill must themselves be treated as hazardous waste.[16]
References
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health (NIH). [Link]
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Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact. CNGBdb. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Halogenated Solvents. Washington State University. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. MySkinRecipes. [Link]
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Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Chlorobenzenes, chlorinated pesticides, coplanar chlorobiphenyls and other organochlorine compounds in Greenland biota. PubMed. [Link]
-
Listing Background Document For The Production Of Certain Chlorinated Aliphatic Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
-
4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]
-
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Amerigo Scientific. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
DDT. Wikipedia. [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]
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What Qualifies As Hazardous Waste Under RCRA? Ecosystem Essentials - YouTube. [Link]
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Understanding the “Derived-from” Rule for Hazardous Waste. Lion Technology. [Link]
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A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
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Safeguarding Your Research: A Practical Guide to Handling Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS Number 89204-91-1). By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a deep understanding that fosters a culture of safety and scientific integrity in your laboratory.
Core Principles of Safe Handling
Given the nature of this compound as a chlorinated organic molecule and an oxazole derivative, a cautious approach is warranted. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[1][4] Therefore, a multi-layered approach to personal protective equipment (PPE) is essential.
Part 1: Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a composite of safety data for structurally similar chemicals and general best practices for handling halogenated organic compounds.
Eye and Face Protection: Beyond the Splash Zone
-
Mandatory Equipment: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, such as transferring large volumes or working under pressure, tightly fitting safety goggles are recommended.[3]
-
The Rationale: The oxazole ring and chlorinated phenyl group present a potential for eye irritation.[1][2][3] Side-shields are crucial to protect against splashes from various angles, not just the front.
Skin and Body Protection: An Impermeable Barrier
-
Mandatory Equipment: A standard laboratory coat is required to protect against incidental contact. For more extensive handling, impervious clothing should be considered. Nitrile gloves are the standard for handling most organic chemicals and should be worn at all times.[5][6]
-
The Rationale: Halogenated organic compounds can cause skin irritation and may be absorbed through the skin.[1][7] Nitrile gloves offer good resistance to a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.
Respiratory Protection: A Controlled Atmosphere
-
Mandatory Practice: All handling of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors.[5][6]
-
When Respirators are Necessary: In situations where a fume hood is not available or during a significant spill, respiratory protection is necessary. For nuisance dust, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection or in the case of vapor generation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended. The use of respirators must comply with your institution's respiratory protection program, which includes fit-testing and training.[8]
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Precaution |
| Eye/Face | Safety glasses with side-shields | Tightly fitting safety goggles or face shield |
| Skin/Body | Nitrile gloves, Lab coat | Impervious clothing, Double gloving |
| Respiratory | Chemical fume hood | Air-purifying respirator with appropriate cartridges |
Part 2: Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in your laboratory, from initial handling to final disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment, including your PPE, readily available.
-
Donning PPE: Put on your lab coat, followed by safety glasses. Finally, don your nitrile gloves, ensuring they fit properly and have no visible defects.
-
Handling: Conduct all manipulations of the solid compound or its solutions within the fume hood. Avoid creating dust.
-
Post-Handling: After completing your work, decontaminate any surfaces.
-
Doffing PPE: Remove your gloves first, using a technique that prevents your skin from touching the outer surface of the glove. Then, remove your lab coat and finally your safety glasses. Wash your hands thoroughly with soap and water.[1]
Disposal of Contaminated Materials
Proper waste management is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: As a halogenated organic compound, all waste containing Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate must be disposed of in a designated "Halogenated Organic Waste" container.[5][6] Never pour this chemical or its solutions down the drain.[5]
-
Contaminated PPE: Used gloves and any other disposable PPE that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste according to your institution's guidelines.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.
Part 3: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a secure and productive research environment.
References
- MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid. (2008-10-22).
- 4-METHYL-1,3-OXAZOLE-5-CARBOXYLICACID Safety Data Sheets - Echemi.
- SAFETY DATA SHEET 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. (2025-12-20).
- SAFETY DATA SHEET. (2025-05-01). Fisher Scientific.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04). HSC Chemistry.
- Safety Data Sheet Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. (2024-12-19). CymitQuimica.
- Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate - Data Sheet. United States Biological.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
